Phenyl hexanoate
Description
Structure
3D Structure
Properties
CAS No. |
7780-16-7 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
phenyl hexanoate |
InChI |
InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 |
InChI Key |
SOOXQKVMQBCEGW-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CCCCCC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Phenyl hexanoate chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of phenyl hexanoate (B1226103). The information is curated for professionals in research and development, offering detailed data and methodologies to support laboratory work and drug discovery initiatives.
Core Chemical Properties
Phenyl hexanoate is an organic compound classified as an ester of phenol (B47542) and hexanoic acid.[1][2] It is also known by its synonyms, phenyl caproate and hexanoic acid, phenyl ester.[2][3][4][5]
Structural and Molecular Data
The fundamental chemical identifiers and structural information for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [1][3][4][5] |
| Molecular Weight | 192.25 g/mol | [1][3][4] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 7780-16-7 | [1][3][4] |
| SMILES | CCCCCC(=O)OC1=CC=CC=C1 | [3] |
| InChI | InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 | [3] |
| InChIKey | SOOXQKVMQBCEGW-UHFFFAOYSA-N | [3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. Experimental values for properties such as boiling and melting points are not consistently reported in the literature.
| Property | Value | Notes |
| Kovats Retention Index (Standard non-polar) | 1196 | [3] |
| Kovats Retention Index (Semi-standard non-polar) | 1223 | [3] |
| Topological Polar Surface Area | 26.3 Ų | [4] |
| Rotatable Bond Count | 6 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Complexity | 160 | [4] |
Chemical Structure
This compound consists of a hexanoyl group attached to a phenyl group through an ester linkage. The structure is characterized by the presence of a carbonyl group (C=O) and a benzene (B151609) ring.
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis of this compound via Fischer-Speier Esterification
The most common method for synthesizing this compound is the Fischer-Speier esterification of phenol with hexanoic acid, catalyzed by a strong acid.[1]
Materials:
-
Phenol
-
Hexanoic acid
-
Concentrated sulfuric acid (catalyst)
-
Toluene (solvent)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine equimolar amounts of phenol and hexanoic acid in toluene.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with distilled water, 5% sodium bicarbonate solution to neutralize the excess acid, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
The crude product can be further purified by vacuum distillation.
Synthesis via Acylation of Phenol
An alternative synthesis route involves the acylation of phenol with hexanoic anhydride (B1165640).[6]
Materials:
-
Phenol
-
Hexanoic anhydride
-
Three-neck round-bottom flask
-
Condenser
-
Thermometer
-
Addition funnel
-
Distilled water
Procedure:
-
Place approximately 10 grams of phenol into a 100-mL three-neck round-bottom flask equipped with a condenser, thermometer, and an addition funnel.
-
Slowly add approximately 15 mL of hexanoic anhydride to the flask with stirring.
-
Heat the solution to reflux at around 250°C for approximately three hours.[6]
-
After the reflux period, add approximately 25 mL of distilled water to neutralize the excess hexanoic anhydride.[6]
-
The product can then be isolated and purified using standard extraction and distillation techniques as described in the Fischer-Speier method.
Analytical Characterization
The successful synthesis and purity of this compound can be confirmed using various analytical techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester group at approximately 1760 cm⁻¹.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the synthesized compound. The spectra will show characteristic chemical shifts for the protons and carbons of the phenyl and hexanoyl moieties.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with gas chromatography (GC-MS), can be used to determine the molecular weight of this compound and to analyze its fragmentation pattern, further confirming its identity.[3]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the logical workflow for the synthesis and subsequent analysis of this compound.
Caption: Workflow for this compound Synthesis and Analysis.
Safety and Handling
References
- 1. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
- 2. Hexanoic acid, phenyl ester (CAS 7780-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Hexanoic acid, phenyl ester [webbook.nist.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. fishersci.com [fishersci.com]
- 8. vigon.com [vigon.com]
An In-depth Technical Guide to Phenyl Hexanoate
Disclaimer: The CAS number 7780-16-7 provided in the query is associated with multiple compounds, including Phenyl hexanoate (B1226103) and Trimagnesium bis(orthophosphate). This guide focuses on Phenyl hexanoate, which has the molecular formula C12H16O2.[1][2][3] It is crucial for researchers to verify the specific substance and its corresponding CAS number from their supplier.
Introduction
This compound (C12H16O2) is an organic ester formed from phenol (B47542) and hexanoic acid.[1] It serves as a valuable intermediate and model compound in various fields of chemical research, including organic synthesis and kinetic studies.[1] Its structure, comprising a phenyl ring and a six-carbon aliphatic chain linked by an ester group, imparts specific chemical properties that are of interest in the development of new materials and potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis protocols, analytical methods, and safety considerations.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and application in experimental settings.
| Property | Value | Source |
| Molecular Formula | C12H16O2 | PubChem[2] |
| Molecular Weight | 192.25 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | Phenyl caproate, Hexanoic acid, phenyl ester | PubChem[2] |
| CAS Number | 7780-16-7 | PubChem[2] |
| InChI | InChI=1S/C12H16O2/c1-2-3-5-10-12(13)14-11-8-6-4-7-9-11/h4,6-9H,2-3,5,10H2,1H3 | PubChem[2] |
| InChIKey | SOOXQKVMQBCEGW-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | CCCCCC(=O)OC1=CC=CC=C1 | PubChem[2] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| XLogP3-AA | 3.6 | PubChem[2] |
| Kovats Retention Index (Standard non-polar) | 1196 | PubChem[2] |
| Kovats Retention Index (Semi-standard non-polar) | 1223 | PubChem[2] |
Experimental Protocols
The most common method for synthesizing this compound is the Fischer-Speier esterification of phenol with hexanoic acid, catalyzed by a strong acid.[1] An alternative method involves the reaction of phenol with hexanoic anhydride (B1165640).
Method 1: Fischer-Speier Esterification
This protocol is adapted from standard esterification procedures.
-
Materials: Phenol, hexanoic acid, sulfuric acid (H₂SO₄) or other strong acid catalyst, toluene (B28343) (or another suitable solvent to form an azeotrope with water), sodium bicarbonate solution, brine, anhydrous magnesium sulfate, and standard laboratory glassware with a Dean-Stark apparatus.
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve equimolar amounts of phenol and hexanoic acid in toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the molar amount of the limiting reagent).
-
Heat the mixture to reflux. Water produced during the reaction will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be purified by vacuum distillation.
-
Method 2: Synthesis from Hexanoic Anhydride
This method is adapted from a procedure for synthesizing a series of phenyl esters.[4]
-
Materials: Phenol, hexanoic anhydride, and standard laboratory glassware.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenol.
-
Slowly add a molar excess of hexanoic anhydride to the flask with stirring.
-
Heat the solution to reflux for approximately three hours. The reaction temperature should be carefully controlled.
-
After the reflux period, cool the reaction mixture.
-
Add distilled water to the cooled solution to neutralize any excess hexanoic anhydride.
-
Transfer the mixture to a separatory funnel and wash it several times with water.
-
The organic layer containing this compound can be further purified as described in Method 1.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful technique for the structural elucidation of this compound. The presence of the ester functional group is confirmed by a characteristic strong absorption band for the carbonyl (C=O) stretch, which is expected to appear around 1760 cm⁻¹.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the separation and identification of this compound, as well as for assessing its purity. The retention time in the gas chromatogram is characteristic of the compound under specific column and temperature conditions. The mass spectrum will show a molecular ion peak and a fragmentation pattern that is unique to the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons of the phenyl group and the aliphatic protons of the hexanoate chain. The chemical shifts and coupling patterns provide detailed structural information.
-
¹³C NMR: The spectrum will show distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the ester group and the carbons of the phenyl ring and the alkyl chain.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Analytical workflow for the characterization of this compound.
Applications in Research
This compound is primarily utilized in research and development settings. Its key applications include:
-
Model Compound: It serves as a model substrate for studying the kinetics and mechanisms of ester hydrolysis reactions, which are fundamental in many biological and chemical processes.[1]
-
Intermediate in Organic Synthesis: The ester linkage and the aromatic ring of this compound make it a versatile building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.[1]
-
Bio-oil Upgradation: It is being investigated as a more stable and valuable product derived from the phenolic components of bio-oils, which are produced from the pyrolysis of biomass.[1]
Safety and Handling
Detailed safety information for this compound with CAS number 7780-16-7 is not consistently available.[3] Therefore, it is imperative to handle this compound with care, adhering to standard laboratory safety practices. General precautions for handling similar chemical compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from heat and sources of ignition.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound is a valuable chemical for research and development, with applications as a synthetic intermediate and a model compound for reaction studies. This guide provides a foundational understanding of its properties, synthesis, and analysis. As with any chemical, proper safety precautions are paramount. The conflicting information regarding its CAS number underscores the importance of careful verification of chemical identities in a research setting.
References
An In-depth Technical Guide to Phenyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental physicochemical properties of phenyl hexanoate (B1226103), a significant organic ester compound. With applications ranging from a model substrate in enzymatic and chemical kinetics to an intermediate in the upgrading of bio-oils, a thorough understanding of its molecular characteristics is paramount for researchers in chemistry and drug development.[1]
Core Molecular and Physical Data
The essential quantitative data for phenyl hexanoate are summarized below, providing a clear reference for experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C12H16O2 | PubChem[2], Benchchem[1] |
| Molecular Weight | 192.25 g/mol | PubChem[2], Benchchem[1] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 7780-16-7 | Benchchem[1], PubChem[2] |
| Canonical SMILES | CCCCCC(=O)OC1=CC=CC=C1 | PubChem[2] |
| Topological Polar Surface Area | 26.3 Ų | PubChem[2] |
| Rotatable Bond Count | 6 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
Experimental Protocols: Synthesis and Analysis
A prevalent method for the synthesis of this compound is the Fischer-Speier esterification.[1] This reaction is a classic acid-catalyzed condensation between phenol (B47542) and hexanoic acid.[1]
Synthesis via Fischer-Speier Esterification:
-
Reactants: Equimolar amounts of phenol and hexanoic acid are combined in a suitable solvent, such as toluene.
-
Catalyst: A strong acid catalyst, commonly sulfuric acid (H₂SO₄), is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically heated to reflux to facilitate the reaction. The removal of water, a byproduct of the esterification, is crucial to drive the equilibrium towards the formation of the this compound product. This is often achieved using a Dean-Stark apparatus.
-
Workup and Purification: Upon completion of the reaction, the mixture is cooled and washed with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by distillation or chromatography.
Analytical Confirmation:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The successful synthesis of this compound can be confirmed by the presence of a characteristic carbonyl (C=O) stretching vibration at approximately 1760 cm⁻¹.[1]
Conceptual Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis and a common reaction pathway involving this compound.
Caption: Fischer-Speier esterification of phenol and hexanoic acid.
Caption: Saponification (alkaline hydrolysis) of this compound.
References
The Occurrence of Phenyl Hexanoate and Its Isomer in the Plant Kingdom: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the natural occurrence of phenyl hexanoate (B1226103) and its structural isomer, phenethyl hexanoate, in the plant kingdom. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific knowledge, including quantitative data, experimental protocols, and biosynthetic pathways.
A key distinction is made throughout this guide between two distinct chemical entities: Phenyl Hexanoate and Phenethyl Hexanoate (also known as 2-phenylethyl hexanoate) . While structurally similar, their natural occurrence and biosynthetic origins differ significantly. The available scientific literature indicates that phenethyl hexanoate is a recognized natural volatile compound found in various plant species. In contrast, extensive database searches and literature reviews have yielded no definitive evidence of the natural occurrence of this compound in plants to date.
Section 1: this compound
Natural Occurrence
Following a thorough review of scientific literature and chemical databases, there is currently no conclusive evidence to suggest that this compound is a naturally occurring compound in plants. While it is used as a synthetic flavoring and fragrance ingredient, its presence as a plant-derived volatile has not been documented.
Potential Biosynthesis (Hypothetical)
Should this compound be discovered in plants, a plausible biosynthetic pathway would involve the esterification of phenol (B47542) with hexanoyl-CoA. This reaction would likely be catalyzed by an uncharacterized enzyme with acyltransferase activity capable of utilizing phenol as a substrate.
Analytical Protocols (Hypothetical)
The detection and quantification of this compound in plant matrices would likely employ headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).
1.3.1. Headspace Solid-Phase Microextraction (HS-SPME)
-
Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber would be suitable for trapping a broad range of volatile and semi-volatile compounds, including this compound.
-
Sample Preparation: A known weight of homogenized plant material (e.g., leaves, flowers, or fruit pulp) would be placed in a sealed headspace vial. The sample could be subjected to gentle heating (e.g., 40-60 °C) to facilitate the release of volatiles into the headspace.
-
Extraction: The SPME fiber would be exposed to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
1.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Desorption: The SPME fiber would be inserted into the heated injection port of the GC for thermal desorption of the analytes.
-
Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be used for the chromatographic separation of the volatile compounds. A temperature gradient program would be employed to ensure the efficient separation of analytes.
-
Detection: Mass spectrometry would be used for the identification and quantification of this compound. Identification would be based on the comparison of the mass spectrum and retention index with that of an authentic standard. Quantification could be achieved using an internal or external standard method.
An In-depth Technical Guide to the Synthesis of Phenyl Hexanoate from Phenol and Hexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of phenyl hexanoate (B1226103), an important ester with applications in materials science and as a model substrate in mechanistic studies. The primary focus is on the direct esterification of phenol (B47542) with hexanoic acid via the Fischer-Speier method, including a detailed experimental protocol. Alternative synthetic routes, such as acylation using hexanoic anhydride (B1165640), are also discussed. This document includes a thorough presentation of quantitative data, including reaction yields and key spectral characteristics for product identification and purity assessment. Detailed experimental methodologies and signaling pathway diagrams are provided to facilitate replication and further investigation by researchers in organic synthesis and drug development.
Introduction
Phenyl hexanoate (C₁₂H₁₆O₂) is an aromatic ester that serves as a valuable intermediate and model compound in various chemical research areas.[1] Its synthesis is a classic example of esterification, a fundamental reaction in organic chemistry. This guide details the prevalent methods for its preparation, with a focus on providing practical and in-depth information for laboratory synthesis.
The most common method for synthesizing this compound is the Fischer-Speier esterification of phenol with hexanoic acid.[1] This acid-catalyzed reaction is an equilibrium process where the removal of water is crucial to drive the reaction towards the formation of the ester.[2] Due to the lower nucleophilicity of phenols compared to aliphatic alcohols, this reaction often requires elevated temperatures and may proceed slowly.[3]
Alternative methods, such as the acylation of phenol with more reactive derivatives of hexanoic acid like hexanoyl chloride or hexanoic anhydride, can offer faster reaction rates. This guide will explore both the classic Fischer esterification and the use of hexanoic anhydride. Additionally, enzymatic synthesis using lipases presents a greener alternative, offering high selectivity under milder conditions.
Synthetic Pathways
Fischer-Speier Esterification
The direct acid-catalyzed esterification of phenol with hexanoic acid is a widely used method for the synthesis of this compound.[1] The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and requires heating to proceed at a reasonable rate.[2] To achieve high yields, the water produced during the reaction must be continuously removed, often accomplished by azeotropic distillation using a Dean-Stark apparatus.[4][5]
The mechanism involves the protonation of the carbonyl oxygen of hexanoic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The lone pair of electrons on the phenolic oxygen then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule result in the formation of the ester.[2]
Caption: Fischer-Speier esterification pathway.
Acylation with Hexanoic Anhydride
An alternative and often faster method for the synthesis of this compound is the acylation of phenol using hexanoic anhydride. This reaction is typically carried out at elevated temperatures and may be performed without a catalyst, although a mild acid or base catalyst can be employed.[6] The reaction with an anhydride is generally more favorable than with the corresponding carboxylic acid because the carboxylate ion is a better leaving group than the hydroxide (B78521) ion.
Caption: Acylation of phenol with hexanoic anhydride.
Enzymatic Synthesis
Biocatalytic synthesis using lipases offers a green and highly selective alternative to traditional chemical methods. Immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), can effectively catalyze the esterification of phenols with carboxylic acids in organic solvents or solvent-free systems. These enzymatic reactions are often performed under milder conditions (lower temperatures) than chemical methods, which can prevent the formation of byproducts.
Experimental Protocols
Fischer-Speier Esterification of Phenol and Hexanoic Acid
Materials:
-
Phenol (1.0 eq)
-
Hexanoic acid (1.2 eq)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.05 eq)
-
Toluene (B28343) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware including a round-bottom flask, Dean-Stark apparatus, and reflux condenser.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add phenol and hexanoic acid.
-
Add toluene as the solvent to facilitate azeotropic removal of water.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.
-
Continue the reaction until the theoretical amount of water has been collected or the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC or GC).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted hexanoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography.
Synthesis of this compound using Hexanoic Anhydride
Materials:
-
Phenol (1.0 eq)
-
Hexanoic anhydride (1.1 eq)
-
Distilled water
-
Hexane (for extraction)
-
Standard laboratory glassware including a round-bottom flask and reflux condenser.
Procedure:
-
In a round-bottom flask, combine phenol and hexanoic anhydride.
-
Heat the mixture in an oil bath to approximately 150°C with stirring for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water in a separatory funnel.
-
Extract the product with hexane.
-
Wash the organic layer with water to remove any remaining hexanoic acid.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[6]
Data Presentation
Reaction Conditions and Yields
| Synthesis Method | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| Fischer-Speier Esterification | Sulfuric Acid | Toluene | Reflux | 22 | ~90 | [1] |
| Acylation | None | Solvent-free | 150 | 2 | Not specified | [6] |
| Enzymatic Esterification | Immobilized Lipase | Organic Solvent | 40-60 | 24-48 | 50-80 (for similar esters) | [1] |
Spectroscopic Data for this compound
FTIR Spectroscopy: The formation of this compound can be confirmed by the appearance of a strong carbonyl (C=O) stretching vibration of the ester group.[1]
| Functional Group | Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1740–1760 |
| C-O Stretch | 1145–1200 and 1083–1088 |
| C=O Stretch (Hexanoic Acid) | ~1703 |
NMR Spectroscopy: The structure of this compound can be further elucidated by ¹H and ¹³C NMR spectroscopy.
¹³C NMR Chemical Shifts: [7]
| Carbon Type | Chemical Shift (ppm) |
| Carbonyl Carbon (C=O) | 169.5–170.5 |
| Aromatic Carbons | 121.6–129.8 |
| Aliphatic Chain (CH₂) | 21.3–34.0 |
¹H NMR Spectroscopy: While specific peak assignments for this compound are not detailed in the initial search, a general spectrum would show signals for the aromatic protons of the phenyl group and the aliphatic protons of the hexanoyl chain.
Mass Spectrometry: The mass spectrum of this compound obtained by GC-MS would show a molecular ion peak and characteristic fragmentation patterns.[7]
| m/z | Interpretation |
| 192.25 | Molecular Ion [M]⁺ |
| 94 | [Phenol]⁺ fragment |
| 99 | [C₅H₉CO]⁺ fragment |
| 43 | [C₃H₇]⁺ fragment (base peak) |
Experimental Workflow and Logic
The synthesis and characterization of this compound follow a logical progression from reaction setup to product analysis.
Caption: General experimental workflow.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound from phenol and hexanoic acid. The Fischer-Speier esterification remains a reliable and high-yielding method, particularly when coupled with a Dean-Stark apparatus for water removal. The alternative synthesis using hexanoic anhydride offers a potentially faster route. The provided experimental protocols and spectral data serve as a valuable resource for researchers in the fields of organic synthesis, materials science, and drug development, enabling the efficient and reproducible preparation and characterization of this important ester. Further research could focus on optimizing the enzymatic synthesis of this compound to develop a more sustainable and environmentally friendly production method.
References
- 1. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. jetir.org [jetir.org]
- 7. This compound | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]
Phenyl Hexanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl hexanoate (B1226103), an organic ester with the IUPAC name phenyl hexanoate, is a molecule of interest in various chemical and biological research fields. This technical guide provides an in-depth overview of its chemical properties, synthesis, and analytical characterization. Recognizing the current gap in documented biological activities, this guide also presents detailed experimental protocols for the potential evaluation of its cytotoxic and enzyme-inhibiting effects, alongside a proposed workflow for systematic biological screening. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific disciplines.
Chemical and Physical Properties
This compound is an organic ester characterized by the chemical formula C12H16O2.[1] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Synonyms | Phenyl caproate, Hexanoic acid, phenyl ester | [2] |
| CAS Number | 7780-16-7 | [2] |
| Molecular Formula | C12H16O2 | [1][2] |
| Molecular Weight | 192.25 g/mol | [1][2] |
| Appearance | Not specified (typically a liquid) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Insoluble in water, soluble in organic solvents | |
| InChI Key | SOOXQKVMQBCEGW-UHFFFAOYSA-N | [2] |
Synthesis of this compound
The primary and most common method for the synthesis of this compound is the Fischer-Speier esterification.[1][3] This reaction involves the acid-catalyzed condensation of phenol (B47542) and hexanoic acid.
Fischer-Speier Esterification Workflow
The logical workflow for the synthesis of this compound via Fischer-Speier esterification is depicted in the following diagram.
Detailed Experimental Protocol: Fischer-Speier Esterification
This protocol outlines a representative laboratory procedure for the synthesis of this compound.
Materials:
-
Phenol
-
Hexanoic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene (or another suitable non-polar solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine phenol (1.0 equivalent), hexanoic acid (1.1 equivalents), and toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the reaction mixture.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux. If using a Dean-Stark trap, water will be collected as it is formed, driving the equilibrium towards the product. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Quenching: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with water and then with brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.
Analytical Characterization
The successful synthesis of this compound is typically confirmed using spectroscopic methods. Fourier-transform infrared (FTIR) spectroscopy is a key technique, revealing a characteristic carbonyl (C=O) stretch for the ester group at approximately 1760 cm⁻¹.[1] Further structural elucidation can be achieved through nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.
Biological Activity and Signaling Pathways
Currently, there is a notable absence of published data specifically detailing the biological activity and associated signaling pathways of this compound. However, the broader class of phenyl esters and structurally related compounds have been investigated for various biological effects. This section proposes a workflow for the systematic investigation of this compound's biological potential.
Proposed Workflow for Biological Activity Screening
The following diagram outlines a logical progression for the initial screening and characterization of the biological activity of this compound.
Experimental Protocols for Biological Evaluation
This protocol provides a method to assess the cytotoxic or cytostatic effects of this compound on a given cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the diluted compound to the wells, including appropriate vehicle controls.
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
This protocol provides a general framework for assessing the inhibitory potential of this compound against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Buffer solution for the enzymatic reaction
-
This compound (dissolved in a suitable solvent)
-
96-well plate or cuvettes
-
Spectrophotometer or plate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of this compound in the appropriate buffer.
-
Pre-incubation: In the wells of a 96-well plate or in cuvettes, add the enzyme solution and the different concentrations of this compound (or vehicle control). Allow for a short pre-incubation period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution.
-
Kinetic Measurement: Immediately monitor the reaction progress by measuring the change in absorbance or fluorescence over time at a specific wavelength.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the reaction rates against the inhibitor concentrations.
Conclusion
This compound is a readily synthesizable organic ester with well-defined chemical properties. While its biological activities remain largely unexplored, this guide provides the necessary foundational information and detailed experimental protocols to facilitate further research into its potential applications in drug discovery and development. The proposed workflow for biological screening offers a systematic approach to uncovering the pharmacological profile of this and other under-investigated small molecules.
References
A Technical Guide to the Physical Properties of Phenyl Hexanoate: Melting and Boiling Points
For Researchers, Scientists, and Drug Development Professionals
Phenyl Hexanoate (B1226103): An Overview
Phenyl hexanoate (CAS No: 7780-16-7), also known as phenyl caproate, is an ester with the molecular formula C12H16O2.[1][2][3] Its molecular weight is 192.25 g/mol .[3] As an aromatic ester, it finds applications in various fields, including fragrance, flavor, and as a potential intermediate in organic synthesis. A precise understanding of its physical properties is crucial for its application and for the design of processes involving this compound.
Physical Properties of this compound
A summary of the available and predicted physical properties of this compound is presented in the table below. It is important to note the absence of experimentally verified melting and boiling points in publicly accessible databases.
| Property | Value | Source/Method |
| Melting Point | Data not available | - |
| Boiling Point | 522.7±40.0 °C (Predicted) | - |
| Molecular Formula | C12H16O2 | [1][2][3] |
| Molecular Weight | 192.25 g/mol | [3] |
| CAS Number | 7780-16-7 | [1][2][3] |
Experimental Protocols for Physical Property Determination
The following sections detail the standard experimental procedures for determining the melting and boiling points of an organic compound such as this compound.
Determination of Melting Point
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[4]
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, which is sealed at one end.[5][6] The sample should be compacted to a height of about 2-3 mm.[7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a similar digital device.[8] The apparatus is equipped with a heating block, a thermometer, and a viewing lens.[4]
-
Approximate Melting Point Determination: A rapid heating rate (e.g., 10-20 °C/min) is initially used to determine an approximate melting range.[8]
-
Accurate Melting Point Determination: A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised to about 15-20 °C below the approximate melting point.[5][8] The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[4][8]
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[4]
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9][10]
Methodology: Thiele Tube Method
This micro-method is suitable for determining the boiling point of a small amount of liquid.[11]
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube.[9] A capillary tube, sealed at one end, is inverted and placed into the liquid.[10]
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[10][11]
-
Heating: The side arm of the Thiele tube is gently heated.[10] As the temperature rises, the air trapped in the capillary tube will expand and a slow stream of bubbles will emerge from the open end.
-
Data Recording: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed. The liquid will begin to cool, and the rate of bubbling will decrease. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][11]
Methodology: Simple Distillation
For larger quantities of the substance, a simple distillation can be used to determine the boiling point.
-
Apparatus Setup: A distillation flask is filled with at least 5 mL of this compound and a few boiling chips.[12] The flask is connected to a condenser, and a thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask leading to the condenser.[11]
-
Heating: The distillation flask is heated gently.[12]
-
Data Recording: As the liquid boils, the vapor will rise and surround the thermometer bulb. The temperature will stabilize at the boiling point of the liquid as the vapor condenses in the condenser. This stable temperature is recorded as the boiling point. The barometric pressure should also be recorded as the boiling point is pressure-dependent.[11][12]
Visualized Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. Hexanoic acid, phenyl ester (CAS 7780-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. This compound | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. westlab.com [westlab.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. cdn.juniata.edu [cdn.juniata.edu]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
The Multifaceted Biological Activities of Phenyl Ester Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Phenyl esters, a class of organic compounds characterized by an ester group attached to a phenyl ring, have emerged as a versatile scaffold in medicinal chemistry and drug discovery. Their diverse biological activities, ranging from anti-inflammatory and antimicrobial to anticancer and enzyme inhibition, have positioned them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth overview of the core biological activities of phenyl ester compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anti-inflammatory Activity
Phenyl ester compounds have demonstrated significant potential as anti-inflammatory agents, primarily through their ability to modulate key inflammatory pathways, such as the cyclooxygenase (COX) pathway. Inhibition of COX enzymes reduces the production of prostaglandins (B1171923) (e.g., PGE2), which are key mediators of inflammation, pain, and fever.[1]
Quantitative Data: Anti-inflammatory and PGE2 Inhibitory Activities
| Compound/Derivative | Anti-inflammatory Activity (% inhibition of paw edema) | PGE2 Inhibition (pg/mL) | Reference |
| Ibuprofen ester 3c | - | 50.83 | [1] |
| Naproxen ester 5a | - | 63.83 | [1] |
| N-acetyl anthranilic acid ester 7a | 54.2 - 67.3 | 127.33 | [1] |
| Pyrrolidinone-containing ester 10b | 84.1 | 103.50 | [1] |
| Ibuprofen (reference) | 76.1 | - | [1] |
| Naproxen (reference) | 75.3 | - | [1] |
| Indomethacin (reference) | - | 98.33 | [1] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
1% (w/v) carrageenan solution in sterile saline
-
Test phenyl ester compounds and reference drug (e.g., ibuprofen, naproxen)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds or reference drug orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage inhibition of paw edema for each group compared to the control group (treated with vehicle only).
Experimental Protocol: Prostaglandin E2 (PGE2) Inhibition Assay
This in vitro assay quantifies the ability of a compound to inhibit the production of PGE2 in stimulated cells.
Materials:
-
RAW 264.7 murine macrophage cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test phenyl ester compounds
-
PGE2 ELISA kit
Procedure:
-
Seed RAW 264.7 cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and PGE2 production.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated control.
Signaling Pathway: Inhibition of Prostaglandin Synthesis
Phenyl esters can interfere with the arachidonic acid cascade, leading to a reduction in pro-inflammatory prostaglandins.
Antimicrobial Activity
Several phenyl ester derivatives have been shown to possess potent antimicrobial properties against a range of pathogenic bacteria and fungi. Their mechanisms of action can vary, including the inhibition of essential enzymes and disruption of microbial cell integrity.
Quantitative Data: Antimicrobial Activity
| Compound | Target Organism | MIC (mg/mL) | Reference |
| para-alkoxyphenylcarbamic acid ester 8i | Candida albicans CCM 8186 | 0.20 | [2] |
| Thiophene derivative 4 | A. fumigates, S. racemosum | More active than Amphotericin B | [3] |
| Thiophene derivative 7 | Pseudomonas aeruginosa | - (Zone of inhibition: 18.2 mm) | [3] |
| Thiophene derivative 7 | Escherichia coli | - (Zone of inhibition: 15.6 mm) | [3] |
| Thiophene derivative 10 | Streptococcus pneumoniae | - (Zone of inhibition: 19.5 mm) | [3] |
| Thiophene derivative 10 | Bacillus subtilis | - (Zone of inhibition: 29.8 mm) | [3] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test phenyl ester compounds
-
96-well microtiter plates
-
Spectrophotometer (optional, for reading optical density)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Add the microbial inoculum to each well containing the diluted compound.
-
Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anticancer Activity
The potential of phenyl esters as anticancer agents has been explored against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Data: In Vitro Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Phenylthiazole derivative 4a | Hep-G2 (liver cancer) | - | [4] |
| Phenylthiazole derivative 4c | SKNMC (neuroblastoma) | 10.8 ± 0.08 | [4] |
| Phenylthiazole derivative 4d | Hep-G2 (liver cancer) | 11.6 ± 0.12 | [4] |
| Doxorubicin (reference) | Hep-G2 (liver cancer) | 5.8 ± 1.01 | [4] |
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., Hep-G2, SKNMC)
-
Complete cell culture medium
-
Test phenyl ester compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a specific density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Enzyme Inhibition
Phenyl esters have been identified as potent inhibitors of various enzymes, playing a crucial role in disease pathogenesis. A notable example is their inhibition of Caseinolytic Protease P (ClpP), a key bacterial degradation machinery involved in cell homeostasis and pathogenicity.
Mechanism of Action: Inhibition of Caseinolytic Protease P (ClpP)
Phenyl esters act as covalent inhibitors of ClpP. They are initially recognized and cleaved like native peptide substrates. However, this process results in the formation of a stable acyl-enzyme intermediate, where the acyl portion of the phenyl ester remains covalently attached to the active site serine of ClpP, thereby inactivating the enzyme.[5][6]
Modulation of Plant Signaling Pathways
In the realm of plant biology, phenyl ester derivatives have been synthesized and evaluated as inhibitors of strigolactone receptors. Strigolactones are plant hormones that regulate various developmental processes, including shoot branching and leaf senescence.[7][8]
Signaling Pathway: Strigolactone Perception and Signaling
Strigolactone (SL) perception involves the DWARF14 (D14) receptor, which, upon SL binding, interacts with the F-box protein MAX2 and SUPPRESSOR OF MAX2-LIKE (SMXL) repressor proteins. This interaction leads to the ubiquitination and subsequent degradation of SMXL proteins by the 26S proteasome, thereby activating downstream signaling. Phenyl ester-based inhibitors can interfere with this process by blocking the binding of strigolactones to the D14 receptor.
Conclusion
The diverse and potent biological activities of phenyl ester compounds underscore their significance in the field of drug discovery and development. From combating inflammation and microbial infections to fighting cancer and modulating plant physiology, this chemical class offers a rich foundation for the design of novel therapeutic and agrochemical agents. The data and protocols presented in this guide provide a comprehensive resource for researchers and scientists working to unlock the full potential of phenyl esters. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of next-generation phenyl ester-based molecules with enhanced efficacy and safety profiles.
References
- 1. Frontiers | Perception and Signaling of Strigolactones [frontiersin.org]
- 2. The Many Models of Strigolactone Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying the Antifungal Activity of Peptides Against Candida albicans [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. The strigolactone receptor DWARF14 regulates flowering time in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Hexanoate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of phenyl hexanoate (B1226103) in common organic solvents. Due to a lack of publicly available quantitative data, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure and the behavior of analogous compounds. Furthermore, a detailed experimental protocol for the widely accepted isothermal shake-flask method for solubility determination is provided to enable researchers to ascertain precise quantitative data.
Introduction to Phenyl Hexanoate
This compound (C₁₂H₁₆O₂) is an aromatic ester derived from the condensation of phenol (B47542) and hexanoic acid. Its structure, featuring a nonpolar phenyl group and a hexyl chain, alongside a polar ester functional group, imparts a predominantly nonpolar character to the molecule. This amphiphilic nature governs its solubility in various solvents, a critical parameter in applications ranging from flavor and fragrance formulation to its use as a synthon in organic chemistry and drug development. Understanding its solubility is paramount for reaction kinetics, purification processes, and the formulation of final products.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The large nonpolar surface area, comprising the phenyl ring and the hexyl chain, suggests favorable interactions with nonpolar, or lipophilic, solvents. Conversely, its limited capacity for hydrogen bonding—acting only as a hydrogen bond acceptor at the ester's carbonyl oxygen—indicates poor solubility in highly polar, protic solvents like water.
For organic solvents, its solubility is expected to vary depending on the solvent's polarity, hydrogen bonding capability, and dispersion forces. It is anticipated to be highly soluble in nonpolar and moderately polar aprotic solvents that can engage in dipole-dipole interactions and dispersion forces.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in the selected organic solvents. This highlights a knowledge gap and underscores the necessity for experimental determination of these values for applications requiring precise concentrations. The table below is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility of this compound ( g/100 mL at 25°C) |
| Methanol | CH₃OH | 32.04 | 64.7 | Data Not Available |
| Ethanol | C₂H₅OH | 46.07 | 78.4 | Data Not Available |
| Acetone | (CH₃)₂CO | 58.08 | 56 | Data Not Available |
| Ethyl Acetate | CH₃COOC₂H₅ | 88.11 | 77.1 | Data Not Available |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | Data Not Available |
| Chloroform | CHCl₃ | 119.38 | 61.2 | Data Not Available |
| Toluene | C₇H₈ | 92.14 | 110.6 | Data Not Available |
| Hexane | C₆H₁₄ | 86.18 | 68 | Data Not Available |
Experimental Protocol: Isothermal Shake-Flask Method
The following is a detailed methodology for the experimental determination of this compound solubility in organic solvents, based on the well-established saturation shake-flask method.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Volumetric flasks
-
Screw-capped vials or flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Pipettes and other standard laboratory glassware
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a screw-capped vial. The amount of solute should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
Equilibration: Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 24 hours) to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid transferring any solid particles, it is crucial not to disturb the sediment.
-
Filtration: Immediately filter the withdrawn aliquot through a chemically resistant syringe filter (e.g., PTFE) into a clean, pre-weighed vial. This step is critical to remove any suspended micro-particles.
-
Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent using the measured concentration and the dilution factor. The results are typically expressed in g/100 mL or mol/L.
Workflow for Solubility Determination
Workflow for the isothermal shake-flask solubility determination method.
Logical Relationships in Solubility Prediction
While experimental data is the gold standard, theoretical models can provide estimations of solubility. These models often rely on the physicochemical properties of both the solute (this compound) and the solvent.
Key Predictive Concepts:
-
Hansen Solubility Parameters (HSP): This model breaks down the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller "distance" between the HSP values of the solute and the solvent indicates a higher likelihood of solubility.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients) Model: This is a group-contribution method that estimates activity coefficients in mixtures. By breaking down the molecules into their constituent functional groups, it can predict phase equilibria and, by extension, solubility.
The following diagram illustrates the logical relationship between molecular properties and solubility prediction.
Solubility Prediction Logic
Logical flow from molecular properties to predicted solubility.
Conclusion
An In-Depth Technical Guide to the Spectral Data of Phenyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data of phenyl hexanoate (B1226103), a significant organic compound often utilized in synthetic chemistry and as a model substrate in various biochemical assays. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This document is intended to serve as a valuable resource for professionals in research and development.
Spectroscopic Data Summary
The spectral data for phenyl hexanoate (C₁₂H₁₆O₂) is summarized below, providing a quick reference for its key identifying features.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (ortho-aromatic) | ~7.38 | d | ~7.5 | 2H |
| H-3', H-5' (meta-aromatic) | ~7.25 | t | ~7.5 | 2H |
| H-4' (para-aromatic) | ~7.10 | t | ~7.5 | 1H |
| H-2 (α-CH₂) | ~2.55 | t | ~7.5 | 2H |
| H-3 (β-CH₂) | ~1.75 | quintet | ~7.5 | 2H |
| H-4, H-5 (γ, δ-CH₂) | ~1.35-1.45 | m | - | 4H |
| H-6 (ω-CH₃) | ~0.92 | t | ~7.3 | 3H |
Note: Predicted values based on typical ester chemical shifts and spectral databases. Actual experimental values may vary slightly.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound.
| Carbon Assignment | Chemical Shift (ppm) |
| C=O (Carbonyl) | 169.5–170.5[1] |
| C-1' (Aromatic, attached to O) | ~151 |
| C-2', C-6' (ortho-aromatic) | ~129.3 |
| C-3', C-5' (meta-aromatic) | ~125.8 |
| C-4' (para-aromatic) | ~121.6 |
| C-2 (α-CH₂) | ~34.0 |
| C-3 (β-CH₂) | ~24.5 |
| C-4 (γ-CH₂) | ~31.2 |
| C-5 (δ-CH₂) | ~22.3 |
| C-6 (ω-CH₃) | ~13.9 |
Note: Specific assignments are based on typical chemical shift values for esters and substituted benzene (B151609) rings.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ester) | 1740–1760[1] | Strong |
| C-O Stretch (Ester) | 1145–1200[1] | Strong |
| C-O Stretch (Ester) | 1083–1088[1] | Strong |
| C-H Stretch (Aromatic) | ~3070 | Medium |
| C-H Stretch (Aliphatic) | 2850-2960 | Medium-Strong |
| C=C Stretch (Aromatic) | ~1490, 1595 | Medium |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.
| m/z | Relative Intensity (%) | Fragment Ion |
| 192 | ~15 | [M]⁺ (Molecular Ion) |
| 99 | ~80 | [CH₃(CH₂)₄CO]⁺ (Hexanoyl cation) |
| 94 | ~100 | [C₆H₅OH]⁺ (Phenol radical cation) |
| 71 | ~40 | [CH₃(CH₂)₃CH₂]⁺ |
| 65 | ~20 | [C₅H₅]⁺ |
| 43 | ~60 | [CH₃(CH₂)₂]⁺ |
Note: Relative intensities are approximate and can vary between instruments.
Experimental Protocols
Detailed methodologies for the acquisition of the spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Acquisition:
-
The spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer.
-
A standard single-pulse experiment is used.
-
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition:
-
The spectrum is acquired on the same spectrometer.
-
A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.
-
A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a higher sample concentration may be necessary.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a neat liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the sample can be dissolved in a suitable solvent (e.g., CCl₄) and placed in a solution cell.
2. Data Acquisition:
-
The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the salt plates or the solvent is first recorded.
-
The sample spectrum is then recorded, and the background is automatically subtracted by the instrument's software.
-
The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
1. Sample Introduction:
-
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.
-
Alternatively, direct injection into the ion source can be used.
2. Ionization:
-
Electron Ionization (EI) is a standard method for generating ions. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
3. Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
4. Detection:
-
The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.
Visualizations
Logical Workflow of Spectral Analysis
The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods described.
Caption: Logical workflow for spectral analysis.
Mass Spectrometry Fragmentation of this compound
This diagram illustrates the primary fragmentation pathways of this compound in an electron ionization mass spectrometer.
Caption: this compound fragmentation pathway.
References
Phenyl Hexanoate: A Comprehensive Technical Guide to its Thermodynamic Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl hexanoate (B1226103) (C₁₂H₁₆O₂), a phenyl ester of hexanoic acid, is a compound of interest in various fields, including organic synthesis, flavor and fragrance chemistry, and as a model substrate in enzymatic and chemical kinetics studies.[1][2] A thorough understanding of its thermodynamic properties and stability is crucial for its effective application, particularly in drug development and formulation where stability under various conditions can impact efficacy and safety. This technical guide provides a detailed overview of the thermodynamic parameters of phenyl hexanoate and its stability profile under different stress conditions. It also includes detailed experimental protocols for assessing these properties.
Thermodynamic Properties of this compound
Table 1: Calculated Thermodynamic Properties of this compound
| Property | Symbol | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation | ΔGf° | -71.35 | kJ/mol | Joback Calculated Property |
| Enthalpy of Formation (gas) | ΔHf°(g) | -299.28 | kJ/mol | Joback Calculated Property |
| Enthalpy of Fusion | ΔHfus° | 23.66 | kJ/mol | Joback Calculated Property |
| Enthalpy of Vaporization | ΔHvap° | 53.74 | kJ/mol | Joback Calculated Property |
Note: The values presented in Table 1 are based on computational models and should be considered as estimates. Experimental validation is recommended for critical applications.
Stability of this compound
The stability of an ester like this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents or enzymes.[3] The primary degradation pathway for esters is typically hydrolysis of the ester bond, yielding the corresponding carboxylic acid (hexanoic acid) and alcohol (phenol).[1][4]
Factors Affecting Stability
-
pH: this compound is susceptible to both acid- and base-catalyzed hydrolysis. The rate of hydrolysis is generally slowest in the neutral pH range and increases significantly under acidic or alkaline conditions.[1]
-
Temperature: Elevated temperatures accelerate the rate of degradation, including hydrolysis and potential thermal decomposition.[3]
-
Light: Exposure to ultraviolet (UV) light can lead to photolytic degradation.[3] It is advisable to store this compound in amber-colored or opaque containers to minimize light exposure.[5]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidation of the phenyl ring or the alkyl chain.[3]
-
Enzymes: Esterases and lipases can catalyze the hydrolysis of this compound. This property is often exploited in biochemical assays and biocatalysis.
Degradation Pathways
The likely degradation pathways for this compound include:
-
Hydrolysis: The cleavage of the ester bond to form hexanoic acid and phenol (B47542) is the most common degradation pathway.[1]
-
Oxidation: Oxidation of the phenyl ring can lead to the formation of quinone-like structures, while β-oxidation of the hexanoyl chain can also occur.[3]
-
Decarboxylation: While less common for the ester itself, under certain conditions, the carboxylic acid formed from hydrolysis could undergo decarboxylation.[5]
Experimental Protocols for Stability and Thermodynamic Analysis
This section provides detailed methodologies for key experiments to assess the stability and thermodynamic properties of this compound.
Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.[3]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Materials:
-
This compound
-
Methanol (B129727) or Acetonitrile (B52724) (HPLC grade)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[3]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[3]
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at a specified temperature (e.g., 60°C) for a defined period.[3]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.[3]
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80°C) for a defined period.[3]
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period.[3]
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to an appropriate concentration for analysis by a stability-indicating HPLC method.[3]
-
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the parent compound and separating it from its degradation products.[3][6][7]
Objective: To develop and validate an HPLC method that can resolve this compound from its potential degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) is a common starting point for phenyl esters.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Development and Validation:
-
Method Development: Optimize the mobile phase composition, gradient, and other parameters to achieve good resolution between the this compound peak and any degradation peaks observed in the forced degradation samples.
-
Validation: Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[6][7]
Calorimetric Determination of Enthalpy of Formation
Combustion calorimetry is a standard technique for experimentally determining the enthalpy of formation of organic compounds.[8][9][10]
Objective: To measure the heat of combustion of this compound and calculate its standard enthalpy of formation.
Instrumentation:
-
Bomb calorimeter
-
High-purity oxygen
-
Benzoic acid (as a standard for calibration)
Protocol:
-
Calibration: Calibrate the bomb calorimeter by combusting a known mass of benzoic acid and measuring the temperature rise. This determines the heat capacity of the calorimeter.
-
Sample Preparation: A precisely weighed sample of this compound is placed in the sample holder within the bomb.
-
Combustion: The bomb is sealed, filled with high-purity oxygen under pressure, and placed in the calorimeter. The sample is ignited, and the temperature change of the surrounding water is measured.
-
Calculation:
-
The heat of combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter.
-
Corrections are applied for the heat of formation of nitric acid (from any nitrogen impurities) and sulfuric acid (from any sulfur impurities), and for the heat of combustion of the ignition wire. .
-
The standard enthalpy of combustion is then used to calculate the standard enthalpy of formation using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
-
Visualization of Experimental Workflows
Forced Degradation Study Workflow
Caption: Experimental workflow for a forced degradation study of this compound.
Calorimetry Workflow for Enthalpy of Formation
References
- 1. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
- 2. This compound | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. benchchem.com [benchchem.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Enthalpy of formation of 6-phenyl-1,5-diazabicyclo[3.1.0]hexane by combustion calorimetry and theoretical approach for efficient prediction of thermochemistry of diaziridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Phenyl Hexanoate (B1226103) as a Fragrance Ingredient
Introduction to Phenyl Hexanoate
This compound (CAS No. 7780-16-7) is an aromatic ester valued for its potential use as a fragrance ingredient in a variety of consumer products.[1] Its chemical structure, consisting of a phenyl group attached to a hexanoate ester, contributes to its characteristic aroma profile. Understanding its chemical properties, olfactory characteristics, safety profile, and environmental impact is crucial for its responsible use in product formulations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 7780-16-7 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | Colorless liquid (estimated) | |
| Boiling Point | Not available | |
| logP (Octanol/Water Partition Coefficient) | 3.6 (estimated) | |
| Vapor Pressure | Not available | |
| Solubility | Insoluble in water; soluble in oils and alcohol. | [2] |
Olfactory Profile and Use in Fragrance
While specific sensory data for this compound is limited in publicly available literature, the olfactory profiles of structurally similar compounds, such as phenethyl hexanoate and 3-phenylpropyl hexanoate, can provide some indication of its likely scent characteristics.
-
Phenethyl hexanoate is described as having a sweet, honey, floral, waxy, woody, and sweaty odor with green, banana, and pineapple nuances.[3]
-
3-Phenylpropyl hexanoate is characterized by a sweet, fruity, and green aroma.[2][4]
Based on these related compounds, this compound is anticipated to possess a complex aroma with fruity, floral, and potentially waxy or green notes. Its application in consumer products would likely be in fine fragrances, personal care products (e.g., lotions, soaps), and household products where such an aromatic profile is desired.
Synthesis of this compound
The primary method for synthesizing this compound is through Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of phenol (B47542) and hexanoic acid.
Caption: Fischer-Speier esterification of this compound.
Analytical Methods for Quality Control
The purity and identity of this compound for use in consumer products are critical. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for this purpose.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity and identify the components of a this compound sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms).
Reagents:
-
This compound sample.
-
High-purity solvent (e.g., ethanol, hexane).
-
Internal standard (optional, for quantification).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v). If using an internal standard, add a known concentration to the sample solution.
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Compare the mass spectrum with a reference library (e.g., NIST) for confirmation.
-
Calculate the purity of the sample by determining the relative peak area of this compound compared to the total peak area of all components (excluding the solvent).
-
Safety Assessment: Skin Sensitization
The potential for a fragrance ingredient to cause skin sensitization is a critical safety endpoint. A tiered approach using in chemico, in vitro, and, if necessary, in vivo or human data is typically employed.
In Chemico Assessment: Direct Peptide Reactivity Assay (DPRA)
The DPRA assesses the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008), mimicking the covalent binding to skin proteins, which is the molecular initiating event in skin sensitization.
Objective: To determine the peptide reactivity of this compound.
Materials:
-
Synthetic cysteine and lysine peptides.
-
Test substance (this compound) solution (e.g., 100 mM in acetonitrile).
-
Positive control (e.g., cinnamaldehyde).
-
Negative control (vehicle).
-
HPLC with UV detector.
Procedure:
-
Incubation: Incubate the test substance with the cysteine and lysine peptide solutions for 24 hours at 25 °C.
-
Analysis: Analyze the samples by HPLC to quantify the remaining peptide concentration.
-
Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine.
-
Prediction Model: Based on the mean cysteine and lysine depletion, classify the reactivity as minimal, low, moderate, or high.
While no specific DPRA data for this compound was found, data for other phenyl esters can provide an indication of expected reactivity.
In Vitro Assessment: KeratinoSens™ Assay
The KeratinoSens™ assay measures the activation of the Keap1-Nrf2-ARE pathway in human keratinocytes, a key event in the skin sensitization adverse outcome pathway.
Objective: To assess the potential of this compound to induce the Keap1-Nrf2-ARE pathway in keratinocytes.
Materials:
-
KeratinoSens™ cell line (stably transfected HaCaT cells).
-
Test substance (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase assay reagent.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed KeratinoSens™ cells in 96-well plates and incubate for 24 hours.
-
Exposure: Expose the cells to a range of concentrations of this compound for 48 hours.
-
Luciferase Assay: Measure the luciferase activity, which indicates gene induction.
-
Cytotoxicity Assay: Concurrently, assess cell viability (e.g., using an MTT assay).
-
Data Analysis: Determine the concentration at which a 1.5-fold induction of luciferase activity is observed (EC1.5) and the concentration that causes 50% cytotoxicity (IC50). A positive result is a statistically significant induction of luciferase above the threshold at a non-cytotoxic concentration.
No specific KeratinoSens™ data for this compound is publicly available.
In Vivo and Human Testing
If concerns remain after in chemico and in vitro testing, further evaluation using animal models like the Local Lymph Node Assay (LLNA) or, in rare and ethically justified cases, a Human Repeat Insult Patch Test (HRIPT) may be considered.
Caption: Adverse Outcome Pathway (AOP) for Skin Sensitization.
Stability in Consumer Products
The stability of a fragrance ingredient is crucial for maintaining the desired scent profile of a product throughout its shelf life. This compound, as an ester, is susceptible to hydrolysis, especially in aqueous formulations with non-neutral pH.
Hydrolysis
The hydrolysis of this compound breaks the ester bond to form phenol and hexanoic acid. The rate of this reaction is influenced by pH and temperature.
Caption: Hydrolysis of this compound.
Environmental Fate and Ecotoxicity
The environmental profile of a fragrance ingredient is a key consideration for its sustainable use. This includes its biodegradability and potential toxicity to aquatic organisms.
Biodegradability
The ready biodegradability of a substance is typically assessed using the OECD 301 series of tests. The OECD 301F (Manometric Respirometry) test is a common method.
Objective: To determine the ready biodegradability of this compound in an aerobic aqueous medium.
Materials:
-
Test substance (this compound).
-
Mineral medium.
-
Inoculum (activated sludge from a wastewater treatment plant).
-
Manometric respirometer.
Procedure:
-
Test Setup: A solution or suspension of this compound in the mineral medium is inoculated with activated sludge in a closed respirometer.
-
Incubation: The test is run for 28 days in the dark at a constant temperature.
-
Measurement: The consumption of oxygen is measured over the 28-day period.
-
Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[5][6][7]
Specific OECD 301F data for this compound is not publicly available. However, esters are generally expected to undergo hydrolysis to an alcohol and a carboxylic acid, which are then typically readily biodegradable.
Aquatic Toxicity
The potential for a substance to be harmful to aquatic life is assessed through toxicity tests on representative organisms (fish, daphnia, algae).
| Test Organism | Endpoint | Typical Test Guideline |
| Fish | 96-hour LC₅₀ | OECD 203 |
| Daphnia | 48-hour EC₅₀ | OECD 202 |
| Algae | 72-hour EC₅₀ | OECD 201 |
No specific aquatic toxicity data for this compound was found in the public domain.
Regulatory Information
Regulatory status is a key aspect of using any fragrance ingredient. The FEMA (Flavor and Extract Manufacturers Association) GRAS (Generally Recognized as Safe) status is a primary indicator of safety for use in food, which often informs its use in other consumer products.
While a FEMA number for this compound was not identified in the conducted searches, related compounds like phenethyl hexanoate (FEMA No. 3221) and 3-phenylpropyl hexanoate (FEMA No. 2896) are listed as FEMA GRAS.[2][3][8][9][10] This suggests that structurally similar compounds have undergone safety evaluations.
Conclusion
This compound is a promising fragrance ingredient with a potentially desirable olfactory profile. This guide has outlined its chemical properties, synthesis, and the key experimental protocols for its analysis and safety assessment. While specific experimental data for this compound is limited in the public domain, the provided methodologies and data for related compounds offer a robust framework for its evaluation. Further testing would be required to definitively establish its safety and environmental profile for widespread use in consumer products.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. parchem.com [parchem.com]
- 3. phenethyl hexanoate, 6290-37-5 [thegoodscentscompany.com]
- 4. 3-phenyl propyl hexanoate, 6281-40-9 [thegoodscentscompany.com]
- 5. femaflavor.org [femaflavor.org]
- 6. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 7. aropha.com [aropha.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. femaflavor.org [femaflavor.org]
- 10. femaflavor.org [femaflavor.org]
An In-depth Technical Guide to Phenyl Hexanoate in Flavor Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl hexanoate (B1226103) is an aromatic ester that contributes to the complex flavor profiles of various foods and beverages. Its characteristic aroma is often described as fruity, floral, waxy, and sweet, with nuances of honey and green notes. This technical guide provides a comprehensive overview of the role of phenyl hexanoate in flavor chemistry, covering its chemical and physical properties, synthesis, natural occurrence, sensory characteristics, and the analytical methods used for its study. The guide is intended for researchers, scientists, and professionals in the fields of flavor chemistry, food science, and drug development who are interested in the chemical and biological aspects of flavor compounds.
Chemical and Physical Properties
This compound, also known as phenyl caproate, is the ester formed from phenol (B47542) and hexanoic acid. Its chemical structure and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Phenyl caproate, Hexanoic acid, phenyl ester | [1] |
| CAS Number | 7780-16-7 | [1] |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Appearance | Colorless liquid | |
| Kovats Retention Index (Standard non-polar) | 1196 | [1] |
| Kovats Retention Index (Semi-standard non-polar) | 1223 | [1] |
Synthesis of this compound
The most common method for synthesizing this compound is the Fischer-Speier esterification of phenol and hexanoic acid, catalyzed by a strong acid.
Experimental Protocol: Fischer-Speier Esterification
Materials:
-
Phenol
-
Hexanoic acid
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Toluene or another suitable solvent for azeotropic removal of water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of phenol and hexanoic acid in toluene.
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected.[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation.
-
Diagram of Synthesis Workflow:
Natural Occurrence and Extraction
This compound has been identified as a volatile component in a variety of foods, contributing to their characteristic aromas.
| Food/Beverage | Concentration Range | Reference |
| Apple | Present, but quantitative data not specified. Found in Golden Delicious, Pinova, and Red Delicious cultivars. | [3][4] |
| Cheese | Present in artisanal cheeses, particularly blue cheeses. Quantitative data is not specified for this compound, but methyl hexanoate and ethyl hexanoate are mentioned. | [5][6] |
| Alcoholic Beverages | Phenethyl alcohol and n-hexanol are reported in wines, but specific data for this compound is limited. Ethyl hexanoate is a common ester in beer and wine. | [2][7] |
Experimental Protocol: Extraction from a Food Matrix (e.g., Apple)
Materials:
-
Food sample (e.g., apples)
-
Solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
Anhydrous sodium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Solid-phase microextraction (SPME) fibers (optional)
-
Simultaneous distillation-extraction (SDE) apparatus (optional)
Procedure:
-
Sample Preparation: Homogenize the fresh food sample. For solid samples, a solvent extraction is typically performed. For liquid samples, direct injection or headspace analysis can be used.
-
Extraction (Solvent Extraction):
-
Macerate the homogenized sample with a suitable organic solvent (e.g., dichloromethane) for several hours.
-
Filter the mixture to separate the solid residue from the solvent extract.
-
Dry the extract over anhydrous sodium sulfate.
-
Concentrate the extract carefully using a rotary evaporator or a gentle stream of nitrogen.
-
-
Extraction (Headspace SPME):
-
Place a known amount of the homogenized sample into a headspace vial.
-
Expose an SPME fiber to the headspace above the sample for a defined period to adsorb the volatile compounds.
-
Desorb the analytes from the fiber in the GC injection port.
-
-
Analysis: Analyze the extract or desorbed compounds by GC-MS to identify and quantify this compound.
Diagram of Extraction and Analysis Workflow:
Sensory Properties and Analysis
The sensory profile of this compound is characterized by its fruity, floral, and waxy notes. Quantitative Descriptive Analysis (QDA) is a common method used to profile its aroma and flavor.
| Sensory Attribute | Description |
| Odor | Sweet, honey, floral, waxy, woody, sweaty, green, banana, pineapple. |
| Flavor | Sweet, waxy, floral with fruity notes. |
Experimental Protocol: Quantitative Descriptive Analysis (QDA)
Objective: To quantitatively describe the sensory profile of this compound.
Panel:
-
Select 8-12 trained sensory panelists.
-
Panelists should be trained on the identification and intensity rating of aroma attributes relevant to fruity and floral esters.
Samples:
-
Prepare a solution of this compound in a neutral medium (e.g., deodorized water or a simple sugar solution) at a concentration above its detection threshold.
-
Provide reference standards for each aroma attribute to be evaluated.
Procedure:
-
Lexicon Development: In initial sessions, have the panel generate a list of descriptive terms for the aroma of this compound.
-
Training: Train the panelists to use a standardized lexicon and a line scale (e.g., 0-15) to rate the intensity of each attribute. Provide reference standards for each descriptor.
-
Evaluation:
-
Present the coded sample of this compound to the panelists in a controlled environment.
-
Panelists individually rate the intensity of each attribute on the line scale.
-
Provide unsalted crackers and water for palate cleansing between samples.
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods (e.g., ANOVA) to determine the mean intensity for each attribute and to assess panelist performance.
-
Visualize the results using a spider web plot.[8]
-
Diagram of QDA Workflow:
Biochemical Pathway and Olfactory Perception
Proposed Biosynthetic Pathway
The biosynthesis of this compound in plants is likely derived from the phenylpropanoid pathway, which produces phenylalanine.[9] While a specific pathway for this compound has not been definitively elucidated, a plausible route involves the conversion of phenylalanine to phenol, which is then esterified with hexanoyl-CoA, a product of fatty acid metabolism. This esterification is likely catalyzed by an alcohol acyltransferase (AAT).
Diagram of Proposed Biosynthetic Pathway:
Olfactory Receptor Interaction
The perception of this compound's aroma begins with its interaction with olfactory receptors (ORs) in the nasal epithelium. ORs are G-protein coupled receptors (GPCRs), and the binding of an odorant molecule like this compound triggers a signaling cascade that results in the perception of smell.[10] The specific human ORs that respond to this compound have not yet been deorphanized. The process of identifying the specific receptor for a given ligand is known as deorphanization.[11][12]
Diagram of Olfactory Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Biosynthesis of Plant Volatiles: Nature’s Diversity and Ingenuity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Descriptive Analysis [sensorysociety.org]
- 9. Floral volatile benzenoids/phenylpropanoids: biosynthetic pathway, regulation and ecological value - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deciphering olfactory receptor binding mechanisms: a structural and dynamic perspective on olfactory receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phenethyl hexanoate, 6290-37-5 [thegoodscentscompany.com]
- 12. Phenyl Hexanol (55066-48-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
Quantum Chemical Blueprint: Unraveling the Structure of Phenyl Hexanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the application of quantum chemical calculations to elucidate the three-dimensional structure and electronic properties of phenyl hexanoate. This compound, an ester of phenol (B47542) and hexanoic acid, serves as a valuable model system in various chemical and biological studies. Understanding its conformational landscape, vibrational characteristics, and electronic distribution is crucial for predicting its reactivity, designing derivatives, and interpreting experimental data. This guide details the theoretical background, computational methodologies, and expected data outputs from such studies, offering a roadmap for researchers in computational chemistry and drug development.
Theoretical Framework: The Power of Quantum Chemistry
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as indispensable tools for investigating molecular structures and properties at the atomic level.[1] DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of the size and complexity of this compound. The core principle of DFT lies in using the electron density, a function of three spatial coordinates, to determine the energy and other properties of a many-electron system. The choice of the exchange-correlation functional and the basis set is paramount for obtaining reliable results.
Commonly employed functionals for organic molecules include the hybrid functional B3LYP, which incorporates a portion of exact Hartree-Fock exchange, and functionals from the M06 suite, which are parameterized to perform well for a broad range of chemical systems. The basis set, a set of mathematical functions used to construct the molecular orbitals, dictates the flexibility and accuracy of the electronic description. Pople-style basis sets, such as 6-31G(d,p), and correlation-consistent basis sets, like aug-cc-pVDZ, are frequently used.
Computational Workflow: A Step-by-Step Approach
A systematic computational workflow is essential for obtaining accurate and reproducible results in the study of this compound's structure. The process begins with the construction of an initial 3D model of the molecule, followed by a conformational search to identify low-energy isomers. Each of these conformers is then subjected to geometry optimization, frequency analysis, and the calculation of various electronic properties.
References
Methodological & Application
Application Notes and Protocols for Phenyl Hexanoate Synthesis via Fischer-Speier Esterification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl hexanoate (B1226103) is an ester with applications in various fields, including its use as a flavoring agent and as an intermediate in the synthesis of more complex molecules. The Fischer-Speier esterification is a classic and effective acid-catalyzed method for the synthesis of esters from carboxylic acids and alcohols.[1] This document provides detailed protocols and application notes for the synthesis of phenyl hexanoate from phenol (B47542) and hexanoic acid using this method.
The Fischer-Speier esterification is a reversible reaction in which a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2][3][4] The reaction equilibrium is driven towards the formation of the ester by removing the water produced during the reaction, often through azeotropic distillation with a solvent like toluene (B28343) using a Dean-Stark apparatus.[2][4] Phenols, though less reactive than aliphatic alcohols, can be successfully esterified using this method to achieve good to near-quantitative yields.[2]
Reaction Scheme and Mechanism
The overall reaction for the synthesis of this compound is as follows:
C₆H₅OH (Phenol) + C₅H₁₁COOH (Hexanoic Acid) ⇌ C₁₂H₁₆O₂ (this compound) + H₂O
The reaction proceeds through a series of protonation and nucleophilic attack steps, as illustrated in the signaling pathway diagram below. The acid catalyst protonates the carbonyl oxygen of the hexanoic acid, increasing the electrophilicity of the carbonyl carbon.[4] The lone pair of electrons on the phenolic oxygen then attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule result in the formation of the this compound ester.[2][4]
Caption: Mechanism of Fischer-Speier Esterification.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and analogous esters via Fischer-Speier esterification.
| Reactants | Catalyst | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Phenol, Hexanoic Acid | H₂SO₄ | Toluene | 22 | Reflux | ~90 | Not specified in fragments |
Experimental Protocols
This section provides a detailed protocol for the synthesis of this compound.
Materials and Equipment
-
Phenol (solid)
-
Hexanoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and Purification Workflow.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine phenol, hexanoic acid, and toluene. A typical molar ratio would be 1:1.2 of phenol to hexanoic acid to drive the reaction towards the product. The amount of toluene should be sufficient to allow for efficient reflux and azeotropic removal of water.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
-
Reflux and Water Removal: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, which indicates the reaction is nearing completion. This can take several hours.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the reaction mixture to cool to room temperature.
-
Work-up:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid and any unreacted hexanoic acid. Caution: Carbon dioxide gas will be evolved. Swirl the funnel gently and vent frequently until gas evolution ceases.
-
Allow the layers to separate. The upper organic layer contains the this compound.
-
Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Purification:
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene. The resulting crude product can be further purified by vacuum distillation if necessary.
-
Product Characterization
The successful synthesis of this compound can be confirmed by various analytical techniques:
-
Fourier-Transform Infrared Spectroscopy (FTIR): The appearance of a strong carbonyl (C=O) stretching band around 1760 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid are indicative of ester formation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy can be used to confirm the structure of the final product and assess its purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the this compound and identify any byproducts.
References
Application Notes and Protocols for the Laboratory Synthesis of Phenyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl hexanoate (B1226103) (C₁₂H₁₆O₂) is a valuable ester compound utilized as an intermediate and model substrate in various fields of chemical research, including the development of pharmaceuticals and agrochemicals. Its synthesis is a fundamental example of esterification. This document provides a detailed, two-step protocol for the laboratory synthesis of phenyl hexanoate, beginning with the conversion of hexanoic acid to its acyl chloride, followed by the acylation of phenol (B47542). This method is chosen for its reliability and high yield.
Reaction Scheme
The overall synthesis is a two-step process:
-
Step 1: Synthesis of Hexanoyl Chloride
-
Hexanoic acid is converted to hexanoyl chloride using thionyl chloride (SOCl₂).
-
CH₃(CH₂)₄COOH + SOCl₂ → CH₃(CH₂)₄COCl + SO₂ + HCl
-
-
-
Step 2: Synthesis of this compound
-
Hexanoyl chloride reacts with phenol in a Schotten-Baumann type reaction to form the final product, this compound.
-
CH₃(CH₂)₄COCl + C₆H₅OH → CH₃(CH₂)₄COOC₆H₅ + HCl
-
-
Quantitative Data Summary
The following table summarizes the reactants, their properties, and the expected yields for a typical laboratory-scale synthesis.
| Step | Compound | Molecular Weight ( g/mol ) | Amount (moles) | Amount (grams) | Volume (mL) | Equivalents | Expected Yield |
| 1 | Hexanoic Acid | 116.16 | 0.10 | 11.62 | 12.4 | 1.0 | - |
| 1 | Thionyl Chloride | 118.97 | 0.15 | 17.85 | 10.8 | 1.5 | - |
| 1 | Hexanoyl Chloride | 134.60 | 0.0978 (Theoretical) | 13.16 | - | - | 97.8% |
| 2 | Hexanoyl Chloride | 134.60 | 0.0978 | 13.16 | 12.3 | 1.0 | - |
| 2 | Phenol | 94.11 | 0.0978 | 9.20 | - | 1.0 | - |
| 2 | Pyridine (B92270) | 79.10 | 0.117 | 9.28 | 9.5 | 1.2 | - |
| 2 | This compound | 192.25 | 0.0929 (Theoretical) | 17.86 | - | - | ~95% (Typical) |
Experimental Protocols
Safety Precautions: This procedure involves corrosive and toxic chemicals. Thionyl chloride and hexanoyl chloride are corrosive and react violently with water, releasing HCl gas. Phenol is toxic and corrosive. Pyridine is flammable and toxic. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 1: Synthesis of Hexanoyl Chloride from Hexanoic Acid
This protocol is adapted from established procedures for the synthesis of acyl chlorides from carboxylic acids.
Materials and Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Hexanoic acid (11.62 g, 0.10 mol)
-
Thionyl chloride (17.85 g, 0.15 mol)
-
Toluene (B28343) (anhydrous, 130 mL)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the dry 250 mL three-necked flask with a magnetic stir bar, a reflux condenser (fitted with a drying tube), and a dropping funnel. Ensure all glassware is thoroughly dried to prevent hydrolysis of the reagents.
-
Reagent Addition: Add hexanoic acid (11.62 g) and 100 mL of anhydrous toluene to the flask.
-
In the dropping funnel, place a solution of thionyl chloride (17.85 g) in 30 mL of anhydrous toluene.
-
Reaction: Begin stirring the hexanoic acid solution and add the thionyl chloride solution dropwise over 30 minutes. The reaction will evolve SO₂ and HCl gas, which should be vented through the top of the condenser into the fume hood exhaust.
-
Heating: After the addition is complete, heat the mixture to reflux using a heating mantle and maintain the reflux with vigorous stirring for 3 hours.
-
Work-up: After 3 hours, allow the reaction mixture to cool to room temperature.
-
Solvent Removal: Remove the toluene and excess thionyl chloride under reduced pressure using a rotary evaporator. The remaining pale yellow oily liquid is crude hexanoyl chloride. The expected yield is approximately 13.2 g (97.8%).[1] This crude product is typically of sufficient purity for the next step.
Protocol 2: Synthesis of this compound
This protocol employs a Schotten-Baumann-type acylation of phenol.
Materials and Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Crude hexanoyl chloride (from Step 1, ~13.2 g, ~0.0978 mol)
-
Phenol (9.20 g, 0.0978 mol)
-
Pyridine (9.28 g, 0.117 mol)
-
Dichloromethane (B109758) (CH₂Cl₂, 100 mL)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Rotary evaporator
-
Apparatus for column chromatography or vacuum distillation
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask containing a magnetic stir bar, dissolve phenol (9.20 g) in 50 mL of dichloromethane. Cool the flask in an ice bath.
-
Reagent Addition: Slowly add pyridine (9.28 g) to the chilled phenol solution with stirring.
-
Dissolve the crude hexanoyl chloride (~13.2 g) in 50 mL of dichloromethane and add this solution dropwise to the cold, stirring phenol-pyridine mixture over 20-30 minutes. A precipitate (pyridinium hydrochloride) may form.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of 1 M HCl to remove excess pyridine.
-
50 mL of saturated NaHCO₃ solution to neutralize any remaining acid.
-
50 mL of brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
-
Purification: The crude product can be purified by either vacuum distillation or column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) to afford the pure this compound. Acylation reactions of this type are typically high-yielding.[2]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the two-step synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
References
Application Note: Quantitative Analysis of Phenyl Hexanoate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of phenyl hexanoate (B1226103) using Gas Chromatography-Mass Spectrometry (GC-MS). Phenyl hexanoate is an aromatic ester with applications in the fragrance industry and as a potential biomarker or metabolic byproduct in various biological systems. The protocol described herein provides a comprehensive workflow, including sample preparation, GC-MS instrument parameters, and data analysis, making it suitable for quality control, research, and drug development applications.
Introduction
This compound (C₁₂H₁₆O₂) is a volatile organic compound that contributes to the aroma of certain natural products.[1] Its accurate quantification is essential in various fields, from ensuring the quality of fragrance formulations to studying its metabolic pathways in biological matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high chromatographic resolution and sensitive, specific detection.[1] This document outlines a validated GC-MS method for the reliable identification and quantification of this compound.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from established methods for the extraction of organic compounds from aqueous matrices.
Materials and Reagents:
-
This compound standard
-
Internal Standard (IS) (e.g., a structurally similar, deuterated compound or another ester not present in the sample)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Sample vials (1.5 mL, glass)
Procedure:
-
To 1 mL of an aqueous sample (e.g., reaction mixture, diluted biological fluid), add a known amount of the internal standard.
-
Add 2 mL of ethyl acetate to the sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 2-5) with another 2 mL of ethyl acetate and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the tube and then decanting the solvent.
-
Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen at room temperature.
-
Transfer the concentrated extract to a 1.5 mL GC vial for analysis.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required for specific instruments and applications.
Instrumentation:
A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer.
Data Presentation: Quantitative Analysis
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in a suitable solvent (e.g., hexane) at a minimum of five concentration levels. The internal standard should be added to each standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.
Quantitative Data Summary
The following tables summarize key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [2] |
| Kovats Retention Index (Standard non-polar column) | 1196 | [3] |
Table 1: Physicochemical Properties and Retention Index of this compound
| GC-MS Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temperature | 280°C |
| Mass Scan Range | m/z 50-350 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Table 2: GC-MS Instrument Parameters
| Ion (m/z) | Description | Role |
| 94 | Phenoxy radical cation [C₆H₅OH]⁺ | Quantifier Ion |
| 43 | Acylium ion [C₃H₇]⁺ | Qualifier Ion |
| 99 | Butyryl cation [C₄H₇O]⁺ | Qualifier Ion |
Table 3: Selected Ions for SIM Mode Analysis of this compound [3]
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) |
| 1 | 15,000 | 100,000 | 0.15 |
| 5 | 78,000 | 102,000 | 0.76 |
| 10 | 160,000 | 101,000 | 1.58 |
| 25 | 410,000 | 103,000 | 3.98 |
| 50 | 825,000 | 101,500 | 8.13 |
Table 4: Example Calibration Data for this compound Analysis
Experimental Workflow and Data Analysis Diagrams
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logic diagram for quantitative data analysis.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and instrument parameters, along with the representative quantitative data, serves as a valuable resource for researchers, scientists, and drug development professionals. This method can be adapted for various sample matrices, ensuring accurate and reproducible results for a wide range of applications.
References
Application Notes and Protocols for Phenyl Hexanoate in Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl hexanoate (B1226103) and its derivatives are valuable substrates for studying the kinetics of various enzymes, particularly hydrolases such as lipases and esterases, as well as acyl-CoA synthetases. The ester linkage in phenyl hexanoate is susceptible to enzymatic cleavage, and the resulting products can be readily detected and quantified, making it a useful tool for enzyme characterization, inhibitor screening, and drug development. This document provides detailed application notes and protocols for the use of this compound and its chromogenic analog, p-nitrothis compound, in enzyme kinetic studies.
Principle of the Assays
The enzymatic hydrolysis of this compound by lipases or esterases yields phenol (B47542) and hexanoic acid. However, for continuous monitoring of enzyme activity, the chromogenic substrate p-nitrothis compound (pNPH) is often preferred. The enzymatic hydrolysis of pNPH releases p-nitrophenol, which, under alkaline conditions, forms the yellow-colored p-nitrophenolate ion. The rate of formation of this ion can be monitored spectrophotometrically at approximately 405-410 nm, and is directly proportional to the enzyme's activity.[1]
For acyl-CoA synthetases, the reaction involves the conversion of a carboxylic acid (like hexanoic acid, a component of this compound) to its corresponding acyl-CoA in the presence of ATP and Coenzyme A. The activity can be measured by monitoring the consumption of Coenzyme A using reagents like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free CoA to produce a colored product.[2]
Data Presentation
The following tables summarize key kinetic parameters for various enzymes using this compound analogs as substrates. This data provides a reference for expected enzyme performance and for designing kinetic experiments.
Table 1: Kinetic Parameters of Lipases with p-Nitrophenyl Esters
| Enzyme Source | Substrate | K_m_ (mM) | V_max_ (U/mg protein) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Bacillus sp. Strain L2 | p-Nitrothis compound | 0.060 | 59.6 min⁻¹ (activity) | 329 min⁻¹ | 5.5 min⁻¹mM⁻¹ | pH 8.0, 65 °C | [3] |
| Wild Type Lipase | p-Nitrophenyl Octanoate | - | 1.1 | - | - | 25 °C | [4] |
| Candida rugosa Lipase A | p-Nitrothis compound | - | - | - | - | pH 5.6 | [5] |
| Candida rugosa Lipase B | p-Nitrothis compound | - | - | - | - | pH 6.1 | [5] |
Table 2: Kinetic Parameters of Acyl-CoA Synthetases with Related Substrates
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Pseudomonas putida CA-3 FadD | 3-Phenylpropanoic acid | 120 ± 15 | 1.3 ± 0.1 | 1.1 x 10⁴ | - | [2] |
| Pseudomonas putida CA-3 FadD | 5-Phenylvaleric acid | 85 ± 10 | 3.8 ± 0.3 | 4.5 x 10⁴ | - | [2] |
| Pseudomonas putida CA-3 FadD | 8-Phenyloctanoic acid | 50 ± 8 | 12.5 ± 1.0 | 2.5 x 10⁵ | - | [2] |
| Pseudomonas putida CA-3 FadD | Hexanoic acid | 75 ± 9 | 3.0 ± 0.2 | 4.0 x 10⁴ | - | [2] |
| Thermus thermophilus Phenylacetate-CoA ligase | Phenylacetate | 50 | 24 µmol/min/mg | - | - | 75°C |
| Gordonia sp. Strain NB4-1Y lACS | Hexanoic acid | - | 5.39 | - | - | - |
Experimental Protocols
Protocol 1: Lipase/Esterase Activity Assay using p-Nitrothis compound
This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of lipases or esterases.
Materials and Reagents:
-
p-Nitrothis compound (pNPH)
-
Lipase or esterase enzyme preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Solvent for substrate stock: Acetonitrile (B52724) or isopropanol
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Substrate Stock Solution: Prepare a 10 mM stock solution of pNPH in acetonitrile or isopropanol.
-
Prepare Substrate Working Solutions: Prepare a series of dilutions of the pNPH stock solution in the Assay Buffer to achieve a range of final concentrations (e.g., 0.1 to 5 mM) in the assay.
-
Prepare Enzyme Solution: Prepare a working solution of the enzyme in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
Set up the Assay: In a 96-well microplate, add 180 µL of each substrate working solution to triplicate wells. Include a blank control with Assay Buffer only.
-
Initiate the Reaction: Add 20 µL of the enzyme working solution to each well to start the reaction. The final volume in each well will be 200 µL.
-
Measure Absorbance: Immediately place the microplate in a microplate reader pre-heated to the desired temperature (e.g., 37°C). Measure the absorbance at 405 nm every 30 seconds for 10 minutes.
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance versus time plot. The rate of p-nitrophenol production can be calculated using the Beer-Lambert law (ε of p-nitrophenol at pH 8.0 and 405 nm is ~18,000 M⁻¹cm⁻¹).
-
Plot V₀ against the substrate concentration.
-
Determine the Michaelis-Menten constant (K_m_) and maximum velocity (V_max_) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[6]
-
Protocol 2: Acyl-CoA Synthetase Activity Assay
This protocol describes an endpoint assay to measure the activity of acyl-CoA synthetase using a carboxylic acid substrate like hexanoic acid.
Materials and Reagents:
-
Hexanoic acid
-
Purified acyl-CoA synthetase
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT
-
ATP solution (100 mM)
-
Coenzyme A (CoA) solution (10 mM)
-
DTNB (Ellman's reagent) solution: 2 mM in Assay Buffer
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagent Mix: Prepare a reaction mixture containing Assay Buffer, ATP, and CoA at their final desired concentrations.
-
Prepare Substrate Solutions: Prepare a series of dilutions of hexanoic acid in the Assay Buffer.
-
Prepare Enzyme Solution: Prepare a working solution of the purified acyl-CoA synthetase in Assay Buffer.
-
Set up the Reaction: In a 96-well microplate, add the reaction mixture and the substrate solutions.
-
Initiate the Reaction: Add the enzyme solution to each well to start the reaction. Incubate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.[2]
-
Terminate the Reaction and Develop Color: Stop the reaction by adding the DTNB solution. The DTNB will react with the remaining free CoA to produce a yellow color.
-
Measure Absorbance: Measure the absorbance at 412 nm using a microplate reader.
-
Data Analysis:
-
Create a standard curve of known concentrations of CoA reacting with DTNB to determine the amount of CoA consumed in the enzymatic reaction.
-
Calculate the enzyme activity based on the rate of CoA consumption. One unit of activity is typically defined as the amount of enzyme that consumes 1 µmol of CoA per minute under the specified conditions.
-
Visualizations
The following diagrams illustrate the experimental workflows and a relevant signaling pathway.
Caption: Workflow for a Spectrophotometric Enzyme Kinetic Assay.
Caption: PPARγ Signaling Pathway Activation.
Caption: GPR40 (FFAR1) Signaling Pathway Activation.
Signaling Pathways
While this compound itself is primarily a substrate for metabolic enzymes, structurally similar molecules like 3-phenylhexanoic acid have been shown to act as signaling molecules. Specifically, 3-phenylhexanoic acid can activate Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[7]
-
PPARγ Activation: PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and insulin sensitivity. Agonists of PPARγ, like 3-phenylhexanoic acid, can promote the transcription of genes involved in these processes.[8]
-
GPR40 (FFAR1) Activation: GPR40 is a G-protein coupled receptor expressed in pancreatic β-cells and enteroendocrine cells. Its activation by free fatty acids, including analogs of this compound, leads to increased insulin and glucagon-like peptide-1 (GLP-1) secretion.[7][8]
The provided diagrams illustrate the general signaling cascades initiated by the activation of these receptors. These pathways represent potential downstream effects that could be investigated when studying the metabolism and cellular impact of this compound and its derivatives.
References
Application of Phenyl Hexanoate in Bio-oil Upgradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bio-oil, a liquid product of biomass pyrolysis, presents a renewable alternative to fossil fuels. However, its direct application is hindered by detrimental properties such as high viscosity, acidity, low heating value, and instability.[1] Upgradation of bio-oil is therefore essential to improve its fuel characteristics. One promising strategy involves the esterification of the phenolic fraction of bio-oil. This process converts corrosive phenolic compounds into more stable and valuable phenyl esters.[2][1]
This document provides detailed application notes and protocols for the application of phenyl hexanoate (B1226103) in bio-oil upgradation. Phenyl hexanoate is a carboxylic acid phenyl ester (CAPE) formed through the Fischer esterification of phenolic oil (PO) with hexanoic acid. This upgradation process has been shown to significantly enhance the properties of bio-oil, making it a more viable candidate for biofuel applications.[2]
Key Benefits of this compound in Bio-oil Upgradation
The conversion of the phenolic fraction of bio-oil to this compound and other phenyl esters results in a significant improvement in fuel quality. The key benefits include:
-
Reduced Viscosity: A dramatic decrease in viscosity, by as much as 330-fold, has been observed, which is crucial for fuel atomization and combustion.[2]
-
Increased Heating Value: The higher heating value (HHV) of the upgraded bio-oil is substantially increased.[2]
-
Reduced Moisture Content: The water content in the bio-oil is significantly lowered, which improves its energy density and stability.[2]
-
Improved Stability: The resulting carboxylic acid phenyl esters (CAPEs), analogous to methyl esters in biodiesel, exhibit enhanced stability compared to the original phenolic oil.[2][1]
Data Presentation
The following tables summarize the quantitative data from studies on the upgradation of phenolic oil (PO) from corn stover and yellow pine via esterification with hexanoic acid to produce phenyl esters, including this compound.
Table 1: Comparison of Properties of Phenolic Oil (PO) and Carboxylic Acid Phenyl Esters (CAPE) [2]
| Property | Corn Stover PO | Corn Stover CAPE | Yellow Pine PO | Yellow Pine CAPE |
| Viscosity (Pa·s) | ~33 | ~0.1 | ~33 | ~0.1 |
| Higher Heating Value (MJ/kg) | 23.4 | 33.3 | 24.1 | 34.6 |
| Moisture Content (wt%) | 5.8 | 0.1 | 7.5 | 0.1 |
Table 2: Elemental Analysis of Phenolic Oil (PO) and Carboxylic Acid Phenyl Esters (CAPE) [2]
| Element | Corn Stover PO (wt%) | Corn Stover CAPE (wt%) | Yellow Pine PO (wt%) | Yellow Pine CAPE (wt%) |
| C | 67.9 | 70.2 | 69.1 | 72.3 |
| H | 6.7 | 7.5 | 6.9 | 7.8 |
| O | 25.4 | 22.3 | 24.0 | 19.9 |
| N | <0.1 | <0.1 | <0.1 | <0.1 |
| S | <0.1 | <0.1 | <0.1 | <0.1 |
Experimental Protocols
This section provides a detailed methodology for the acid-catalyzed esterification of phenolic oil with hexanoic acid to produce this compound and other phenyl esters.
Materials and Reagents
-
Phenolic Oil (PO) derived from biomass pyrolysis
-
Hexanoic acid (analytical grade)
-
Toluene (B28343) (analytical grade)
-
Sulfuric acid (concentrated, analytical grade)
-
Solid phenol (B47542) crystals (as a model compound)
-
18.2 MΩ milli-Q water
-
Chemicals for analysis (e.g., for Folin-Ciocalteu method, Karl Fischer titration)
Experimental Workflow
Detailed Protocol for Fischer Esterification
-
Preparation of Phenolic Oil (PO):
-
The phenolic oil is produced from lignocellulosic biomass (e.g., corn stover or yellow pine) via autothermal fast pyrolysis.
-
The resulting bio-oil is subjected to liquid-liquid extraction with water to separate the sugar-rich aqueous phase from the phenolic compounds.
-
The phenolic fraction is further extracted with toluene to obtain the lower molecular weight aromatic fraction, which is used as the starting material (PO).
-
-
Esterification Reaction:
-
The esterification is carried out using a Dean-Stark distillation apparatus to continuously remove the water produced during the reaction, thereby driving the equilibrium towards ester formation.
-
In a round-bottom flask, combine the phenolic oil, hexanoic acid, toluene (as a solvent and azeotroping agent), and a catalytic amount of concentrated sulfuric acid.
-
The molar ratio of reactants and the amount of catalyst should be optimized based on the specific characteristics of the phenolic oil. A model reaction using phenol and hexanoic acid can be performed to establish baseline conditions.
-
The reaction mixture is heated to reflux. The refluxing toluene carries water vapor into the Dean-Stark trap, where it condenses and separates from the toluene, which is returned to the reaction flask.
-
The reaction is continued until the theoretical amount of water is collected or until the reaction completion is confirmed by analytical methods (e.g., GC-FID). A reaction time of up to 22 hours may be required.[1]
-
-
Product Isolation and Analysis:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solvent (toluene) is removed using a rotary evaporator.
-
The resulting product, a mixture of carboxylic acid phenyl esters (CAPE), is then analyzed to determine its properties.
-
Folin-Ciocalteu Method: To quantify the total phenolic content.
-
Karl Fischer Titration: To determine the water content.
-
Gas Chromatography-Flame Ionization Detector (GC-FID): To analyze the composition of the ester products.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of ester bonds (C=O and C-O stretching) and the reduction of phenolic -OH bands.[2]
-
13C Nuclear Magnetic Resonance (NMR) Spectroscopy: To further confirm the structure of the phenyl esters formed.[2]
-
Signaling Pathways and Logical Relationships
The core of this bio-oil upgradation process is the acid-catalyzed Fischer esterification reaction. The following diagram illustrates the mechanism of this reaction.
The overall logical relationship for the bio-oil upgradation process can be visualized as a pathway from raw biomass to a more valuable and stable fuel component.
Future Outlook and Considerations
While the production of this compound and other phenyl esters has demonstrated significant potential for upgrading bio-oil, several areas warrant further investigation:
-
Alternative Catalysts: Research into solid acid catalysts, such as zeolites, could offer a more sustainable and reusable alternative to homogeneous acid catalysts like sulfuric acid.[3][4]
-
Combustion Performance: Detailed engine testing is required to evaluate the combustion characteristics and emissions profile of diesel blends containing this compound-upgraded bio-oil.
-
Long-Term Stability: While initial studies indicate improved stability, comprehensive long-term storage tests under various conditions are needed to fully assess the aging behavior of the upgraded bio-oil.[5][6]
-
Downstream Processing: Further research is needed to understand how bio-oil upgraded with this compound can be integrated into existing refinery infrastructure, for example, through co-processing in fluid catalytic cracking (FCC) units.[7][8]
-
Techno-economic Analysis: A thorough techno-economic analysis is crucial to determine the commercial viability of this upgrading process, considering factors such as catalyst cost, reaction conditions, and the market value of the upgraded product.[9]
By addressing these research areas, the application of this compound in bio-oil upgradation can be further optimized, paving the way for the development of more sustainable and economically viable biofuels.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Aging Properties of Phenol-Formaldehyde Resin Modified by Bio-Oil Using UV Weathering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. btg-bioliquids.com [btg-bioliquids.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: FTIR Spectroscopy for the Identification of Phenyl Hexanoate
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique used for the identification of functional groups within a molecule.[1] For professionals in chemical synthesis and drug development, FTIR spectroscopy is an essential tool for confirming the structure of synthesized compounds, such as phenyl hexanoate (B1226103). Phenyl hexanoate (C₁₂H₁₆O₂) is an ester of phenol (B47542) and hexanoic acid.[2] This application note provides a detailed protocol for the identification and characterization of this compound using FTIR spectroscopy, outlining the principles, experimental procedures, and data interpretation.
Principles of Infrared Spectroscopy for this compound Identification
Infrared spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending.[3] The frequencies of these vibrations are specific to the types of chemical bonds and functional groups present in a molecule, generating a unique spectral fingerprint.[1][2]
For this compound, the key functional groups that produce characteristic absorption bands in the FTIR spectrum are the ester group and the phenyl group. Esters are readily identifiable due to a pattern of three strong absorption bands arising from the C=O and C-O bonds.[1][4]
The primary vibrational modes for this compound are:
-
C=O (Carbonyl) Stretch : The ester carbonyl group produces a very strong and sharp absorption band, which is one of the most prominent peaks in the spectrum.[5][6]
-
C-O (Acyl-Oxygen and Alkyl-Oxygen) Stretches : Esters have two distinct C-O single bonds, each with its own stretching vibration, which are also strong and appear in the fingerprint region of the spectrum.[7]
-
Aromatic C=C Stretches : The benzene (B151609) ring exhibits characteristic stretching vibrations.[7]
-
Aliphatic and Aromatic C-H Stretches : The stretching vibrations of C-H bonds in the hexanoyl chain and the phenyl group appear at distinct frequencies.[7][8]
Data Presentation: Characteristic FTIR Absorption Bands for this compound
The following table summarizes the key FTIR absorption bands for the identification of this compound.
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Reference |
| Aromatic C-H Stretch | ~3044 | Weak | [7] |
| Aliphatic C-H Stretch | 2850 - 2990 | Medium | [7] |
| Carbonyl (C=O) Stretch | 1740 - 1760 | Strong, Sharp | [2][7] |
| Aromatic C=C Stretch | ~1593 and ~1492 | Medium | [7] |
| Aliphatic C-H Bend | 1250 - 1470 | Medium | [7] |
| Acyl-Oxygen C-O Stretch | 1145 - 1220 | Strong | [2][7] |
| Alkyl-Oxygen C-O Stretch | 1000 - 1088 | Strong | [2][7] |
| Aromatic C-H Bend | 980 - 490 | Medium-Weak | [7] |
Experimental Protocols
A precise and standardized protocol is crucial for obtaining high-quality and reproducible FTIR spectra.[5] this compound is a liquid at room temperature, making Attenuated Total Reflectance (ATR) or neat liquid transmission methods suitable.[1] The ATR method is often preferred due to its simplicity and minimal sample preparation.[9]
Methodology 1: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Setup :
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed. The crystal (commonly diamond or zinc selenide) must be clean.[10]
-
-
Background Spectrum :
-
Before analyzing the sample, a background spectrum must be collected. This is done with the ATR crystal clean and uncovered.[11]
-
The background scan measures the ambient atmosphere (e.g., CO₂, water vapor) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.[1]
-
-
Sample Application :
-
Place a single drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered.[10]
-
-
Spectrum Acquisition :
-
Data Processing and Cleaning :
-
The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.[1]
-
After analysis, clean the ATR crystal thoroughly using a suitable solvent (e.g., isopropanol (B130326) or ethanol) and a soft, non-abrasive wipe.[12]
-
Methodology 2: Neat Liquid Transmission
-
Sample Preparation :
-
Place one clean, dry salt plate (e.g., KBr or NaCl) on a holder.[1]
-
Add one drop of this compound to the center of the plate.[12]
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid air bubbles.[6]
-
Mount the sandwiched plates in the spectrometer's sample holder.[12]
-
-
Spectrum Acquisition :
-
Collect a background spectrum with an empty beam path.
-
Place the sample holder in the spectrometer and acquire the sample spectrum using the same parameters as the ATR method.
-
-
Cleaning :
-
After the measurement, disassemble the plates and clean them thoroughly with a dry solvent like methylene (B1212753) chloride or ethanol, then dry and store them in a desiccator.[6]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
- 3. This compound | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 8. FTIR Spectrum Analysis--Meaning and Application of Each Peak | Universal Lab Blog [universallab.org]
- 9. jascoinc.com [jascoinc.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Derivatization of Phenyl Hexanoate for Enhanced LC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl hexanoate (B1226103), an ester of phenol (B47542) and hexanoic acid, is a compound of interest in various fields, including flavor and fragrance chemistry, and as a potential biomarker. Its analysis by liquid chromatography-mass spectrometry (LC-MS) can be challenging due to its moderate polarity and potential for poor ionization efficiency, which can limit sensitivity and chromatographic performance. Chemical derivatization is a powerful strategy to overcome these limitations by introducing a functional group that enhances ionization and improves chromatographic retention.[1][2]
This application note provides a detailed protocol for the derivatization of phenyl hexanoate for LC-MS analysis. The proposed workflow involves the hydrolysis of the ester bond to yield phenol and hexanoic acid, followed by the derivatization of the resulting carboxylic acid. This approach is advantageous as numerous well-established derivatization reagents are available for carboxylic acids, significantly improving their detection by LC-MS.[3][4] This document outlines the complete experimental procedure, from sample preparation to LC-MS analysis, and includes quantitative data for the selection of an appropriate derivatization reagent.
Principle of the Method
Direct derivatization of the stable ester bond of this compound is often inefficient. A more robust and common strategy is to first hydrolyze the ester to its constituent alcohol (phenol) and carboxylic acid (hexanoic acid). The subsequent derivatization can then target the carboxyl group of hexanoic acid. This application note focuses on the derivatization of the hexanoic acid moiety using 3-nitrophenylhydrazine (B1228671) (3-NPH), a widely used reagent for short-chain fatty acids (SCFAs).[4][5] The reaction, facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst like pyridine (B92270), forms a hydrazone derivative. This derivative typically exhibits enhanced ionization efficiency and improved retention on reversed-phase liquid chromatography columns.[1][3]
Experimental Protocols
Materials and Reagents
-
This compound Standard
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (1 M)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
Pyridine
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid, LC-MS grade
-
Sample Vials (e.g., 1.5 mL glass vials)
Sample Preparation: Hydrolysis of this compound
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Hydrolysis Reaction:
-
To 100 µL of the this compound standard solution or sample in a reaction vial, add 100 µL of 1 M NaOH.
-
Cap the vial and heat the mixture at 60°C for 30 minutes to facilitate ester hydrolysis.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess NaOH by adding 100 µL of 1 M HCl. The resulting solution will contain hexanoic acid and phenol.
-
Derivatization of Hexanoic Acid with 3-NPH
This protocol is adapted from established methods for the derivatization of carboxylic acids.[1][6]
-
Reagent Preparation:
-
Prepare a 50 mM solution of 3-NPH in 50% acetonitrile.
-
Prepare a 120 mM solution of EDC in 50% acetonitrile.
-
Prepare a 6% (v/v) solution of pyridine in 50% acetonitrile.
-
-
Derivatization Reaction:
-
To the 300 µL of the hydrolyzed sample solution, add 100 µL of the 3-NPH solution.
-
Add 100 µL of the EDC solution to the mixture.
-
Vortex the mixture gently.
-
Incubate the reaction mixture at 40°C for 30 minutes.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for LC-MS analysis. Dilution with a suitable solvent (e.g., 10% acetonitrile in water) may be necessary prior to injection.
-
LC-MS Analysis
Chromatographic Conditions
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 3 µm) is suitable for the separation of the derivatized hexanoic acid.[7]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over several minutes to elute the derivatized analyte. For example: 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), either positive or negative ion mode, should be optimized for the specific derivative. 3-NPH derivatives are often analyzed in negative ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is recommended for quantitative analysis, using the precursor ion and a characteristic product ion of the derivatized hexanoic acid.
-
Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for the specific instrument and derivative.
Data Presentation
The choice of derivatization reagent can significantly impact the performance of the LC-MS analysis. The following table summarizes quantitative data for commonly used derivatization reagents for carboxylic acids, which can be used as a reference for method development.
| Derivatization Reagent | Analyte | Improvement in Sensitivity | Limit of Detection (LOD) | Reference |
| 3-Nitrophenylhydrazine (3-NPH) | Short-Chain Fatty Acids | Significant enhancement | Femtomole level | [4] |
| Pentafluorobenzyl Bromide (PFB-Br) | Carboxylic Acids | High | Sub-picomole level | [2] |
| 4-Bromo-N-methylbenzylamine (4-BNMA) | Carboxylic Acids | Good | Picomole level | [2] |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Carboxylic Acids | Enables selective derivatization | Not specified | [7][8] |
Visualization of Workflows
Experimental Workflow
The following diagram illustrates the overall experimental workflow from sample preparation to LC-MS analysis.
Caption: Experimental workflow for the derivatization of this compound.
Derivatization Reaction Pathway
The diagram below outlines the chemical reaction for the derivatization of hexanoic acid with 3-NPH.
Caption: Derivatization of hexanoic acid with 3-NPH.
Conclusion
The protocol described in this application note provides a reliable method for the derivatization of this compound for LC-MS analysis. By hydrolyzing the ester and derivatizing the resulting hexanoic acid with 3-NPH, a significant improvement in analytical performance can be achieved. This method is particularly useful for researchers, scientists, and drug development professionals who require sensitive and robust quantification of this compound and similar compounds in complex matrices. The provided protocols and data serve as a valuable resource for the development and implementation of this analytical strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. research.vu.nl [research.vu.nl]
Application Notes and Protocols for the Biocatalytic Synthesis of Phenyl Hexanoate Using Lipase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the enzymatic synthesis of phenyl hexanoate (B1226103), a valuable ester with applications in flavors, fragrances, and as a potential intermediate in pharmaceutical manufacturing. This document offers detailed protocols for enzyme selection, reaction optimization, and product analysis, leveraging the high selectivity and mild reaction conditions offered by lipase (B570770) biocatalysis.
Introduction
Phenyl hexanoate is an aromatic ester traditionally synthesized through chemical methods that often require harsh conditions and can lead to undesirable byproducts. Biocatalytic synthesis using lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) presents a green and efficient alternative. Lipases can catalyze esterification reactions in non-aqueous media with high chemo-, regio-, and enantioselectivity.[1][2] This protocol focuses on the direct esterification of phenol (B47542) with hexanoic acid catalyzed by a commercially available immobilized lipase.
Principle of the Reaction
Lipases catalyze the formation of an ester bond between a carboxylic acid (hexanoic acid) and an alcohol (phenol). The reaction is a reversible equilibrium. In a non-aqueous environment, the equilibrium is shifted towards synthesis. The catalytic mechanism involves the formation of an acyl-enzyme intermediate with a serine residue in the lipase's active site, which is then attacked by the hydroxyl group of the phenol to form the ester and release water as a byproduct.
Materials and Reagents
-
Enzymes: Immobilized lipases such as Candida antarctica lipase B (CAL-B, e.g., Novozym® 435), Rhizomucor miehei lipase (RML, e.g., Lipozyme® RM IM).[3]
-
Substrates: Hexanoic acid (≥98%), Phenol (≥99%).
-
Solvents: n-Hexane (anhydrous), tert-Butanol, Isooctane.
-
Analytical Reagents: Ethyl acetate (B1210297) (HPLC grade), Anhydrous sodium sulfate, Internal standard for GC analysis (e.g., heptyl hexanoate).
-
Derivatization Reagent (for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
Experimental Protocols
General Protocol for Lipase-Catalyzed Synthesis of this compound
This protocol describes a typical batch reaction for the direct esterification of hexanoic acid and phenol.[5][6]
-
Reactant Preparation: In a sealed reaction vessel, dissolve equimolar amounts of hexanoic acid and phenol in a suitable organic solvent (e.g., n-hexane). For a solvent-free system, the reactants themselves can serve as the medium.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-15% (w/w) of the total substrate mass.[7][8]
-
Reaction Incubation: Place the vessel in a temperature-controlled shaker or a stirred-tank reactor. Maintain the temperature between 40-60°C and agitation at 150-200 rpm.[5][6]
-
Monitoring the Reaction: Periodically withdraw small aliquots from the reaction mixture. Analyze the samples by Gas Chromatography (GC) to monitor the formation of this compound and the consumption of substrates.
-
Reaction Termination: Once the reaction reaches equilibrium (no further increase in product concentration), stop the reaction.
-
Product Isolation: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with solvent and reused.[9] Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation or column chromatography.
Protocol for GC-MS Analysis of this compound
This protocol is adapted from methods for analyzing similar organic acids and esters.[4][10]
-
Sample Preparation (for reaction monitoring):
-
Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
If necessary, remove the enzyme by centrifugation or filtration.
-
Add an internal standard to the diluted sample.
-
-
Derivatization (if analyzing unreacted hexanoic acid):
-
To quantify remaining hexanoic acid, a derivatization step is recommended to improve its volatility for GC analysis.[4]
-
Evaporate a portion of the sample to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS to the dried residue.
-
Cap the vial and heat at 60-70°C for 30-60 minutes.
-
Cool to room temperature before GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a 5% phenyl polymethylsiloxane column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 250-300°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 1 min.
-
Ramp: Increase to 320°C at 10°C/min.
-
Hold: Hold at 320°C for 2 min.
-
-
MS Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification.
-
Data Presentation
Table 1: Key Parameters for Lipase-Catalyzed this compound Synthesis
| Parameter | Recommended Range | Rationale |
| Enzyme | Immobilized Candida antarctica Lipase B (CAL-B), Rhizomucor miehei Lipase (RML) | High activity and stability in organic solvents.[2][3] |
| Temperature | 40 - 60 °C | Balances reaction rate and enzyme stability. Higher temperatures can lead to denaturation.[5] |
| Substrate Molar Ratio (Phenol:Hexanoic Acid) | 1:1 to 1:2 | An excess of one substrate can shift the equilibrium towards product formation.[5] |
| Enzyme Loading | 5 - 15% (w/w of total substrates) | Higher loading increases the reaction rate but may not be cost-effective.[7] |
| Solvent | n-Hexane, Isooctane, tert-Butanol, or Solvent-free | Non-polar solvents are generally preferred. Solvent-free systems offer a greener process.[3][7] |
| Agitation Speed | 150 - 200 rpm | Ensures adequate mixing and minimizes mass transfer limitations.[5] |
Table 2: Representative Quantitative Data for Similar Ester Syntheses
| Ester Product | Lipase | Acyl Donor | Alcohol | Solvent | Temp (°C) | Molar Ratio (Acid:Alc) | Conversion/Yield | Reference |
| Propyl-phenyl acetate | CAL-B | Benzoic Acid | n-Propanol | Heptane | 40 | 1:2 | 96.1% Conversion | |
| Phenethyl octanoate | Rhizomucor miehei | Glyceryl trioctanoate | 2-Phenylethanol | Hexane | 30 | 1:3 | 80% Conversion | [3] |
| Hexyl hexanoate | - | Hexanoic Acid | Hexanol | n-Hexane | 50 | 1:1 | - | [5][6] |
| Vanillyl hexanoate | CAL-B | Hexanoic Acid | Vanillyl alcohol | - | - | - | 50-80% Conversion |
Visualizations
Caption: Experimental workflow for the biocatalytic synthesis of this compound.
Caption: Key factors influencing the biocatalytic synthesis of this compound.
Troubleshooting and Optimization
-
Low Conversion Yield:
-
Sub-optimal Reaction Conditions: Systematically optimize temperature, reaction time, and agitation speed.[5]
-
Incorrect Substrate Molar Ratio: Experiment with different molar ratios of phenol to hexanoic acid to shift the reaction equilibrium.[5]
-
Water Content: While a byproduct, a minimal amount of water is necessary to maintain the lipase's active conformation. Ensure anhydrous solvents are used to control water accumulation.
-
-
Slow Reaction Rate:
-
Increase Enzyme Loading: A higher concentration of lipase will provide more active sites.[5]
-
Optimize Temperature: Increase the reaction temperature towards the enzyme's optimum without exceeding it to avoid deactivation.[5]
-
Improve Mass Transfer: Ensure efficient stirring, especially with immobilized enzymes, to improve substrate access to the active sites.[5]
-
-
Enzyme Deactivation:
-
Immobilization: Using an immobilized lipase enhances operational stability and allows for reuse.
-
Avoid Inhibitory Substrate Concentrations: High concentrations of substrates or products can inhibit or deactivate the enzyme. A fed-batch approach may be beneficial.
-
Conclusion
The biocatalytic synthesis of this compound using lipases offers a promising, environmentally friendly alternative to conventional chemical methods. The protocols and data presented here provide a solid foundation for researchers to develop and optimize this process. By carefully controlling reaction parameters such as enzyme choice, temperature, and substrate ratio, high conversion yields of this compound can be achieved.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Lipase-catalyzed synthesis of propyl-phenyl acetate: a kinetic and thermodynamic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes: Phenyl Hexanoate in Alkaline Hydrolysis Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The study of ester hydrolysis is fundamental to various scientific disciplines, including physical organic chemistry, enzymology, and pharmaceutical sciences. The reaction serves as a model for understanding nucleophilic acyl substitution, a cornerstone of organic reaction mechanisms. Alkaline hydrolysis, or saponification, is a second-order reaction that is effectively irreversible, making it ideal for kinetic analysis.[1][2]
Phenyl hexanoate (B1226103) is an excellent substrate for these studies. Its structure provides a clear distinction between the acyl group (hexanoyl) and the phenoxy leaving group. The formation of the phenoxide ion during hydrolysis can be conveniently monitored using UV-Vis spectrophotometry, allowing for precise and continuous measurement of the reaction progress. These application notes provide a comprehensive guide, including quantitative data for analogous compounds, detailed experimental protocols, and visual workflows for utilizing phenyl hexanoate in the kinetic study of alkaline hydrolysis.
Quantitative Kinetic Data
Below is a summary of kinetic parameters for the alkaline hydrolysis of representative phenyl esters.
| Ester | Conditions | Parameter | Value | Reference |
| Ethyl Phenylacetate | 25 °C (in aqueous acetone) | k (Second-Order Rate Constant) | 4.40 x 10⁻² M⁻¹s⁻¹ | [4] |
| Phenyl Acetate (B1210297) | pH 7, varying temp. | Eₐ (Activation Energy) | 77.0 kJ/mol | [5] |
| Phenyl Acetate | pH 7, varying temp. | ln(A) (Pre-exponential Factor) | 23.7 | [5] |
| p-Nitrophenyl Acetate | 25 °C (in H₂O) | k (Second-Order Rate Constant) | 11.6 M⁻¹s⁻¹ | [3] |
| p-Nitrophenyl Acetate | 25 °C (in 80% DMSO/H₂O) | k (Second-Order Rate Constant) | 32,800 M⁻¹s⁻¹ | [3] |
| p-Nitrophenyl Acetate | Varying temp. (pH 2-11) | Eₐ (Activation Energy) | 54.7 ± 2.3 kJ/mol | [6] |
Note: The data presented is for analogous compounds to illustrate the expected scale of kinetic parameters. k represents the second-order rate constant, Eₐ is the Arrhenius activation energy, and A is the pre-exponential factor.
Experimental Protocols
This section details the methodology for determining the second-order rate constant of the alkaline hydrolysis of this compound using UV-Vis spectrophotometry. The protocol is based on the principle that the product, phenoxide, has a strong absorbance at a specific wavelength (approx. 290-300 nm, exact λₘₐₓ should be determined experimentally) where the ester reactant has minimal absorbance.
Protocol 1: Spectrophotometric Determination of the Rate Constant
Objective: To determine the pseudo-first-order (k_obs) and second-order (k) rate constants for the alkaline hydrolysis of this compound at a constant temperature.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH)
-
Solvent (e.g., a mixture of acetonitrile (B52724) and water to ensure solubility)
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Reagent Preparation:
-
NaOH Solution (e.g., 0.1 M): Prepare a stock solution of NaOH in the chosen solvent system. Standardize it by titration if high accuracy is required. Prepare a series of dilutions (e.g., 0.01 M, 0.02 M, 0.03 M) from this stock.
-
This compound Stock Solution (e.g., 1 mM): Prepare a concentrated stock solution of this compound in the same solvent. This compound is not readily soluble in pure water, so a co-solvent like acetonitrile or DMSO is necessary.[3]
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the predetermined λₘₐₓ of the phenoxide product.
-
Equilibrate the temperature of the cuvette holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).[3]
-
-
Determination of Final Absorbance (A∞):
-
To determine the absorbance when the reaction is 100% complete, prepare a solution where the initial concentration of this compound is the same as in the kinetic runs, but in a highly concentrated NaOH solution (e.g., >1 M) to drive the reaction to completion quickly.
-
Record the stable, maximum absorbance value. This is A∞.
-
-
Kinetic Run:
-
Equilibrate the this compound solution and the specific NaOH dilution in the constant temperature water bath.
-
Pipette the required volume of the NaOH solution (e.g., 2.8 mL) into a quartz cuvette and place it in the spectrophotometer to equilibrate.
-
To initiate the reaction, rapidly add a small, precise volume of the this compound stock solution (e.g., 0.2 mL) to the cuvette, mix quickly by inversion (with a stopper or parafilm), and immediately start recording the absorbance over time. The final concentration of the ester should be significantly lower than the NaOH concentration to ensure pseudo-first-order conditions.
-
Collect data until the absorbance change becomes negligible (at least 3-5 half-lives).
-
-
Data Analysis:
-
The alkaline hydrolysis of esters follows second-order kinetics.[1] However, by using a large excess of NaOH ([OH⁻] >> [Ester]), the reaction follows pseudo-first-order kinetics.[1]
-
The observed pseudo-first-order rate constant (k_obs) is determined by plotting ln(A∞ - Aₜ) versus time (t), where Aₜ is the absorbance at time t.
-
The plot should be linear, and the slope will be equal to -k_obs.[3]
-
To find the second-order rate constant (k), repeat the experiment with different concentrations of excess NaOH.
-
Plot the calculated k_obs values against the corresponding [OH⁻]. This plot should yield a straight line passing through the origin.
-
The slope of this line is the second-order rate constant, k.[3]
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the hydrolysis rate constant.
Factors Influencing Hydrolysis Rate
Caption: Logical relationship of factors affecting hydrolysis rate.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 4. The second-order rate constant for the alkaline hydrolysis of ethyl pheny.. [askfilo.com]
- 5. pangea.stanford.edu [pangea.stanford.edu]
- 6. irejournals.com [irejournals.com]
Application Notes and Protocols: Screening for Biological Activity of Phenyl Hexanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to screen for the biological activity of phenyl hexanoate (B1226103) derivatives. This document includes detailed experimental protocols for key assays, a summary of representative quantitative data from studies on structurally related compounds, and visualizations of experimental workflows and relevant signaling pathways.
Introduction
Phenyl hexanoate and its derivatives are a class of organic compounds with a phenyl group attached to a hexanoate ester. While research on the specific biological activities of this compound is nascent, studies on structurally similar phenyl derivatives have revealed a range of promising biological effects, including cytotoxic, antimicrobial, and enzyme inhibitory activities. These findings underscore the potential of this chemical scaffold in drug discovery and development. This document serves as a practical guide for researchers interested in exploring the bioactivities of novel this compound derivatives.
Data Presentation: Biological Activities of Phenyl Derivatives
The following tables summarize the quantitative data on the biological activities of various phenyl derivatives, which can serve as a reference for screening new this compound compounds.
Table 1: Cytotoxicity of Phenyl Benzoate Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference |
| 2 | A549 | Lung Carcinoma | > 5 | [1] |
| 2 | SW480 | Colon Adenocarcinoma | > 5 | [1] |
| 2 | THP-1 | Acute Monocytic Leukemia | > 5 | [1] |
| 5 | A549 | Lung Carcinoma | Induces Sub-G1 accumulation | [1] |
| 5 | SW480 | Colon Adenocarcinoma | Suppressed growth | [1] |
| 5 | THP-1 | Acute Monocytic Leukemia | Less effective | [1] |
Compound 2: 4-butylphenyl 4-(6-hydroxyhexyloxy)benzoate Compound 5: 1,3-bis[4-(6-hydroxyhexyloxy)benzoyloxy]benzene
Table 2: Antimicrobial Activity of Phenylalanine and Tryptophan Derivatives
| Compound Class | Alkyl Chain Length | Microorganism | MIC (µM) | Reference |
| Phenylalanine Derivative | C12 | S. aureus | 62 - 500 | [2] |
| Phenylalanine Derivative | C14 | S. aureus | 62 - 500 | [2] |
| Phenylalanine Derivative | C12 | Gram-negative bacteria | > 500 | [2] |
| Phenylalanine Derivative | C14 | Gram-negative bacteria | 62 - 500 | [2] |
| Tryptophan Derivative | C10 | Various | 62 - 500 | [2] |
| Tryptophan Derivative | C12 | Various | 62 - 500 | [2] |
| Tryptophan Derivative | C14 | Various | 62 - 500 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the screening of novel this compound derivatives.
Cytotoxicity Screening: MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., A549, SW480, THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Screening: Broth Microdilution Method
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Preparation of Compound Dilutions: Prepare serial twofold dilutions of the this compound derivatives in MHB in a 96-well plate.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. If using a viability indicator like resazurin, a color change (e.g., from blue to pink) indicates bacterial growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Visualizations
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for screening the biological activity of newly synthesized this compound derivatives.
References
Application Notes and Protocols: Phenyl Hexanoate as a Standard for Analytical Method Development
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of phenyl hexanoate (B1226103) (CAS: 7780-16-7) as a standard in the development and validation of analytical methods. Phenyl hexanoate is a stable phenyl ester suitable for methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1] Its well-defined physicochemical properties make it an excellent candidate for method development, system suitability testing, and as an internal or external standard for the quantification of related compounds. This guide covers detailed experimental protocols, data presentation in tabular format, and visual workflows to aid in the implementation of robust analytical procedures.
Physicochemical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. This information is critical for the preparation of standards and the design of analytical methods.
| Property | Value | Reference |
| CAS Number | 7780-16-7 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [1][2] |
| Molecular Weight | 192.25 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | Phenyl caproate, Hexanoic acid, phenyl ester | [2] |
| Topological Polar Surface Area | 26.3 Ų | [3] |
| Kovats Retention Index | 1196 (Standard non-polar column) | [2][4] |
Section 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound.[1] It allows for both qualitative identification based on mass spectra and precise quantification.
A general workflow for the GC-MS analysis of this compound is outlined below. The process begins with the preparation of a standard solution, followed by instrument setup and data acquisition.
Protocol 1: GC-MS Quantification of this compound
This protocol describes a general method for the quantification of this compound using GC-MS.
1. Materials and Reagents:
-
This compound reference standard
-
Hexane (B92381) (or Ethyl Acetate), HPLC grade or higher
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with hexane.
3. Sample Preparation:
-
Dissolve the sample matrix containing this compound in hexane to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter if necessary.
4. GC-MS Instrumentation and Conditions:
-
The following table outlines typical starting parameters for a GC-MS system. These should be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| GC System | Agilent 7890 GC with 5977 MS or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or similar non-polar column) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Oven Program | Initial 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Acquisition Mode | Scan (m/z 40-500) for identification; Selected Ion Monitoring (SIM) for quantification |
5. Data Analysis:
-
Identify the this compound peak by its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area against the concentration of the working standards.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
Quantitative Performance
Method validation should be performed to ensure the reliability of the results. The table below summarizes typical performance characteristics for a validated GC-MS method.[5]
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 3% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
Section 2: High-Performance Liquid Chromatography (HPLC)
While this compound lacks a strong UV chromophore, HPLC analysis is feasible, particularly when high sensitivity is not required or when using universal detectors like a Refractive Index Detector (RID).[6] For higher sensitivity with UV detection, a wavelength of 210 nm can be used to detect the phenyl group.[7] Reversed-phase chromatography on a C18 or Phenyl stationary phase is the most common approach.[7][8]
Protocol 2: RP-HPLC Quantification of this compound
This protocol provides a starting point for developing an isocratic reversed-phase HPLC method.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard Solution Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standards: Prepare a series of working standards in the desired concentration range (e.g., 10-200 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation:
-
Dissolve samples in the mobile phase to achieve a concentration within the calibration range.
-
Filter all solutions (standards and samples) through a 0.45 µm syringe filter before injection.[7]
4. HPLC Instrumentation and Conditions:
-
The following table provides typical parameters for an RP-HPLC method. Optimization of the mobile phase composition is key to achieving desired retention and resolution.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV or RID detector |
| Column | C18, 5 µm, 4.6 mm x 150 mm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm or Refractive Index Detector (RID) |
| Run Time | 10 minutes |
5. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a working standard.
-
The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is not more than 2.0%.[6]
6. Data Analysis:
-
Generate a calibration curve from the working standards.
-
Determine the concentration of this compound in the samples from the regression equation.
Quantitative Performance
The table below summarizes typical validation parameters for an HPLC method.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998[9] |
| Accuracy (% Recovery) | 98-102%[9] |
| Precision (% RSD) | < 2.0%[6] |
| Specificity | The analyte peak should be free of interference from matrix components. |
Section 3: Spectroscopic Characterization
For use as a primary standard, the identity and purity of this compound should be unequivocally confirmed. NMR and FTIR are powerful techniques for structural elucidation.[1]
| Technique | Characteristic Signal | Chemical Shift / Frequency |
| ¹³C NMR | Carbonyl Carbon (C=O) | 169.5–170.5 ppm[1] |
| Aromatic Carbons | 121.6–129.8 ppm[1] | |
| Aliphatic Chain (CH₂) | 21.3–34.0 ppm[1] | |
| FTIR | Carbonyl Stretch (C=O) | ~1760 cm⁻¹[1] |
Section 4: General Method Development and Validation Workflow
The development and validation of an analytical method is a logical, stepwise process to ensure the method is fit for its intended purpose. This compound can be used as the model analyte during this process.
References
- 1. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
- 2. This compound | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. The Kovats Retention Index: this compound (C12H16O2) [pherobase.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. pharmtech.com [pharmtech.com]
Application Note: High-Performance Liquid Chromatography Method for the Determination of Phenyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of phenyl hexanoate (B1226103). Phenyl hexanoate, an aromatic ester, finds applications in various chemical and pharmaceutical contexts. The described method utilizes reversed-phase chromatography with UV detection, providing a straightforward and efficient means of analysis. This document provides a comprehensive experimental protocol, system parameters, and a workflow diagram to facilitate the implementation of this method in a laboratory setting.
Introduction
This compound is an organic compound with a molecular formula of C12H16O2.[1] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and research and development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such aromatic compounds.[2] This application note outlines a reversed-phase HPLC method that leverages the inherent hydrophobicity of this compound for effective separation and its chromophoric phenyl group for sensitive UV detection.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended. Alternatively, a Phenyl-Hexyl column can be used for potentially enhanced selectivity due to π-π interactions between the stationary phase and the aromatic ring of the analyte.[3][4]
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade or purified)
-
This compound reference standard
-
-
Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 µm).
Preparation of Mobile Phase
The mobile phase consists of a mixture of methanol and water. The recommended composition is Methanol:Water (70:30, v/v) .
-
Measure 700 mL of HPLC-grade methanol and 300 mL of HPLC-grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) to prevent bubble formation in the HPLC system.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of the mobile phase.
-
Ensure the final concentration of this compound in the sample solution falls within the calibration range of the working standard solutions.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.
HPLC Method Parameters
The following table summarizes the recommended HPLC method parameters for the analysis of this compound.
| Parameter | Recommended Setting |
| Column | C18 (4.6 x 150 mm, 5 µm) or Phenyl-Hexyl |
| Mobile Phase | Methanol:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 10 minutes |
Note: The optimal detection wavelength is based on the UV absorbance of the phenyl group. While a full UV scan is recommended to determine the absolute maximum, 254 nm is a common and effective wavelength for aromatic compounds.
System Suitability
Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject a working standard solution (e.g., 25 µg/mL) multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be greater than 0.999.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Workflow Diagram
Caption: Figure 1. Experimental Workflow for this compound HPLC Analysis
Expected Results
Under the specified chromatographic conditions, this compound is expected to be well-retained and elute as a sharp, symmetric peak. The retention time will be dependent on the specific C18 or Phenyl-Hexyl column used but should be reproducible. The calibration curve should demonstrate excellent linearity over the specified concentration range.
Troubleshooting
-
Peak Tailing: May be caused by active sites on the column. Ensure the column is in good condition. Using a buffered mobile phase is generally not necessary for this non-ionizable compound.
-
Variable Retention Times: Can be due to an unstable pump, leaks in the system, or an improperly equilibrated column. Ensure the system is well-maintained and allow sufficient time for column equilibration.
-
Poor Peak Shape: Could result from injecting the sample in a solvent significantly stronger than the mobile phase. It is always recommended to dissolve the sample in the mobile phase.[5]
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The use of a C18 or Phenyl-Hexyl column with a simple methanol-water mobile phase and UV detection at 254 nm offers good sensitivity and reproducibility. This method is suitable for routine quality control and research applications.
References
- 1. This compound | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uhplcs.com [uhplcs.com]
- 4. researchgate.net [researchgate.net]
- 5. phx.phenomenex.com [phx.phenomenex.com]
Application Notes and Protocols for the Synthesis of Functionalized Phenyl Hexanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of functionalized phenyl hexanoate (B1226103) derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details various synthetic methodologies, presents quantitative data for comparative analysis, and offers detailed experimental protocols. Furthermore, it explores the application of these derivatives as potential modulators of the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway, a key target in drug discovery for metabolic diseases.
Synthetic Methodologies
The synthesis of functionalized phenyl hexanoates can be achieved through several key esterification methods. The choice of method often depends on the nature of the functional groups on the phenol (B47542) and hexanoic acid, steric hindrance, and desired reaction conditions.
Fischer-Speier Esterification
This is a classic acid-catalyzed esterification method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1] The reaction is reversible and is typically driven to completion by using an excess of one reactant or by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.[1][2]
Steglich Esterification
The Steglich esterification is a mild method that utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP).[3][4] This method is particularly useful for the esterification of sterically hindered alcohols and phenols or acid-labile substrates as it proceeds under neutral and mild conditions, usually at room temperature.[3][4][5] The water byproduct is consumed by the carbodiimide, forming a urea (B33335) derivative.[3]
Lipase-Catalyzed Esterification
Enzymatic esterification using lipases offers a green and highly selective alternative to chemical methods.[6] Lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification of phenols with carboxylic acids in organic solvents or even in aqueous micellar media.[6][7] These reactions are often highly chemo- and regioselective and are performed under mild conditions, minimizing by-product formation.[7]
Quantitative Data on Synthesis
The following tables summarize quantitative data for the synthesis of various phenyl hexanoate derivatives using different methodologies.
Table 1: Fischer-Speier Esterification of Substituted Phenols with Hexanoic Acid
| Phenol Derivative | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-Cresol | H₂SO₄ | Toluene | 22 | Nearly quantitative | [8] |
| Phenol | H₂SO₄ | Toluene | - | - | General Method |
| 4-Methoxyphenol (B1676288) | H₂SO₄ | Toluene | 4 | 85 | Hypothetical |
Table 2: Steglich Esterification of Various Alcohols/Phenols
| Carboxylic Acid | Alcohol/Phenol | Coupling Agent | Catalyst | Solvent | Yield (%) | Reference |
| (E)-4-Methoxycinnamic acid | Di-O-isopropylidene-D-mannofuranose | DIC | DMAP | DCM | 81 | [4] |
| Isomeric Hexanoic Acids | Isomeric Pentanols, Hexanols, Heptanols | DCC | DMAP | DCM | - | [9] |
| 2,4-Dihydroxybenzoic acid | General Alcohol | DCC | DMAP | Various | - | [3] |
Table 3: Lipase-Catalyzed Esterification of Phenolic Compounds
| Phenolic Substrate | Lipase Source | Solvent System | Reaction Time (h) | Conversion (%) | Reference |
| Vanillyl Alcohol | Candida antarctica Lipase B | Toluene | 48 | >90 | [6] |
| 4-Hydroxybenzyl Alcohol | Candida antarctica Lipase B | Toluene | 48 | ~80 | [6] |
| Dihydrocaffeic acid | Immobilized Lipase | Hexane/2-butanone (75:25) | 48 | 76 | [10] |
| Valeric acid | Rhizomucor miehei | 2 wt% TPGS-750-M in water | 24 | 86 (with 1-octanol) | [11] |
Experimental Workflows and Protocols
General Synthesis and Purification Workflow
The general procedure for synthesizing and purifying functionalized this compound derivatives involves the reaction of a substituted phenol with hexanoic acid or its derivative, followed by workup and purification.
Caption: General workflow for the synthesis of this compound derivatives.
Protocol 1: Synthesis of 4-Methoxyphenyl (B3050149) Hexanoate via Fischer-Speier Esterification
This protocol describes the synthesis of 4-methoxythis compound from 4-methoxyphenol and hexanoic acid.
Materials and Reagents:
-
4-Methoxyphenol (1.24 g, 10 mmol)
-
Hexanoic acid (1.16 g, 10 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄, 0.2 mL)
-
Toluene (50 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Dean-Stark apparatus, round-bottom flask, condenser, heating mantle, separatory funnel
Procedure:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and a condenser, add 4-methoxyphenol, hexanoic acid, and toluene.
-
Slowly add concentrated sulfuric acid to the mixture while stirring.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water (0.18 mL) is collected in the Dean-Stark trap (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield pure 4-methoxythis compound.
Protocol 2: Synthesis of a Functionalized this compound via Steglich Esterification
This protocol is suitable for substrates that are sensitive to acidic conditions or are sterically hindered.
Materials and Reagents:
-
Functionalized Phenol (1.0 equiv)
-
Hexanoic Acid (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the functionalized phenol, hexanoic acid, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrates and wash with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
Application in Drug Development: PPAR Agonism
Phenyl-substituted fatty acids are structurally related to endogenous ligands of Peroxisome Proliferator-Activated Receptors (PPARs).[12] PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism, making them attractive drug targets for metabolic disorders like type 2 diabetes and dyslipidemia.[8][13] Functionalized this compound derivatives may act as PPAR agonists, modulating the expression of target genes involved in these metabolic pathways.
PPAR Signaling Pathway
Upon activation by a ligand, such as a fatty acid derivative, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription.[8]
Caption: PPAR signaling pathway activated by a ligand.
Workflow for Screening Potential PPAR Agonists
The evaluation of newly synthesized this compound derivatives for PPAR agonistic activity typically follows a multi-step screening process, starting with in vitro assays and potentially progressing to in vivo studies.
Caption: Experimental workflow for screening PPAR agonists.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPARs: transcriptional effectors of fatty acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Low yield in phenyl hexanoate synthesis troubleshooting
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of phenyl hexanoate (B1226103). Our goal is to help you overcome common challenges and optimize your experimental outcomes.
Troubleshooting Guide: Low Yield in Phenyl Hexanoate Synthesis
Low yield is a frequent issue in the synthesis of this compound via Fischer-Speier esterification. This guide provides a systematic approach to identifying and resolving the root causes of this problem.
Logical Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose and address potential reasons for low product yield.
Caption: Troubleshooting workflow for low this compound yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in this compound synthesis?
A1: The most frequent issue is the presence of water in the reaction mixture, which shifts the equilibrium of the Fischer esterification back towards the reactants (phenol and hexanoic acid).[1][2][3] Efficient removal of the water byproduct is crucial for driving the reaction to completion.
Q2: Can I use a different catalyst instead of sulfuric acid?
A2: Yes, other acid catalysts can be used. Para-toluenesulfonic acid (p-TsOH) is a common alternative that is often easier to handle.[4] Lewis acids such as scandium(III) triflate have also been employed.[4] For a different approach, a borate-sulfuric acid complex has been shown to be an effective catalyst for synthesizing phenyl esters.[5]
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
A3: If the reaction has stalled, consider the following:
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Check your water removal system: Ensure your Dean-Stark apparatus is functioning correctly, or if using a drying agent like molecular sieves, that it is not saturated.
-
Add more catalyst: Your catalyst may have degraded. A small additional amount of fresh catalyst can sometimes restart the reaction.
-
Increase the excess of one reactant: Adding more hexanoic acid or phenol can help shift the equilibrium towards the product side.
Q4: Are there any significant side reactions to be aware of?
A4: In the acid-catalyzed Fischer esterification of phenol, side reactions are generally minimal. However, if the temperature is too high, there is a possibility of sulfonation of the phenol by sulfuric acid, although this is more common at higher temperatures than typically used for this esterification. If using a base-catalyzed transesterification method, saponification (hydrolysis of the ester) can be a major side reaction that reduces yield.[6]
Q5: How can I effectively purify the final this compound product?
A5: Purification can typically be achieved through a series of steps:
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Neutralization and Extraction: After the reaction, the mixture should be cooled, diluted with a non-polar organic solvent, and washed with a weak base (e.g., sodium bicarbonate solution) to remove unreacted hexanoic acid and the acid catalyst.
-
Drying: The organic layer should be dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
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Solvent Removal: The solvent is then removed under reduced pressure.
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Distillation or Chromatography: The crude product can be purified by vacuum distillation or column chromatography to obtain pure this compound.[4]
Data Summary
The yield of this compound is highly dependent on the reaction conditions and the efficiency of water removal. Below is a summary of reported yields under different catalytic systems.
| Catalyst System | Reactants | Solvent | Conditions | Yield (%) | Reference |
| Sulfuric Acid | Phenol, Hexanoic Acid | Toluene (B28343) | Reflux with Dean-Stark | ~90% | [7] |
| Lipase (Biocatalyst) | Substituted Phenols, Hexanoic Acid | Varies | Varies | 50-80% | [6] |
| Borate-Sulfuric Acid | Phenol, Benzoic Acid | Xylene | Reflux | 94% | [5] |
Note: The borate-sulfuric acid system was reported for phenyl benzoate, a similar phenyl ester, and suggests a potentially high-yielding method for this compound.
Experimental Protocol: this compound Synthesis via Fischer Esterification
This protocol details a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst with azeotropic removal of water.
Materials:
-
Phenol
-
Hexanoic acid
-
Concentrated sulfuric acid (H₂SO₄)
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Toluene
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
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Heating mantle
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Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add phenol (e.g., 0.1 mol), hexanoic acid (e.g., 0.12 mol, 1.2 equivalents), and toluene (e.g., 100 mL). Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap (typically 4-8 hours). A model reaction of phenol and hexanoic acid yielded approximately 90% this compound after 22 hours of reflux.[7]
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove excess hexanoic acid), and finally with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude this compound by vacuum distillation to obtain the final product.
-
Signaling Pathway and Workflow Diagrams
Fischer Esterification Mechanism
The synthesis of this compound from phenol and hexanoic acid proceeds via the Fischer esterification mechanism, which is an acid-catalyzed nucleophilic acyl substitution.
Caption: The mechanism of Fischer esterification for this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. cerritos.edu [cerritos.edu]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
Technical Support Center: Phenyl Hexanoate Purification by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying phenyl hexanoate (B1226103) using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to aid in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of phenyl hexanoate and other neutral aromatic esters.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Separation of this compound from Impurities (Co-elution) | Inappropriate Mobile Phase Polarity: The solvent system is either too polar or not polar enough to effectively separate compounds. | - If the compound and impurities elute too quickly (high Rf value), decrease the mobile phase polarity (e.g., increase the hexane (B92381) to ethyl acetate (B1210297) ratio).- If they elute too slowly or not at all (low Rf value), increase the polarity (e.g., increase the ethyl acetate proportion).[1] |
| Column Overload: Too much crude material has been loaded onto the column for its size. | - Use a larger column or reduce the amount of crude material loaded. A general guideline is a silica (B1680970) gel to crude product weight ratio of at least 30:1. | |
| Improper Column Packing: The silica gel bed is not uniform, leading to channeling and uneven flow. | - Repack the column, ensuring the silica gel slurry is homogeneous and settles evenly without air pockets.[2] | |
| This compound is Not Eluting from the Column | Mobile Phase is Too Nonpolar: The solvent system does not have sufficient polarity to move the compound down the column. | - Gradually increase the polarity of the mobile phase. For strongly adsorbed compounds, a gradient elution may be necessary.[3] |
| Compound Decomposition on Silica Gel: this compound may be unstable on the acidic silica gel. | - Test the stability of your compound on a small amount of silica gel before running a large-scale column.[3] If decomposition occurs, consider using a less acidic stationary phase like alumina (B75360) or deactivated silica gel. | |
| Irregular Peak Shapes (Tailing or Fronting) | Tailing: Often caused by interactions between the compound and active sites on the silica gel. | - While less common for neutral esters than for acidic or basic compounds, ensuring the silica gel is well-packed and not overloaded can help. |
| Fronting: Typically a result of sample overload or the sample being dissolved in a solvent stronger than the mobile phase. | - Reduce the amount of sample loaded onto the column.- Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent.[1] | |
| Low Yield of Purified this compound | Incomplete Elution: Not all of the compound has been washed off the column. | - After collecting the main fractions, flush the column with a more polar solvent to ensure all the product has eluted. |
| Losses During Purification: Product may be lost during workup, extraction, or by adhering to glassware. | - Ensure complete extraction from the reaction mixture before chromatography.- Rinse all glassware thoroughly. | |
| Ester Hydrolysis: Residual acid or base from the synthesis reaction can catalyze the hydrolysis of the ester on the silica gel. | - Ensure the crude product is properly neutralized and washed before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?
A1: The most common impurities are typically unreacted starting materials, namely phenol (B47542) and hexanoic acid. Other potential impurities include water (a byproduct of the reaction) and the acid catalyst (e.g., sulfuric acid).[1]
Q2: How do I choose the right solvent system for the column chromatography of this compound?
A2: A mixture of a nonpolar solvent like hexane and a more polar solvent like ethyl acetate is a common and effective choice for purifying esters.[1] The optimal ratio should be determined by thin-layer chromatography (TLC). Aim for an Rf value of approximately 0.3 for this compound to achieve good separation.[1]
Q3: My crude this compound is an oil and is not soluble in the nonpolar mobile phase. How should I load it onto the column?
A3: You can use a technique called "dry loading." Dissolve your oily product in a suitable volatile solvent (like dichloromethane (B109758) or diethyl ether), add a small amount of silica gel to the solution, and then evaporate the solvent. This will leave your compound adsorbed onto the silica gel as a free-flowing powder, which can then be carefully added to the top of your packed column.[3]
Q4: How can I monitor the progress of the column chromatography?
A4: Collect fractions of the eluent in separate test tubes. Spot a small amount from each fraction (or every few fractions) onto a TLC plate and develop it in the same solvent system used for the column. Visualize the spots (e.g., using a UV lamp) to identify which fractions contain your purified this compound.
Q5: Can I reuse the silica gel from my column?
A5: It is generally not recommended to reuse silica gel for column chromatography, as it may retain impurities from previous separations, leading to cross-contamination and poor results in subsequent purifications.
Data Presentation
The following table provides estimated Rf values for this compound in various hexane/ethyl acetate solvent systems. These values are illustrative and may vary based on the specific conditions of your TLC analysis (e.g., brand of TLC plates, temperature).
| Mobile Phase (Hexane:Ethyl Acetate) | Estimated Rf Value of this compound | Comments |
| 95:5 | ~0.5 - 0.6 | Separation from very nonpolar impurities. |
| 90:10 | ~0.3 - 0.4 | A good starting point for optimal separation. |
| 80:20 | ~0.1 - 0.2 | May be useful if separating from more polar impurities. |
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurity profile of your crude product.
1. Preparation of the Column:
-
Select a glass column of an appropriate size for the amount of material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand on top of the cotton plug.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to settle into a uniform bed. Avoid trapping air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the solvent until the level is just above the top layer of sand.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.
-
Dry Loading (for samples not soluble in the mobile phase): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
3. Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the solvent that passes through in fractions (e.g., in test tubes).
-
If using gradient elution, start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
4. Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Removing unreacted hexanoic acid from phenyl hexanoate product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted hexanoic acid from the phenyl hexanoate (B1226103) product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted hexanoic acid from my phenyl hexanoate product?
A1: The three primary methods for purifying this compound from residual hexanoic acid are:
-
Liquid-Liquid Extraction: This technique utilizes a mild aqueous base to selectively convert the acidic hexanoic acid into its water-soluble salt, which is then separated from the organic layer containing the this compound.
-
Column Chromatography: This method separates compounds based on their polarity. This compound, being less polar than hexanoic acid, will travel down the chromatography column faster, allowing for their separation.
-
Distillation: This technique is suitable if there is a significant difference in the boiling points of the two compounds. This compound is expected to have a higher boiling point than hexanoic acid.
Q2: How do I choose the best purification method for my experiment?
A2: The choice of purification method depends on several factors, including the scale of your reaction, the desired purity of your final product, and the available equipment. The following decision tree can guide your selection:
Figure 1. Decision tree for selecting a purification method.
Q3: What analytical techniques can I use to confirm the purity of my this compound?
A3: Several analytical techniques can be used to assess the purity of your final product:
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively check for the presence of hexanoic acid. The two compounds will have different Rf values.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify volatile compounds. It will show distinct peaks for this compound and any residual hexanoic acid, allowing for quantification of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify and quantify impurities. The presence of characteristic peaks for hexanoic acid would indicate incomplete purification.
Troubleshooting Guides
Liquid-Liquid Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Emulsion formation (a milky layer between the organic and aqueous phases that does not separate) | Vigorous shaking of the separatory funnel. | Gently invert the funnel for mixing instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion. |
| Poor separation of layers | The densities of the organic and aqueous layers are too similar. | Dilute the organic layer with more solvent to decrease its density. Add brine to the aqueous layer to increase its density. |
| Product loss | The ester is being hydrolyzed by a strong base. | Use a mild base like 5% sodium bicarbonate solution instead of a strong base like sodium hydroxide. |
| Acidic impurity remains after washing | Insufficient amount of base used. Not enough washes performed. | Use a larger volume of the basic solution. Perform multiple washes (2-3 times) with the basic solution. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Compounds are not separating (co-elution) | The eluent is too polar. | Decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate (B1210297) in your hexane (B92381)/ethyl acetate mixture). |
| Compounds are not moving down the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Tailing of spots on TLC or broad bands on the column | The sample was overloaded on the column. The column was not packed properly. | Use a larger column or load less sample. Ensure the silica (B1680970) gel is packed uniformly without any air bubbles. |
| Cracks in the silica gel bed | The column ran dry. | Always keep the solvent level above the top of the silica gel. |
Distillation
| Issue | Possible Cause | Troubleshooting Steps |
| Bumping (sudden, violent boiling) | Uneven heating. | Add boiling chips or use a magnetic stirrer to ensure smooth boiling. |
| Product decomposition | The distillation temperature is too high. | Use vacuum distillation to lower the boiling point of the this compound. |
| Poor separation | The difference in boiling points is not large enough for simple distillation. | Use a fractionating column to improve the separation efficiency. |
| No product distilling over | The heating temperature is too low. There is a leak in the vacuum system (for vacuum distillation). | Gradually increase the temperature of the heating mantle. Check all joints and connections for leaks. |
Quantitative Data Summary
| Purification Method | Key Parameters | Typical Values | Notes |
| Liquid-Liquid Extraction | Basic Solution | 5% aqueous sodium bicarbonate (NaHCO₃) | A mild base is preferred to prevent ester hydrolysis. |
| Volume Ratio (Organic:Aqueous) | 1:1 | This can be adjusted based on the amount of impurity. | |
| Number of Washes | 2-3 | To ensure complete removal of the acid. | |
| Column Chromatography | Stationary Phase | Silica Gel | Slightly acidic, which can sometimes cause tailing of acidic compounds. |
| Eluent System | Ethyl Acetate/Hexane | Start with a low polarity (e.g., 10% EtOAc in hexane) and gradually increase. | |
| Rf Values | This compound: Higher Rf Hexanoic Acid: Lower Rf | The less polar ester will elute first. | |
| Distillation | Boiling Point of Hexanoic Acid | ~202-206 °C | |
| Boiling Point of this compound | Expected to be >250 °C | A significant difference allows for separation. Vacuum distillation is recommended. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction
This protocol describes the removal of hexanoic acid from an organic solution containing this compound.
Figure 2. Workflow for liquid-liquid extraction.
Methodology:
-
Dissolve the crude this compound product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Add an equal volume of 5% aqueous sodium bicarbonate solution.
-
Stopper the funnel and gently invert it several times to mix the layers. Vent the funnel frequently to release any pressure buildup from carbon dioxide evolution.
-
Allow the layers to separate completely. The upper layer will be the organic phase, and the lower layer will be the aqueous phase.
-
Drain the lower aqueous layer.
-
Repeat the washing process (steps 2-5) one or two more times with fresh 5% sodium bicarbonate solution.
-
Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any remaining dissolved water.
-
Drain the brine layer.
-
Transfer the organic layer to a clean, dry flask and add an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Swirl the flask and let it stand for 10-15 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Column Chromatography
This protocol outlines the purification of this compound using silica gel column chromatography.
Figure 3. Workflow for column chromatography.
Methodology:
-
Determine the Eluent System:
-
Using a TLC plate, spot your crude product.
-
Develop the TLC plate in a solvent system of ethyl acetate and hexane (e.g., start with 10% ethyl acetate in hexane).
-
The ideal solvent system will give the this compound an Rf value of approximately 0.3-0.4 and show good separation from the hexanoic acid spot (which will have a lower Rf). Adjust the ratio of ethyl acetate to hexane as needed.
-
-
Prepare the Column:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into a chromatography column and allow the silica to settle into a uniform bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample to the top of the silica gel bed.
-
-
Elute and Collect Fractions:
-
Begin eluting with the chosen solvent system, collecting the eluate in fractions.
-
If the separation is difficult, a gradient elution can be performed by gradually increasing the polarity of the eluent (increasing the percentage of ethyl acetate).
-
-
Monitor Fractions:
-
Spot each fraction on a TLC plate to determine which fractions contain the pure this compound.
-
-
Combine and Evaporate:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator.
-
Protocol 3: Vacuum Distillation
This protocol is for the purification of this compound by vacuum distillation.
Figure 4. Workflow for vacuum distillation.
Methodology:
-
Place the crude this compound in a round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Assemble a vacuum distillation apparatus. Ensure all glassware is securely clamped and the joints are properly sealed.
-
Connect the apparatus to a vacuum pump.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect any low-boiling impurities (e.g., residual solvent or hexanoic acid) in a separate receiving flask.
-
As the temperature rises, the this compound will begin to distill. Collect the fraction that distills at a constant temperature.
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
Technical Support Center: Synthesis of Phenyl Hexanoate
Of course, here is a technical support center with troubleshooting guides and FAQs on the topic of side reactions in the synthesis of phenyl hexanoate (B1226103).
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of phenyl hexanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This is a direct, acid-catalyzed condensation reaction between phenol (B47542) and hexanoic acid.[1] It is a classic method but is reversible, requiring specific conditions to drive the reaction to completion.[2][3][4]
-
Acylation with Hexanoyl Chloride: This method involves reacting phenol with hexanoyl chloride.[5] This reaction is generally faster and not reversible but can be prone to different side reactions.[6][7]
-
Enzymatic Esterification: Lipases can be used as biocatalysts for the esterification of phenol.[1] This method offers high selectivity under mild conditions but can be limited by enzyme stability and cost.[1]
Q2: What are the common side reactions during the Fischer-Speier esterification of phenol?
A2: The primary issue with Fischer esterification is the establishment of an equilibrium, which can limit the yield if water is not removed.[3][4] Phenol is also a weaker nucleophile compared to aliphatic alcohols due to the delocalization of the oxygen's lone pairs into the aromatic ring, which can slow down the reaction rate.[8] While tertiary alcohols are prone to elimination under acidic conditions, this is not a side reaction for phenol.[2]
Q3: What side reactions can occur when synthesizing this compound with hexanoyl chloride?
A3: When using hexanoyl chloride, the main side reaction is a competitive C-acylation (Friedel-Crafts reaction), where the hexanoyl group attaches to the carbon atoms of the benzene (B151609) ring instead of the phenolic oxygen.[6] This results in the formation of hydroxyarylketone isomers. The ratio of O-acylation (the desired reaction) to C-acylation is highly dependent on the catalyst concentration.[6] Additionally, phenyl esters can undergo a Fries rearrangement under Friedel-Crafts conditions to yield the C-acylated product.[6] Hydrolysis of hexanoyl chloride to hexanoic acid can also occur if moisture is present.
Q4: Why is my yield of this compound unexpectedly low?
A4: Low yields can stem from several factors depending on the synthetic route:
-
For Fischer Esterification: The reaction may not have reached completion due to the equilibrium.[3] Insufficient catalysis, reaction time, or failure to remove the water byproduct can all lead to low conversion.[4]
-
For Acylation with Hexanoyl Chloride: The formation of C-acylated side products can significantly reduce the yield of the desired this compound.[6] The presence of water can also consume the acyl chloride, reducing the amount available to react with phenol.[9]
-
General Issues: Inadequate purification can lead to loss of product. This can happen during liquid-liquid extractions or distillation.[10][11]
Q5: How can I improve the yield of the Fischer esterification for this compound?
A5: To shift the equilibrium towards the formation of the ester, you can:
-
Use an excess of one reactant: Using a large excess of either hexanoic acid or phenol can drive the reaction forward.[3][4]
-
Remove water: The most effective method is to remove water as it is formed. This can be achieved using a Dean-Stark apparatus, molecular sieves, or a strong dehydrating agent like sulfuric acid.[2][12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or no yield of this compound.
| Possible Cause(s) | Recommended Solution(s) |
| (Fischer Esterification) Equilibrium not shifted towards products. | Use a large excess of one of the reactants (e.g., 5-10 fold excess of hexanoic acid). Remove water using a Dean-Stark apparatus or by adding a drying agent like molecular sieves.[2][3] |
| (Fischer Esterification) Inactive or insufficient acid catalyst. | Ensure the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in a sufficient amount (typically 1-5 mol%).[2] |
| (Acylation) Competing C-acylation (Friedel-Crafts reaction). | Minimize the concentration of the Lewis acid catalyst to favor O-acylation. Low catalyst concentrations favor the desired ester formation.[6] |
| (Acylation) Hydrolysis of hexanoyl chloride. | Ensure the reaction is carried out under anhydrous conditions. Use dry glassware and anhydrous solvents.[13] |
| Inadequate reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated to the appropriate temperature for a sufficient amount of time. |
Problem 2: Presence of unreacted starting materials in the final product.
| Possible Cause(s) | Recommended Solution(s) |
| Incomplete reaction. | Increase the reaction time or temperature. For Fischer esterification, ensure efficient water removal. |
| Inefficient purification. | During workup, use a base wash (e.g., with sodium bicarbonate solution) to remove unreacted hexanoic acid and an acid wash to remove any basic impurities. Purify the crude product by vacuum distillation or column chromatography.[10] |
Problem 3: The final product is colored.
| Possible Cause(s) | Recommended Solution(s) |
| Formation of phenolic oxidation products. | Phenols can be sensitive to oxidation. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Contamination from the catalyst or reaction vessel. | Ensure glassware is clean. If the color persists, you can try treating the product with activated charcoal during purification.[10] |
Problem 4: Difficulty in purifying the final product.
| Possible Cause(s) | Recommended Solution(s) |
| Boiling points of product and impurities are too close for distillation. | Use column chromatography on silica (B1680970) gel to separate the product from impurities based on polarity.[10] |
| Formation of an emulsion during liquid-liquid extraction. | Add brine (saturated NaCl solution) to the aqueous layer to break up the emulsion. |
| C-acylated side products are difficult to separate. | Optimize the reaction conditions to minimize the formation of these side products. If they do form, careful column chromatography with a suitable solvent system is often required for separation. |
Quantitative Data
The following table summarizes the impact of reaction conditions on the yield of acylation reactions, which can be applied to the synthesis of this compound.
| Reaction Type | Catalyst Concentration | Predominant Product | Reported Yield | Reference |
| O-Acylation | Low (e.g., 1% TfOH) | Phenyl Ester (Desired) | >90% | [6] |
| C-Acylation (Friedel-Crafts) | High (e.g., neat TfOH) | Hydroxyarylketone (Side Product) | >90% | [6] |
| Fries Rearrangement | High (e.g., neat TfOH) | Hydroxyarylketone (Side Product) | >90% | [6] |
Visualizations
Caption: Fischer Esterification of this compound.
Caption: O-Acylation vs. C-Acylation of Phenol.
Caption: Troubleshooting Workflow for Low Yield.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer-Speier Esterification
Materials:
-
Phenol
-
Hexanoic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add phenol (1.0 eq), hexanoic acid (1.2 eq), and toluene (as solvent).
-
Add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected in the trap (typically 2-4 hours).
-
Monitor the reaction by TLC to confirm the consumption of phenol.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Acylation with Hexanoyl Chloride
Materials:
-
Phenol
-
Hexanoyl chloride
-
Pyridine (B92270) or triethylamine (B128534) (as a base)
-
Anhydrous diethyl ether or dichloromethane (B109758) (as solvent)
-
Hydrochloric acid (HCl) solution (1M)
-
Sodium bicarbonate (NaHCO₃) solution (5%)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve phenol (1.0 eq) and pyridine (1.1 eq) in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Add hexanoyl chloride (1.05 eq) dropwise from a dropping funnel with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
References
- 1. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. revroum.lew.ro [revroum.lew.ro]
Technical Support Center: Phenyl Hexanoate Synthesis & Purification
Welcome to the technical support center for the synthesis and purification of phenyl hexanoate (B1226103). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing phenyl hexanoate, and what are their respective advantages and disadvantages?
A1: this compound is most commonly synthesized via Fischer-Speier esterification, which involves the acid-catalyzed reaction of phenol (B47542) and hexanoic acid.[1] Other methods include reacting phenol with hexanoyl chloride or hexanoic anhydride, and base-catalyzed transesterification. Each method has distinct advantages and disadvantages, which are summarized in the table below.
Q2: What are the typical impurities I might encounter in my crude this compound product?
A2: Common impurities include unreacted starting materials such as phenol and hexanoic acid, byproducts like water, and side products from competing reactions.[1][2] Depending on the synthesis route, other impurities such as dihexyl ether (from dehydration of hexanol if used) or polymers could also be present.
Q3: How can I remove unreacted hexanoic acid from my crude product?
A3: Unreacted hexanoic acid can be effectively removed by a liquid-liquid extraction using a mild aqueous base.[3][4][5] Dissolving the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate) and washing it with a saturated sodium bicarbonate solution will convert the acidic hexanoic acid into its water-soluble sodium salt, which will partition into the aqueous layer.[3]
Q4: My purified this compound has a yellowish tint. How can I decolorize it?
A4: A yellowish tint often indicates the presence of colored impurities. These can sometimes be removed by treating the crude product with activated charcoal during the recrystallization process.[6] Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[6]
Q5: I am seeing "oiling out" instead of crystals during recrystallization. What should I do?
A5: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[7] This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated.[7] To resolve this, you can try adding more solvent to decrease the saturation concentration or use a lower-boiling point solvent system.[7]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). Consider extending the reaction time or increasing the temperature if necessary.[2] |
| Equilibrium Limitation | In Fischer esterification, the reaction is reversible. Remove water as it forms, either by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent.[1] |
| Loss During Workup | Minimize product loss during liquid-liquid extractions by performing multiple extractions with smaller volumes of solvent. Ensure complete phase separation to avoid discarding the organic layer containing the product.[3][4] |
| Suboptimal Catalyst | Ensure the acid catalyst (e.g., sulfuric acid) is fresh and used in the appropriate concentration.[1] |
Issue 2: Ineffective Purification by Liquid-Liquid Extraction
| Possible Cause | Troubleshooting Step |
| Poor Phase Separation | Emulsions can form, preventing clear separation of the organic and aqueous layers. To break an emulsion, try adding brine (saturated NaCl solution), gently swirling the separatory funnel, or allowing it to stand for a longer period.[4] |
| Incorrect pH of Aqueous Wash | When removing acidic impurities like hexanoic acid, ensure the aqueous wash is sufficiently basic (e.g., saturated sodium bicarbonate) to deprotonate the acid.[3] Conversely, to remove basic impurities, an acidic wash (e.g., dilute HCl) should be used.[4] |
| Product Partitioning into Aqueous Layer | While this compound is largely nonpolar, some minimal loss to the aqueous layer is possible. Back-extract the aqueous layer with a small amount of fresh organic solvent to recover any dissolved product. |
Issue 3: Challenges in Column Chromatography Purification
| Possible Cause | Troubleshooting Step |
| Poor Separation of Spots on TLC | The solvent system used for column chromatography is not providing adequate separation. Experiment with different solvent polarities on TLC to find a system that gives good separation between your product and impurities. A common starting point for esters is a mixture of hexane (B92381) and ethyl acetate (B1210297).[6] |
| Compound Cracks the Silica (B1680970) Gel | This can happen if the sample is loaded in a solvent that is too strong (too polar). Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent for loading.[6] |
| Product is Not Eluting from the Column | The mobile phase is too nonpolar. Gradually increase the polarity of the mobile phase to elute the compound. A gradient elution, where the polarity of the solvent is increased over time, can be effective.[6] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
-
Dissolution : Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Aqueous Wash : Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. The volume of the aqueous solution should be roughly equal to the volume of the organic solution.
-
Extraction : Stopper the funnel, invert it, and open the stopcock to release any pressure buildup from CO₂ evolution (a result of the acid-base reaction). Close the stopcock and shake the funnel gently, periodically venting.
-
Phase Separation : Allow the layers to separate completely. The upper layer will typically be the organic layer containing the this compound, and the lower layer will be the aqueous layer containing the sodium hexanoate salt.
-
Draining : Carefully drain the lower aqueous layer.
-
Repeat : Repeat the washing step with fresh sodium bicarbonate solution to ensure all acidic impurities are removed.
-
Brine Wash : Wash the organic layer with brine to remove any residual water.
-
Drying and Evaporation : Drain the organic layer into a clean flask, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent to obtain the purified this compound.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation : Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Column Packing : Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.[6]
-
Sample Loading : Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.[6] Carefully add the sample to the top of the silica gel bed.
-
Elution : Begin eluting with the chosen mobile phase system (e.g., a gradient of ethyl acetate in hexane).[6] Start with a low polarity and gradually increase it.
-
Fraction Collection : Collect fractions in separate test tubes and monitor the elution of the compound using Thin Layer Chromatography (TLC).[6]
-
Solvent Evaporation : Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[6]
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Method | Reactants | Catalyst | Conditions | Advantages | Disadvantages |
| Direct Esterification | Phenol, Hexanoic Acid | Strong Acid (e.g., H₂SO₄) | High Temperature, Water Removal | Readily available starting materials | Harsh conditions, potential for side reactions[1] |
| Acyl Chloride Method | Phenol, Hexanoyl Chloride | - | Room Temperature | Fast reaction, high yield | Acyl chlorides are corrosive and moisture-sensitive[1] |
| Acid Anhydride Method | Phenol, Hexanoic Anhydride | (Optional) | Gentle Heating | Milder than acyl chlorides | Slower than acyl chloride reaction[1] |
| Base-Catalyzed Transesterification | Phenol, Methyl Hexanoate | Base (e.g., NaOH) | - | Avoids strong acids | Prone to saponification, lower yields[1] |
Table 2: Troubleshooting Summary for Purity Analysis
| Analytical Technique | Potential Issue | Troubleshooting Suggestion |
| HPLC | Broad or tailing peaks | Ensure proper mobile phase pH and composition. Check for column contamination.[6] |
| NMR Spectroscopy | Overlapping signals of impurities with the product | Use a higher field NMR instrument for better resolution. Consider 2D NMR techniques for structural elucidation of impurities. |
| GC-MS | Thermal decomposition of the analyte | Use a lower injection port temperature. Consider derivatization to a more volatile compound. |
| Melting Point Analysis | Broad melting point range | Indicates the presence of impurities. Further purification is required.[6] |
Visualizations
References
Preventing hydrolysis of phenyl hexanoate during workup
This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on a critical aspect of working with phenyl hexanoate (B1226103): preventing its hydrolysis during experimental workup.
Frequently Asked Questions (FAQs)
Q1: What causes phenyl hexanoate to hydrolyze during workup?
A: this compound, like other esters, is susceptible to hydrolysis, which is the cleavage of the ester bond to form hexanoic acid and phenol. This reaction is catalyzed by both acids and bases.[1][2][3] During aqueous workup, residual acid catalysts from the synthesis or the use of basic solutions (like sodium hydroxide) for neutralization can inadvertently promote this unwanted side reaction, leading to product loss.[2][4]
Q2: What are the tell-tale signs of this compound hydrolysis?
A: The most common indicators of hydrolysis are a significantly lower-than-expected yield of your purified this compound and the appearance of impurities corresponding to the starting materials, hexanoic acid and phenol, in analytical data (e.g., NMR, GC-MS, or TLC).[2][5] You might also notice a distinct phenolic odor.
Q3: My synthesis reaction ran to completion, but my final yield is low. Could workup be the issue?
A: Absolutely. Even if the initial esterification reaction is successful, significant product loss can occur during the workup phase.[5] Prolonged exposure to aqueous acidic or basic conditions, even if mild, can hydrolyze a substantial portion of the ester product before it is isolated.[6]
Q4: Is it better to use an acidic or basic wash to neutralize my reaction mixture?
A: For this compound, it is generally preferable to use a mild basic wash, such as a saturated sodium bicarbonate (NaHCO₃) solution, to neutralize any acid catalyst. Strong bases like sodium hydroxide (B78521) (NaOH) should be avoided as they readily induce rapid hydrolysis, a reaction known as saponification.[3][4][7] If you must remove a basic impurity, use a dilute, weak acid and minimize contact time.
Troubleshooting Guide: Low Yield Due to Hydrolysis
This guide will help you diagnose and resolve issues with this compound hydrolysis during your experimental workup.
Step 1: Identify the Problem
-
Symptom: Low isolated yield of this compound.
-
Analysis: Compare the crude product analysis (e.g., ¹H NMR, GC-MS) with the purified product. Look for the presence of hexanoic acid and phenol.
Step 2: Pinpoint the Cause
Review your workup protocol to identify potential hydrolysis-inducing steps:
-
Harsh Quenching: Quenching the reaction with strong acids or bases.
-
Prolonged Aqueous Contact: Extended time in the separatory funnel with aqueous layers.
-
High Temperatures: Performing washes or extractions at room temperature or higher, which accelerates hydrolysis.[6]
-
Incorrect Neutralizing Agent: Using strong bases (e.g., NaOH, KOH) instead of mild bases (e.g., NaHCO₃, K₂CO₃).[7][8]
Step 3: Implement Solutions
Based on the identified cause, implement the following corrective actions:
-
Use Mild Reagents: Always use mild neutralizing agents. Saturated aqueous sodium bicarbonate is the recommended choice for neutralizing residual acid.
-
Work at Low Temperatures: Perform all aqueous washes and extractions over an ice bath (0-5 °C) to significantly slow the rate of hydrolysis.
-
Minimize Contact Time: Be efficient during the workup. Do not let the reaction mixture sit in contact with aqueous layers for extended periods.
-
Use Brine Washes: After neutralizing, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove excess water from the organic layer and reduces the solubility of the ester in the aqueous phase.
The following table summarizes the stability of this compound under common workup conditions.
| Reagent Condition | pH Range | Risk of Hydrolysis | Recommendation |
| Dilute HCl (1M) | ~1 | High | Avoid prolonged contact; use only if necessary to remove basic impurities, and perform at low temperature. |
| Deionized Water | ~7 | Low | Generally safe, but neutral hydrolysis can occur, especially at elevated temperatures.[1] |
| Saturated NaHCO₃ | ~8-9 | Low to Moderate | Recommended for neutralizing acid catalysts. Work quickly and at low temperatures. |
| Saturated Na₂CO₃ | ~11 | Moderate to High | Use with caution; higher basicity increases hydrolysis risk compared to NaHCO₃. |
| Dilute NaOH (1M) | ~13 | Very High | Avoid. Rapidly saponifies the ester.[7] |
Recommended Experimental Protocol
This protocol is designed to isolate this compound from a typical acid-catalyzed esterification reaction while minimizing hydrolysis.
1. Reaction Quenching & Initial Extraction: a. Once the reaction is complete (monitored by TLC or GC-MS), cool the reaction vessel in an ice-water bath. b. Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). c. Slowly pour the diluted mixture into a separatory funnel containing ice-cold deionized water.
2. Neutralization Wash: a. Carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution in portions to the separatory funnel. Swirl gently and vent frequently to release any CO₂ gas that evolves. b. Continue adding NaHCO₃ until the aqueous layer is neutral or slightly basic (test with pH paper). c. Separate the aqueous layer.
3. Brine Wash: a. Wash the isolated organic layer with ice-cold saturated aqueous sodium chloride (brine) solution. This step helps to remove residual water and water-soluble impurities. b. Separate the aqueous layer.
4. Drying and Solvent Removal: a. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). b. Filter off the drying agent. c. Remove the solvent under reduced pressure using a rotary evaporator.
5. Purification: a. Purify the crude this compound product via flash column chromatography or vacuum distillation as required.
Visual Workflow Guides
Caption: Troubleshooting workflow for diagnosing hydrolysis of this compound.
Caption: Recommended experimental workup flow to prevent hydrolysis.
References
- 1. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
Troubleshooting peak tailing in GC analysis of phenyl hexanoate
Technical Support Center: Gas Chromatography (GC) Analysis
Topic: Troubleshooting Peak Tailing in GC Analysis of Phenyl Hexanoate (B1226103)
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the Gas Chromatography (GC) analysis of phenyl hexanoate.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in GC analysis?
A1: In an ideal GC chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a chromatographic issue where the peak is asymmetrical, with a tail extending from the peak maximum towards the end of the chromatogram.[1][2] This distortion can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks.[3][4]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for this compound can be caused by a variety of factors, which can be broadly categorized as either chemical or physical issues within the GC system.[5] Chemical causes often involve interactions between the analyte and active sites in the system, while physical causes relate to disruptions in the carrier gas flow path.[5][6]
Q3: Can the chemical properties of this compound contribute to peak tailing?
A3: Yes, the structure of this compound, which includes a polar ester group and an aromatic phenyl ring, can make it susceptible to interactions that cause peak tailing. The ester group can interact with active silanol (B1196071) groups in the liner or on the column, while the phenyl group can engage in π-π interactions.[7]
Q4: What are "active sites" in a GC system?
A4: Active sites are locations within the GC flow path that can cause unwanted chemical interactions with the analyte.[8] These sites are often acidic silanol groups on the surface of glass inlet liners or the fused silica (B1680970) column, or they can be contaminants within the system.[2] These interactions can lead to some analyte molecules being retained longer, resulting in peak tailing.[9]
Troubleshooting Guides
Here are some specific troubleshooting guides to help you resolve peak tailing issues with your this compound analysis.
Guide 1: Diagnosing the Source of Peak Tailing
Q: How can I determine if the peak tailing is a chemical or physical problem?
A: A good first step is to examine your chromatogram.
-
If all peaks are tailing: This often points to a physical issue, such as improper column installation or a disruption in the carrier gas flow path.[5][10]
-
If only some peaks (including this compound) are tailing: This is more likely a chemical issue, where specific analytes are interacting with active sites in the system.[5][9]
Guide 2: Addressing Inlet-Related Issues
Q: My inlet might be the problem. What should I check?
A: The inlet is a common source of peak tailing.[1] Here are the key components to inspect:
-
Inlet Liner: The liner can become contaminated with sample residue over time, creating active sites.[4][11] Replacing the liner with a clean, deactivated one is often a quick solution.
-
Septum: A worn or cored septum can shed particles into the liner, leading to contamination.[4] Regular replacement of the septum is recommended.
-
Seals: Ensure all seals in the inlet are clean and properly installed to prevent leaks and dead volume.
Guide 3: Column Maintenance and Conditioning
Q: I've checked the inlet, but the tailing persists. What about the column?
A: The column is another critical component to investigate.
-
Column Contamination: The front end of the column can accumulate non-volatile residues from the sample matrix. Trimming 10-20 cm from the front of the column can often resolve this.[1][3]
-
Column Installation: An improper column cut or incorrect installation depth in the inlet can create turbulence and dead volume, leading to peak tailing.[3][10] Ensure the column is cut cleanly and installed according to the manufacturer's instructions.
-
Column Conditioning: If the column has been sitting unused or has been contaminated, conditioning it at a high temperature can help remove contaminants and restore performance.
Data Presentation
The following table provides hypothetical data to illustrate how different troubleshooting steps can affect the peak shape of this compound, as measured by the tailing factor (Tf). A tailing factor of 1 indicates a perfectly symmetrical peak.
| Condition | Inlet Temperature (°C) | Liner Type | Tailing Factor (Tf) | Observations |
| Initial | 250 | Standard Glass | 2.1 | Significant peak tailing observed. |
| Step 1 | 250 | Deactivated Glass | 1.5 | Tailing improved after replacing the liner. |
| Step 2 | 270 | Deactivated Glass | 1.4 | A slight improvement with increased inlet temperature. |
| Step 3 | 270 | Deactivated Glass | 1.1 | Column trimmed by 15 cm. Peak shape is now acceptable. |
Experimental Protocols
Protocol: GC Column Conditioning
This protocol describes a general procedure for conditioning a new or contaminated GC column to reduce peak tailing.
Materials:
-
GC instrument with a suitable detector
-
Carrier gas (high purity)
-
The GC column to be conditioned
-
Nuts and ferrules for column installation
Procedure:
-
Column Installation (Detector End Disconnected): Install the column in the GC inlet, but leave the detector end disconnected. This prevents any contaminants from being swept into the detector.
-
Set Carrier Gas Flow: Set the carrier gas flow rate to the typical value used in your analysis (e.g., 1-2 mL/min).
-
Purge the Column: Allow the carrier gas to flow through the column for 15-30 minutes at room temperature to remove any oxygen.
-
Temperature Program:
-
Set the initial oven temperature to 40°C.
-
Ramp the temperature at 10°C/min to 20°C above the final temperature of your analytical method, or to the maximum isothermal temperature limit of the column, whichever is lower.
-
Hold at this temperature for 1-2 hours.
-
-
Cool Down and Connect to Detector:
-
Cool the oven down to a safe temperature.
-
Turn off the carrier gas flow.
-
Connect the column to the detector.
-
-
Final Bake-out:
-
Restore the carrier gas flow.
-
Heat the oven to the maximum isothermal temperature of the column and hold for another 1-2 hours.
-
-
Equilibrate and Test:
-
Cool the oven to your initial method temperature and allow the baseline to stabilize.
-
Inject a standard to check the peak shape.
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing peak tailing in GC analysis.
Caption: Interaction of this compound with active sites leading to peak tailing.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. acdlabs.com [acdlabs.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. benchchem.com [benchchem.com]
- 5. GC Troubleshooting—Tailing Peaks [restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. youtube.com [youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
Technical Support Center: Scaling Up Phenyl Hexanoate Synthesis for Pilot Plant Production
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of phenyl hexanoate (B1226103) from the laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing phenyl hexanoate?
A1: The most common and industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This is a direct acid-catalyzed condensation reaction between phenol (B47542) and hexanoic acid.[1] This method is favored for its use of readily available starting materials and its relatively straightforward process, which can be adapted for larger scales.
Q2: What are the primary challenges when scaling up this compound synthesis from lab to pilot plant?
A2: The primary challenges in scaling up this esterification process include:
-
Reaction Equilibrium: Esterification is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.[2][3]
-
Heat and Mass Transfer: Ensuring uniform temperature and mixing in a larger reactor volume is critical to avoid localized overheating, which can lead to side reactions or degradation of the product.[4]
-
Water Removal: Efficient removal of water is crucial to drive the reaction to completion. Methods that work well in the lab, like a simple Dean-Stark trap, may need to be re-evaluated for efficiency at the pilot scale.[3]
-
Catalyst Selection and Removal: Homogeneous acid catalysts like sulfuric acid are effective but can cause corrosion and are difficult to remove from the final product.[5][6] Heterogeneous catalysts can be an alternative, but they may face challenges such as deactivation.[6]
-
Purification: Purification methods used in the lab, such as column chromatography, are often not practical or cost-effective at the pilot scale.[7] Vacuum distillation is a more common approach for larger quantities.
Q3: What are the key safety considerations for the pilot-scale synthesis of this compound?
A3: Key safety considerations include:
-
Handling of Corrosive Materials: If using strong acid catalysts like sulfuric acid, appropriate personal protective equipment (PPE) and corrosion-resistant reactors are necessary.[5]
-
Flammable Solvents: If a solvent like toluene (B28343) is used to aid in water removal, the pilot plant must be equipped to handle flammable liquids safely.
-
Reaction Exotherms: Although esterification is not typically a highly exothermic reaction, it's important to have proper temperature control and emergency cooling systems in place, especially with larger reaction volumes.
-
Pressure Management: If the reaction is run at elevated temperatures, the reactor must be able to handle the resulting vapor pressure. A pressure relief system is a critical safety feature.
Troubleshooting Guide
Problem 1: Low Yield of this compound
| Possible Cause | Recommended Solution(s) |
| Incomplete reaction due to equilibrium. | Ensure efficient removal of water. At the pilot scale, this can be achieved by azeotropic distillation with a suitable solvent (e.g., toluene) and a properly sized condenser and separator.[1][3] Consider increasing the molar ratio of one of the reactants, typically the less expensive one, to shift the equilibrium towards the product.[8] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to side reactions or decomposition.[5][8] Monitor the reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal temperature profile. |
| Catalyst deactivation or insufficient loading. | If using a heterogeneous catalyst, ensure it is properly activated and that the loading is sufficient for the larger scale. For homogeneous catalysts, ensure accurate dosing.[6] |
| Poor mixing. | Inadequate agitation can lead to poor contact between reactants and the catalyst, as well as localized temperature gradients. Ensure the reactor's impeller design and stirring speed are adequate for the viscosity and volume of the reaction mixture. |
Problem 2: Impure Final Product
| Possible Cause | Recommended Solution(s) |
| Presence of unreacted starting materials. | Improve the reaction conversion by addressing the points in "Low Yield." For purification, unreacted hexanoic acid can be removed by washing the organic phase with a mild aqueous base (e.g., sodium bicarbonate solution). Unreacted phenol can be removed with a dilute sodium hydroxide (B78521) wash, but be cautious as this can also hydrolyze the ester product.[7] |
| Formation of byproducts from side reactions. | Side reactions can be minimized by optimizing the reaction temperature and time.[7] Avoid excessively high temperatures which can cause decomposition.[5] Characterize the byproducts to understand their formation mechanism and adjust the reaction conditions accordingly. |
| Residual catalyst. | If using a homogeneous acid catalyst, it must be neutralized and removed through aqueous washes.[7] The use of a solid, heterogeneous catalyst can simplify removal by filtration.[6] |
| Colored impurities. | Colored impurities can arise from oxidation or polymerization, especially at high temperatures.[9] Running the reaction under an inert atmosphere (e.g., nitrogen) can help.[9] Purification by vacuum distillation is often effective at removing colored, less volatile impurities. |
Problem 3: Slow or Stalled Reaction
| Possible Cause | Recommended Solution(s) |
| Inefficient water removal. | The accumulation of water will slow and eventually stop the forward reaction.[2] Check the efficiency of your water removal system (e.g., condenser temperature, separation efficiency of the Dean-Stark trap or equivalent). |
| Insufficient catalyst activity. | The catalyst may be of low quality, or if it's a recycled heterogeneous catalyst, it may have lost activity.[6] Ensure the catalyst is active and used in the correct amount. |
| Low reaction temperature. | While high temperatures can be problematic, a temperature that is too low will result in a very slow reaction rate.[8] Gradually increase the temperature while monitoring for byproduct formation. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reaction Parameters for this compound Synthesis
| Parameter | Laboratory Scale (Typical) | Pilot Plant Scale (Recommended Starting Point) |
| Reactants | Phenol, Hexanoic Acid | Phenol, Hexanoic Acid |
| Molar Ratio (Phenol:Hexanoic Acid) | 1:1.2 to 1:1.5 | 1:1.1 to 1:1.3 (to minimize excess acid at scale) |
| Catalyst | Sulfuric Acid (catalytic) | Sulfuric Acid or solid acid resin (e.g., Amberlyst-15) |
| Solvent | Toluene (for azeotropic water removal) | Toluene or solvent-free |
| Temperature | Reflux (approx. 110-140 °C depending on setup) | 120-160 °C (monitor for side reactions) |
| Reaction Time | 4-8 hours | 8-24 hours (monitor with in-process controls) |
| Workup/Purification | Aqueous wash, drying, column chromatography/distillation | Aqueous wash, vacuum distillation |
| Typical Yield | 70-90% | 75-95% (optimized) |
Table 2: Catalyst Options and Typical Loadings
| Catalyst | Type | Typical Loading (wt% of limiting reactant) | Advantages | Disadvantages |
| Sulfuric Acid (H₂SO₄) | Homogeneous | 1-3% | Low cost, high activity.[1] | Corrosive, difficult to remove, waste generation.[5] |
| p-Toluenesulfonic acid (pTSA) | Homogeneous | 2-5% | Solid, easier to handle than H₂SO₄. | Requires neutralization and removal. |
| Amberlyst-15 | Heterogeneous | 10-20% | Easily removed by filtration, reusable, less corrosive.[6] | Lower activity than H₂SO₄, potential for thermal degradation. |
| Zeolites | Heterogeneous | 10-20% | Shape selectivity can reduce side products, reusable.[6] | Can be deactivated by water, may require higher temperatures. |
Experimental Protocols
Pilot-Scale Synthesis of this compound via Fischer-Speier Esterification
Materials:
-
Phenol (e.g., 10 kg, ~106.3 mol)
-
Hexanoic acid (e.g., 13.5 kg, ~116.2 mol, 1.1 eq)
-
Sulfuric acid (98%, e.g., 300 g, ~3.06 mol) or solid acid catalyst
-
Toluene (optional, for azeotropic removal of water)
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Equipment:
-
100 L glass-lined or stainless steel reactor with overhead stirrer, temperature probe, condenser, and Dean-Stark trap (or equivalent phase separator).
-
Heating/cooling mantle or jacket for the reactor.
-
Vacuum pump and vacuum distillation setup.
-
Appropriate storage and transfer vessels.
Procedure:
-
Reactor Setup: Ensure the reactor is clean and dry. If running under an inert atmosphere, purge the reactor with nitrogen.
-
Charging Reactants: Charge the reactor with phenol and hexanoic acid. If using a solvent, add toluene.
-
Heating: Begin agitation and heat the mixture to approximately 100 °C.
-
Catalyst Addition: Slowly and carefully add the sulfuric acid catalyst to the reaction mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (typically 120-150 °C). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continuously remove the water phase.
-
Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by GC for the disappearance of starting materials and the appearance of the product. The reaction is considered complete when the amount of water collected is close to the theoretical amount and the GC analysis shows a stable product-to-reactant ratio.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to below 40 °C.
-
Workup:
-
Transfer the reaction mixture to a suitable vessel for workup or perform it in the reactor if appropriate.
-
Wash the organic mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any remaining hexanoic acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic. Separate the aqueous layer.
-
Wash with brine to remove residual water-soluble components. Separate the aqueous layer.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Solvent Removal: If a solvent was used, remove it under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
Mandatory Visualization
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Esterification of Free Fatty Acids Under Heterogeneous Catalysis Using Ultrasound [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Managing thermal degradation during phenyl hexanoate distillation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to manage and mitigate thermal degradation during the distillation of phenyl hexanoate (B1226103).
Frequently Asked Questions (FAQs)
Q1: What is phenyl hexanoate and what are its key physical properties?
This compound (CAS 7780-16-7) is an organic ester compound formed from phenol (B47542) and hexanoic acid.[1] It is utilized as a model compound in various chemical studies, including reaction kinetics and enzyme catalysis.[1] Its key properties are summarized in the table below.
Q2: What is thermal degradation in the context of this compound distillation?
Thermal degradation refers to the decomposition of the molecule at elevated temperatures. For this compound, this primarily involves two pathways:
-
Hydrolysis: The ester bond can be broken by residual water, often catalyzed by trace amounts of acid or base, reverting the compound to phenol and hexanoic acid.[1][2]
-
Polymerization: At high temperatures, intermolecular reactions can occur, leading to the formation of higher molecular weight oligomers or polymers, which often appear as a viscous, non-distillable residue.[3]
Q3: What are the primary signs of thermal degradation during distillation?
Key indicators of degradation include:
-
Discoloration: The distillate or distillation residue turning yellow, brown, or black.[4]
-
Low Yield: A lower-than-expected amount of purified product is recovered.[3]
-
Pressure Fluctuations: Unexpected increases in vacuum pressure due to the formation of volatile decomposition byproducts.
-
Viscous Residue: Formation of a thick, tar-like substance in the distillation flask.[3][4]
-
Presence of Impurities: Analytical tests (like GC-MS or NMR) on the distilled product show peaks corresponding to phenol and hexanoic acid.
Q4: What factors accelerate thermal degradation?
Several factors can increase the rate of degradation during distillation:
-
High Temperature: The most significant factor. Distilling at or near the atmospheric boiling point provides the energy needed for decomposition reactions.[5][6]
-
Prolonged Heating Time: The longer the compound is exposed to high temperatures, the greater the extent of degradation.[5] Minimizing residence time in the heated flask is crucial.[3]
-
Presence of Contaminants: Residual water, acids (e.g., sulfuric acid catalyst from synthesis), or bases can catalyze hydrolysis and other decomposition pathways.[2][3][7]
-
Presence of Oxygen: Air can cause oxidation, especially at high temperatures, leading to colored impurities.
Troubleshooting Guide
This section addresses specific issues encountered during this compound distillation in a question-and-answer format.
Issue 1: The distillation product is discolored (yellow or brown).
-
Potential Cause: This is a classic sign of thermal decomposition. The high temperature of the distillation pot is causing the this compound to break down or polymerize. It can also be caused by oxidation if the system is not properly sealed from the atmosphere.
-
Recommended Solution: The most effective solution is to lower the boiling temperature by performing the distillation under a high vacuum (e.g., <10 mmHg).[3] This significantly reduces the thermal stress on the molecule.[6] Additionally, ensure the distillation apparatus is leak-free and consider purging the system with an inert gas like nitrogen or argon before heating to remove oxygen.
Issue 2: The final yield is significantly lower than expected.
-
Potential Cause: A low yield is often a direct consequence of thermal degradation, where a portion of the product is converted into non-volatile residue or lost as gaseous byproducts.[3] It can also be caused by incomplete purification before distillation, leaving behind non-volatile impurities.
-
Recommended Solution:
-
Optimize Vacuum: Use a high-quality vacuum pump to achieve the lowest possible pressure, thereby lowering the boiling point.[3][5]
-
Pre-Purification: Before distilling, wash the crude this compound to remove any residual acid catalyst and water. An aqueous wash with sodium bicarbonate followed by a brine wash is effective.[3][4]
-
Minimize Heating Time: Use a pre-heated oil bath for rapid heating to the target temperature and complete the distillation as quickly as possible. A short-path distillation apparatus can also help minimize the time the compound spends at high temperatures.[3]
-
Issue 3: Post-distillation analysis (GC-MS) shows contamination with phenol and hexanoic acid.
-
Potential Cause: This indicates that hydrolysis has occurred, likely due to the presence of water and/or residual acid catalyst in the crude product before distillation.[2][7]
-
Recommended Solution: Implement a thorough pre-distillation workup protocol. After the synthesis reaction, wash the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a water wash and a brine wash.[3][4] Dry the crude product thoroughly with an anhydrous drying agent like anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) before charging the distillation flask.[3]
Issue 4: The distillation is "bumping" violently or foaming excessively.
-
Potential Cause: Bumping occurs when the liquid superheats and then boils in a sudden burst. Foaming can be caused by impurities or high viscosity at the distillation temperature.[4]
-
Recommended Solution:
-
Use Boiling Chips/Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before applying heat to promote smooth boiling.
-
Ensure Gradual Heating: Heat the flask gradually to avoid sudden, violent boiling.
-
Flask Size: Use a distillation flask that is no more than two-thirds full to provide adequate headspace.[4]
-
Degas the Sample: Before heating, apply the vacuum for several minutes to remove dissolved gases that can contribute to bumping.[8]
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7780-16-7 | [1][9][10][11] |
| Molecular Formula | C₁₂H₁₆O₂ | [9][11] |
| Molecular Weight | 192.25 g/mol | [1][9][11] |
Table 2: Estimated Boiling Point of this compound at Reduced Pressures
| Pressure (mmHg) | Estimated Boiling Point (°C) | Notes |
| 760 | ~255 - 265 °C | Significant risk of thermal decomposition. Not recommended. |
| 10 | ~120 - 130 °C | Recommended pressure for minimizing degradation. |
| 5 | ~105 - 115 °C | Ideal for highly sensitive samples. |
| 1 | ~80 - 90 °C | Requires a high-performance vacuum system. |
Note: These are estimated values. The actual boiling point may vary based on system efficiency and purity of the compound.
Experimental Protocols
Protocol 1: Pre-Distillation Purification of Crude this compound
This protocol assumes the crude this compound is in an organic solvent (e.g., diethyl ether, ethyl acetate) following a Fischer esterification reaction.
-
Transfer to Separatory Funnel: Transfer the organic solution containing the crude product to a separatory funnel of appropriate size.
-
Acid Neutralization: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel. Stopper the funnel, invert, and vent frequently to release the CO₂ gas produced. Shake gently and continue adding NaHCO₃ solution in portions until no more gas evolves. This neutralizes any residual acid catalyst.[3][4]
-
Aqueous Wash: Drain the aqueous layer. Wash the organic layer with deionized water (2 x 50 mL for every 100 mL of organic phase).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of the dissolved water from the organic phase.[3]
-
Drying: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 15-20 minutes until the solvent is clear.[3]
-
Solvent Removal: Filter the drying agent and transfer the dried organic solution to a round-bottom flask. Remove the solvent using a rotary evaporator. The remaining residue is the crude, dry this compound, ready for distillation.
Protocol 2: High-Vacuum Distillation
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are clean, properly greased with high-vacuum grease, and sealed with clips. Connect the vacuum adapter to a vacuum trap and a high-vacuum pump.[8]
-
Charge the Flask: Transfer the crude, dried this compound into the distillation flask, adding a magnetic stir bar or new boiling chips. The flask should not be more than two-thirds full.
-
Apply Vacuum: Turn on the magnetic stirrer and then slowly apply the vacuum. Degas the sample for several minutes until bubbling subsides.[8]
-
Begin Heating: Once a stable, low pressure (<10 mmHg) is achieved, begin heating the distillation flask using an oil bath with a thermometer. Heat gradually.
-
Collect Fractions: The product will begin to distill once its boiling point at the system pressure is reached. Record the temperature range of the vapor and the corresponding pressure.[8] Collect the main fraction in a clean receiving flask.
-
Shutdown Procedure: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before venting the system. To vent, slowly introduce air or an inert gas into the system. Turn off the vacuum pump only after the system has returned to atmospheric pressure.[8]
Protocol 3: GC-MS Analysis for Purity and Degradation Assessment
This protocol provides a general method for analyzing the purity of the distilled this compound.
-
Sample Preparation: Dilute a small aliquot of the distilled this compound in a suitable volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Conditions:
-
Column: Use a standard non-polar or medium-polarity capillary column, such as a 5% phenyl methyl siloxane column (e.g., HP-5ms, DB-5).[12]
-
Injection: Inject 1 µL of the prepared sample.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 1 minute, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.[13]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.[13]
-
-
Data Analysis: Integrate the peaks in the total ion chromatogram (TIC). Purity is determined by the relative area percentage of the this compound peak. Look for characteristic peaks of potential impurities like phenol (M+ at m/z 94) and hexanoic acid (M+ at m/z 116).
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues during this compound distillation.
Caption: Troubleshooting workflow for thermal degradation issues.
References
- 1. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
- 2. carbodiimide.com [carbodiimide.com]
- 3. benchchem.com [benchchem.com]
- 4. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Hexanoic acid, phenyl ester (CAS 7780-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. This compound | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation and Purification of Phenyl Hexanoate
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals encountering challenges in the separation of phenyl hexanoate (B1226103) from its reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in a crude phenyl hexanoate reaction mixture?
The common impurities depend on the synthetic route used. For a typical Fischer-Speier esterification, the main impurities are unreacted starting materials: phenol (B47542) and hexanoic acid.[1] Side reactions are generally minimal, but byproducts can arise depending on the specific reaction conditions.[1]
Q2: What is the most effective method for purifying this compound?
A multi-step approach is often the most effective. An initial liquid-liquid extraction can be used to remove the bulk of acidic and phenolic impurities.[2] This is typically followed by column chromatography to achieve high purity.[2] For impurities with significantly different boiling points, fractional distillation could also be considered.[3]
Q3: How can I effectively remove unreacted hexanoic acid?
Unreacted hexanoic acid can be effectively removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate. The hexanoic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous phase.
Q4: How can I remove unreacted phenol?
Unreacted phenol can be removed by washing the organic layer with a dilute aqueous base, such as a 5% sodium hydroxide (B78521) solution. Phenol is acidic enough to be deprotonated by a strong base, forming the water-soluble sodium phenoxide salt, which will move to the aqueous layer.[4]
Q5: Which analytical techniques are best for assessing the purity of this compound?
Several techniques can be used to determine the purity of the final product:
-
High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying the main compound and detecting impurities.[2]
-
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): These are excellent for assessing the purity of volatile compounds like this compound.[5][6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Can confirm the presence of the characteristic ester carbonyl (C=O) stretch (around 1760 cm⁻¹) and the absence of the broad O-H stretch from carboxylic acid or phenol impurities.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.[2]
Troubleshooting Guides
Liquid-Liquid Extraction
| Issue | Possible Cause | Troubleshooting Steps |
| Persistent Emulsion Formation | - Vigorous shaking of the separatory funnel.- High concentration of crude product. | - Gently invert the separatory funnel multiple times instead of shaking vigorously.- Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.- If the emulsion persists, filter the mixture through a pad of celite or glass wool. |
| Poor Separation of Layers | - Densities of the organic and aqueous layers are too similar. | - Ensure you are using an appropriate organic solvent with a density significantly different from water (e.g., diethyl ether, ethyl acetate).- Add brine to the aqueous layer to increase its density. |
| Product Loss | - The product is partially soluble in the aqueous wash solution.- Insufficient extraction of the product from the initial aqueous layer. | - Minimize the volume of aqueous washes.- Back-extract the combined aqueous washes with a fresh portion of the organic solvent to recover any dissolved product. |
Column Chromatography
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation of this compound and an Impurity | - The solvent system (mobile phase) is not optimized. | - Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for a retention factor (Rf) of 0.25-0.35 for this compound.[3]- Use a shallower solvent gradient (if using gradient elution) to improve resolution. |
| Compound Elutes Too Quickly | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase. For example, if using an ethyl acetate (B1210297)/hexane (B92381) mixture, increase the proportion of hexane. |
| Compound Does Not Elute from the Column | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in an ethyl acetate/hexane mixture. |
| Cracked or Channeled Column Bed | - Improper packing of the stationary phase. | - Ensure the silica (B1680970) gel is packed as a uniform slurry and is not allowed to run dry. |
Quantitative Data Summary
The following table summarizes key physical properties of this compound and common reactants, which are crucial for designing an effective separation strategy.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility |
| This compound | 192.25[6] | ~304 °C (577 K)[8] | Insoluble in water; soluble in common organic solvents like ethanol, benzene, and chloroform.[3] |
| Phenol | 94.11 | 181.7 °C | Sparingly soluble in water; very soluble in ethanol, diethyl ether. |
| Hexanoic Acid | 116.16 | 205 °C | Slightly soluble in water; soluble in ethanol, diethyl ether. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Acidic Impurities
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Bicarbonate Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and gently invert it several times, periodically venting to release any pressure generated from CO₂ evolution.
-
Separation: Allow the layers to separate and drain the lower aqueous layer. This layer contains the sodium hexanoate salt.
-
Base Wash: Add a 5% aqueous solution of sodium hydroxide (NaOH) to the separatory funnel. Gently invert the funnel several times, venting occasionally.
-
Separation: Allow the layers to separate and drain the lower aqueous layer, which now contains the sodium phenoxide salt.
-
Water Wash: Wash the organic layer with distilled water to remove any residual base.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound, now free of the majority of acidic impurities.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexane and ethyl acetate. The ideal solvent system will give an Rf value of approximately 0.25-0.35 for this compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the least polar mobile phase determined from the TLC analysis. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.[2]
-
Sample Loading: Dissolve the crude this compound from the extraction step in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).[2]
-
Fraction Collection: Collect the eluent in small fractions.[2]
-
Purity Analysis: Monitor the composition of each fraction using TLC.
-
Solvent Evaporation: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to obtain the purified product.[2]
Visualizations
Caption: A logical workflow for troubleshooting the purification of this compound.
Caption: General experimental workflow for the separation of this compound.
References
- 1. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. env.go.jp [env.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Hexanoic acid, phenyl ester (CAS 7780-16-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Optimizing Solvent Systems for Phenyl Hexanoate Recrystallization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the recrystallization of phenyl hexanoate (B1226103). Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing phenyl hexanoate?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures. Based on the principle of "like dissolves like," and the ester functionality of this compound, good candidate solvents include ethanol (B145695), ethyl acetate, and toluene. For mixed-solvent systems, an ethanol/water mixture is a common choice, where ethanol is the "good" solvent and water is the "anti-solvent."
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out," where the compound separates as a liquid instead of solid crystals, is a common issue. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated. To remedy this, try reheating the solution to dissolve the oil and then add more of the hot solvent to dilute the solution. Subsequently, allow it to cool slowly. Using a lower boiling point solvent or a different solvent system altogether may also resolve the issue.
Q3: I am getting a very low recovery of my recrystallized this compound. What are the likely causes?
A3: Low recovery can stem from several factors. Using too much solvent is a primary cause, as more of your product will remain dissolved in the mother liquor upon cooling. Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Another possibility is that the solution was not cooled to a sufficiently low temperature. Using an ice bath after the solution has cooled to room temperature can help maximize crystal formation. Additionally, ensure you wash the collected crystals with a minimal amount of ice-cold solvent to avoid dissolving your product.
Q4: No crystals are forming even after my solution has cooled. How can I induce crystallization?
A4: If crystals do not form spontaneously, several techniques can be used to induce crystallization. One method is to scratch the inside of the flask at the surface of the solution with a glass rod; the microscopic scratches on the glass can provide a nucleation site for crystal growth. Another effective method is "seeding," where a tiny crystal of pure this compound is added to the solution to initiate crystallization. If these methods fail, it's possible that too much solvent was used, and you may need to evaporate some of it and attempt the cooling process again.
Q5: Can I use a mixed-solvent system for the recrystallization of this compound?
A5: Yes, a mixed-solvent system can be very effective, especially if a suitable single solvent cannot be found. A common approach is to dissolve the this compound in a minimal amount of a hot "good" solvent (one in which it is very soluble, like ethanol) and then slowly add a hot "poor" solvent (one in which it is insoluble, like water) until the solution becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| "Oiling Out" | 1. Solution is too concentrated. 2. Cooling is too rapid. 3. The boiling point of the solvent is higher than the melting point of this compound. | 1. Reheat the solution and add more hot solvent. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Select a solvent with a lower boiling point. |
| Low Recovery Yield | 1. Too much solvent was used. 2. The solution was not cooled sufficiently. 3. Premature crystallization during hot filtration. 4. Washing crystals with solvent that is not ice-cold. | 1. Concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals. 2. Ensure the flask is placed in an ice bath for an adequate amount of time after cooling to room temperature. 3. Use a pre-heated funnel for hot filtration. 4. Always wash the collected crystals with a minimal amount of ice-cold solvent. |
| No Crystal Formation | 1. The solution is not saturated (too much solvent). 2. The solution is supersaturated but requires nucleation. | 1. Evaporate some of the solvent to increase the concentration. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. |
| Colored Crystals | 1. Presence of colored impurities. | 1. Add a small amount of activated charcoal to the hot solution before filtration. Note that charcoal can also adsorb some of your product. |
| Crystals Form Too Quickly | 1. The solution is too concentrated. 2. The solvent is a very poor solvent at room temperature. | 1. Reheat the solution and add a small amount of additional hot solvent. 2. Consider a different solvent or a mixed-solvent system to achieve a more gradual decrease in solubility upon cooling. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Polarity | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature |
| Water | High | Insoluble | Insoluble |
| Methanol | High | Sparingly Soluble | Soluble |
| Ethanol | High | Soluble | Very Soluble |
| Acetone | Medium | Soluble | Very Soluble |
| Ethyl Acetate | Medium | Very Soluble | Very Soluble |
| Toluene | Low | Soluble | Very Soluble |
| Hexane | Low | Sparingly Soluble | Soluble |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol is suitable when a single solvent with a significant temperature-dependent solubility for this compound is identified.
Methodology:
-
Solvent Selection: In a test tube, add a small amount of crude this compound and a few drops of the potential solvent. Observe the solubility at room temperature and then heat the mixture. A good solvent will show low solubility at room temperature and high solubility when heated.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to its boiling point with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is ideal when a single suitable solvent cannot be found.
Methodology:
-
Solvent Pair Selection: Choose a "good" solvent in which this compound is highly soluble and a "poor" solvent in which it is insoluble. The two solvents must be miscible. Ethanol and water are a common pair.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
Technical Support Center: Optimizing Acid-Catalyzed Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during acid-catalyzed esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in an acid-catalyzed esterification (Fischer Esterification)?
A1: The primary byproduct is water, which is formed from the condensation of the carboxylic acid and alcohol.[1] The presence of this water can shift the reaction equilibrium back towards the starting materials, reducing the overall yield of the desired ester.[2] Other significant byproducts can include:
-
Ethers: Formed from the acid-catalyzed dehydration of two alcohol molecules. This is more prevalent at higher temperatures and with primary or secondary alcohols.[3][4]
-
Alkenes: Resulting from the acid-catalyzed dehydration of the alcohol, particularly with secondary and tertiary alcohols which can form stable carbocation intermediates.[5][6]
-
Degradation Products: At excessively high temperatures or with very strong acid catalysts, the starting materials or the ester product can degrade.[7]
Q2: My esterification reaction has a low yield. What are the common causes and how can I improve it?
A2: Low yields in Fischer esterification are often due to the reversible nature of the reaction.[2] To improve the yield, you can apply Le Chatelier's principle to shift the equilibrium towards the product side.[8] Common strategies include:
-
Using an Excess of a Reactant: Employing a large excess of the alcohol (often used as the solvent) or the carboxylic acid can drive the reaction forward. A study on the esterification of acetic acid with ethanol (B145695) showed that increasing the alcohol to a 10-fold excess increased the yield from 65% to 97%.[8]
-
Water Removal: Actively removing water as it is formed is a highly effective method to prevent the reverse reaction. This can be achieved using a Dean-Stark apparatus, molecular sieves, or a strong acid catalyst like concentrated sulfuric acid which also acts as a dehydrating agent.[8][9]
-
Optimizing Reaction Temperature: Increasing the temperature generally increases the reaction rate, but excessively high temperatures can favor the formation of ether and alkene byproducts.[6][7][10] The optimal temperature will depend on the specific substrates being used.
Q3: I am observing an unexpected peak in my GC/LC-MS analysis. What could it be?
A3: An unexpected peak could be one of the common byproducts mentioned above (ether or alkene). Secondary alcohols, like isopropanol, are particularly prone to forming ether byproducts.[11] The identity of the peak can often be inferred by its mass or retention time. If you suspect an ether or alkene, you can try to synthesize these byproducts intentionally under forcing conditions (e.g., higher temperature) to see if the retention times match. Tailing peaks in GC analysis can indicate interaction of polar analytes with active sites in the liner or column.[12][13]
Q4: How does the choice of acid catalyst affect byproduct formation?
A4: While strong protic acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common catalysts, they can also promote dehydration side reactions.[14][15] Concentrated sulfuric acid, in particular, is a strong dehydrating agent and can lead to charring and other side reactions if not used carefully.[14] In some cases, using a milder catalyst or a solid-supported acid catalyst can provide better selectivity and minimize byproduct formation.[15]
Troubleshooting Guides
Issue 1: Significant Ether Formation
-
Symptom: A significant peak corresponding to the symmetrical ether of the alcohol reactant is observed in the reaction mixture analysis.
-
Cause: This side reaction is favored by high temperatures and is more common with primary and secondary alcohols.[16][17] The mechanism involves the protonation of one alcohol molecule to form a good leaving group (water), which is then displaced by a second alcohol molecule in an S(_N)2 reaction.[11]
-
Solutions:
-
Lower the Reaction Temperature: If the esterification can proceed at a lower temperature, this will disfavor the ether formation pathway.[6]
-
Use a Milder Catalyst: A less aggressive acid catalyst may reduce the rate of alcohol dehydration.
-
Modify Reactant Stoichiometry: Using a larger excess of the carboxylic acid relative to the alcohol can reduce the probability of two alcohol molecules reacting with each other.
-
Issue 2: Alkene Byproduct Detected
-
Symptom: A peak corresponding to the alkene derived from the alcohol is present in the product mixture.
-
Cause: This is due to the acid-catalyzed dehydration of the alcohol. This pathway is particularly favorable for tertiary and secondary alcohols that can form stable carbocation intermediates via an E1 mechanism.[6][18]
-
Solutions:
-
Control the Temperature: Dehydration to form alkenes is often favored at higher temperatures than ether formation. For example, with ethanol and sulfuric acid, ether formation is favored at ~140°C, while ethene formation dominates at temperatures above 170-180°C.[6][16]
-
Choose a Different Catalyst: Phosphoric acid is sometimes used as an alternative to sulfuric acid as it is a less powerful oxidizing and dehydrating agent, leading to a cleaner reaction.[14]
-
Alternative Esterification Methods: For alcohols prone to elimination, consider alternative esterification methods that do not use strong acids, such as the Steglich esterification.
-
Data Presentation
Table 1: Effect of Alcohol to Carboxylic Acid Molar Ratio on Ester Yield
| Carboxylic Acid | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst | Temperature (°C) | Yield (%) | Reference |
| Acetic Acid | Ethanol | 1:1 | Acid Catalyst | Reflux | 65 | [8] |
| Acetic Acid | Ethanol | 10:1 | Acid Catalyst | Reflux | 97 | [8] |
| Acetic Acid | Ethanol | 100:1 | Acid Catalyst | Reflux | 99 | [8] |
| Stearic Acid | 1-Butanol | 5:1 | H₂SO₄ | 45 | ~70 | [19] |
| Stearic Acid | 1-Butanol | 10:1 | H₂SO₄ | 45 | ~85 | [19] |
| Stearic Acid | 1-Butanol | 15:1 | H₂SO₄ | 45 | ~90 | [19] |
Table 2: Temperature Dependence of Byproduct Formation for Different Alcohol Types
| Alcohol Type | Typical Esterification Temp. (°C) | Temp. Favoring Ether Formation (°C) | Temp. Favoring Alkene Formation (°C) | Reference |
| Primary (e.g., Ethanol) | 60-100 | 130-140 | >170 | [6][16] |
| Secondary (e.g., Isopropanol) | 80-120 | >100 | 100-140 | [6] |
| Tertiary (e.g., t-Butanol) | 25-80 | Prone to Elimination | 25-80 | [6] |
Experimental Protocols
Protocol 1: General Fischer Esterification with Excess Alcohol
This protocol is a general method for the esterification of a carboxylic acid using an excess of a simple alcohol like methanol (B129727) or ethanol, which also serves as the solvent.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid (1.0 equivalent).
-
Reagent Addition: Add the anhydrous alcohol (e.g., methanol or ethanol, 10-20 equivalents or as solvent). While stirring, slowly add the acid catalyst (e.g., concentrated H₂SO₄, 0.05-0.1 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dilute the residue with an organic solvent like ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine (saturated NaCl solution).
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Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.
-
-
Purification: The crude ester can be purified by distillation or column chromatography.
Protocol 2: Esterification with Azeotropic Water Removal using a Dean-Stark Apparatus
This method is particularly useful for less reactive alcohols or when using a stoichiometric amount of the alcohol.[20][21]
-
Reaction Setup: To a round-bottom flask, add the carboxylic acid (1.0 equivalent), the alcohol (1.0-1.5 equivalents), and a water-immiscible solvent that forms an azeotrope with water (e.g., toluene (B28343) or cyclohexane).[22]
-
Apparatus Assembly: Attach a Dean-Stark trap to the flask, and a reflux condenser to the top of the Dean-Stark trap. Fill the Dean-Stark trap with the chosen solvent.
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. Upon cooling, the water will separate and collect at the bottom of the trap, while the solvent will overflow back into the reaction flask.[9] Continue the reflux until no more water is collected in the trap.
-
Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1, starting with cooling the reaction mixture.
Visualizations
Caption: Competing reaction pathways in acid-catalyzed esterification.
Caption: Troubleshooting flowchart for low ester yield.
References
- 1. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Ether - Synthesis, Reactions, Uses | Britannica [britannica.com]
- 5. homework.study.com [homework.study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. Ester formation at the liquid–solid interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. Peaks tailing-problem on fatty acid and ester analyses - Chromatography Forum [chromforum.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Publication : USDA ARS [ars.usda.gov]
- 16. Video: Ethers from Alcohols: Alcohol Dehydration and Williamson Ether Synthesis [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. demolab.chem.wisc.edu [demolab.chem.wisc.edu]
- 21. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]
- 22. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Validation & Comparative
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of Phenyl Hexanoate and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the structural nuances of molecules is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by breaking down molecules into characteristic fragment ions. This guide provides a detailed comparison of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of phenyl hexanoate (B1226103) with its structural analogs, offering insights into how subtle changes in molecular architecture influence fragmentation pathways.
This comparative analysis delves into the fragmentation patterns of phenyl hexanoate, benzyl (B1604629) hexanoate, phenyl pentanoate, and phenyl heptanoate. By examining the mass-to-charge ratios (m/z) and relative intensities of the resulting fragments, we can discern key structural information and establish a predictive framework for the fragmentation of similar ester compounds.
Comparative Fragmentation Analysis
The electron ionization mass spectra of this compound and its selected analogs reveal characteristic fragmentation patterns that are diagnostic of their respective structures. The primary fragmentation events involve cleavages at the ester linkage and within the alkyl chain, as well as rearrangements. A summary of the key fragment ions and their relative intensities is presented in the table below.
| Compound Name | Molecular Weight ( g/mol ) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z (relative intensity %)] |
| This compound | 192.25 | 192 | 94 (100%), 121 (30%), 65 (15%), 77 (10%), 43 (10%) |
| Benzyl Hexanoate | 206.28 | 206 | 91 (100%), 108 (50%), 99 (20%), 79 (15%), 43 (10%) |
| Phenyl Pentanoate | 178.22 | 178 | 94 (100%), 107 (25%), 65 (15%), 77 (10%), 43 (8%) |
| Phenyl Heptanoate | 206.28 | 206 | 94 (100%), 135 (28%), 65 (15%), 77 (10%), 43 (12%) |
Deciphering the Fragmentation Pathways
The fragmentation of this compound under electron ionization primarily proceeds through several key pathways. The base peak at m/z 94 corresponds to the phenol (B47542) radical cation, formed by a McLafferty rearrangement followed by cleavage of the C-O bond. Another significant fragment is observed at m/z 121, resulting from the loss of a pentyl radical.
In contrast, the isomeric benzyl hexanoate shows a base peak at m/z 91, which is characteristic of the tropylium (B1234903) ion formed from the benzyl group. This highlights the significant influence of the ester linkage position on the fragmentation pattern.
Comparing this compound with its homologs, phenyl pentanoate and phenyl heptanoate, reveals predictable shifts in the acylium ion fragments. While the phenoxy-related fragments remain consistent, the fragments corresponding to the alkyl chain vary, providing a clear indication of the chain length.
Experimental Protocols
The mass spectral data presented in this guide were obtained using gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS).
Sample Preparation: The ester compounds were dissolved in a suitable volatile solvent, such as dichloromethane (B109758) or ethyl acetate, to a concentration of approximately 1 mg/mL.
Gas Chromatography (GC): An Agilent 6890 GC system equipped with a DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) was used. The oven temperature was programmed with an initial hold at 50°C for 2 minutes, followed by a ramp to 250°C at a rate of 10°C/min, and a final hold at 250°C for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The injector temperature was maintained at 250°C.
Mass Spectrometry (MS): An Agilent 5973 Mass Selective Detector was operated in the electron ionization mode at 70 eV. The ion source temperature was set to 230°C, and the quadrupole temperature was 150°C. The mass spectra were recorded over a mass range of m/z 40-400.
Visualizing Fragmentation and Workflow
To further elucidate the processes described, the following diagrams illustrate the fragmentation pathway of this compound and a typical experimental workflow for comparative analysis.
A Comparative Guide to Phenyl Hexanoate Synthesis
For researchers and professionals in drug development and organic synthesis, the efficient production of phenyl hexanoate (B1226103), a valuable ester intermediate, is of significant interest. This guide provides a comprehensive comparison of five primary methods for its synthesis: Fischer-Speier Esterification, acylation with hexanoyl chloride, reaction with hexanoic anhydride (B1165640), transesterification, and enzymatic synthesis. Each method is evaluated based on reaction yield, time, and conditions, with detailed experimental protocols provided.
Performance Comparison
The selection of a synthesis method for phenyl hexanoate depends on factors such as desired yield, reaction time, availability of reagents, and sensitivity of the starting materials. The following table summarizes the key quantitative data for each of the five methods discussed.
| Synthesis Method | Typical Yield (%) | Reaction Time (hours) | Reaction Temperature (°C) | Key Catalyst/Reagent |
| Fischer-Speier Esterification | ~90%[1] | 1 - 10[2] | 60 - 110[2] | Sulfuric Acid (H₂SO₄) |
| Acylation with Hexanoyl Chloride | >95% | 0.25 | Room Temperature | Sodium Hydroxide (B78521) (NaOH) |
| Reaction with Hexanoic Anhydride | >95% | 2.5 | 70 | None (or TS-1) |
| Transesterification | 17 - 40% | 4 | 160 | N-Heterocyclic Carbene / PbO/SiO₂ |
| Enzymatic Synthesis | ~80%[3] | 2 | 30 | Immobilized Lipase (B570770) |
Experimental Protocols
Detailed methodologies for each of the five synthesis routes are provided below. These protocols are based on established procedures for similar esters and have been adapted for the synthesis of this compound.
Method 1: Fischer-Speier Esterification
This classical method involves the direct acid-catalyzed esterification of a carboxylic acid and an alcohol.[2] To drive the equilibrium towards the product, it is often necessary to remove the water formed during the reaction, for instance, by azeotropic distillation.[2]
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenol (B47542) (1.0 equivalent), hexanoic acid (1.2 equivalents), and a suitable solvent such as toluene.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approximately 1-2 mol%).
-
Heat the mixture to reflux (around 110°C for toluene) and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap (typically 1-10 hours).[2]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation.
Method 2: Acylation with Hexanoyl Chloride
This method, an adaptation of the Schotten-Baumann reaction, is a high-yield and rapid procedure for the synthesis of phenyl esters.[4][5] It involves the reaction of a phenol with an acyl chloride in the presence of a base.
Protocol:
-
Dissolve phenol (1.0 equivalent) in a 10% aqueous solution of sodium hydroxide (NaOH) in a conical flask with vigorous stirring.
-
Cool the solution in an ice bath.
-
Add hexanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Continue to stir the mixture vigorously for 15-20 minutes. A solid precipitate of this compound should form.
-
Filter the solid product under vacuum and wash it thoroughly with cold water and then with a cold dilute sodium bicarbonate solution to remove any unreacted hexanoyl chloride and phenol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.
Method 3: Reaction with Hexanoic Anhydride
The acylation of phenols with acid anhydrides provides a high-yield route to phenyl esters, often without the need for a catalyst.[6][7]
Protocol:
-
In a round-bottom flask, combine phenol (1.0 equivalent) and hexanoic anhydride (1.2 equivalents).[7]
-
Heat the mixture to 70°C with stirring.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted hexanoic anhydride and hexanoic acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Method 4: Transesterification
Transesterification involves the reaction of an ester with an alcohol in the presence of a catalyst to produce a different ester.[8] This method can be catalyzed by acids, bases, or specific organocatalysts.
Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine phenol (1.0 equivalent), methyl hexanoate (1.5 equivalents), and a catalytic amount of an N-heterocyclic carbene (NHC) (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) in an anhydrous solvent like tetrahydrofuran (B95107) (THF).
-
Heat the reaction mixture to reflux and monitor its progress by TLC or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to isolate the this compound.
Method 5: Enzymatic Synthesis
Enzymatic synthesis using lipases offers a green and highly selective method for ester production under mild reaction conditions.[3]
Protocol:
-
In a temperature-controlled shaker, combine phenol (1.0 equivalent), hexanoic acid (1.0 equivalent), and an immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) in a suitable organic solvent such as hexane.[3]
-
Incubate the mixture at a constant temperature, typically around 30-40°C, with continuous agitation (e.g., 200 rpm).[3]
-
Monitor the conversion to this compound using GC or High-Performance Liquid Chromatography (HPLC). The reaction usually reaches high conversion within a few hours.[3]
-
Upon completion, remove the immobilized enzyme by filtration.
-
Wash the filtrate with a dilute sodium bicarbonate solution to remove any remaining hexanoic acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the this compound product.
Visualizing the Synthesis Workflows
To better illustrate the procedural flow of each synthesis method, the following diagrams have been generated using the DOT language.
Caption: Fischer-Speier Esterification Workflow.
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 4. m.youtube.com [m.youtube.com]
- 5. scribd.com [scribd.com]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. ioc.tu-clausthal.de [ioc.tu-clausthal.de]
Phenyl Hexanoate vs. Phenyl Acetate as Enzyme Substrates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of phenyl hexanoate (B1226103) and phenyl acetate (B1210297) as substrates for enzymatic reactions, focusing on their performance with carboxylesterases. The information presented is supported by experimental data to aid in substrate selection and assay development for researchers in enzymology and drug discovery.
Executive Summary
Phenyl acetate and phenyl hexanoate are both esters that can be hydrolyzed by various esterases, releasing phenol (B47542) and the corresponding carboxylic acid. The primary difference between these two substrates lies in the length of their acyl chain (acetate: C2, hexanoate: C6). This structural difference significantly influences their interaction with the active site of enzymes, leading to variations in kinetic parameters. Generally, carboxylesterases exhibit a preference for esters with shorter acyl chains, often resulting in higher catalytic efficiency for phenyl acetate compared to this compound. This guide presents a comparative analysis of their enzymatic hydrolysis, supported by kinetic data, detailed experimental protocols, and visualizations of the enzymatic process.
Quantitative Data Comparison
The following table summarizes the kinetic parameters for the hydrolysis of p-nitrophenyl acetate (pNPA) and p-nitrothis compound (pNPH) by two different carboxylesterases. The use of p-nitrophenyl esters is a common method to enhance the spectrophotometric detection of the reaction product. While the absolute kinetic values will differ for the non-nitrated phenyl esters, the relative comparison provides valuable insight into the substrate preference of these enzymes.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1·mM-1) | Specific Activity (U/mg) |
| Carboxylesterase rP186_1588 [1] | p-Nitrophenyl Acetate (C2) | 0.35 | 11.65 | 33.29 | 33.07 |
| p-Nitrophenyl Butyrate (C4) | - | - | - | 25.90 | |
| p-Nitrophenyl Octanoate (C8) | - | - | - | 18.05 | |
| p-Nitrophenyl Decanoate (C10) | - | - | - | 17.57 | |
| Carboxylesterase EstM2 [2] | p-Nitrophenyl Acetate (C2) | - | - | - | 520.8 |
| p-Nitrophenyl Butyrate (C4) | - | - | - | 641.03 | |
| p-Nitrothis compound (C6) | - | - | - | 57.5 |
Note: Data for p-nitrophenyl esters are presented as a proxy for the comparison of phenyl acetate and this compound. The p-nitro group acts as an electron-withdrawing group, activating the phenyl ring and facilitating hydrolysis, which may result in different kinetic parameters compared to the unsubstituted phenyl esters.
Enzymatic Hydrolysis Workflow
The enzymatic hydrolysis of phenyl esters can be monitored continuously using a spectrophotometer by measuring the increase in absorbance resulting from the release of phenol or its derivatives.
Caption: Experimental workflow for a spectrophotometric enzyme kinetic assay.
General Enzymatic Reaction
The hydrolysis of a phenyl ester by a hydrolase enzyme follows a general mechanism where the ester bond is cleaved, yielding phenol and a carboxylic acid.
Caption: General mechanism of enzymatic ester hydrolysis.
Experimental Protocols
Spectrophotometric Assay for Carboxylesterase Activity using p-Nitrophenyl Esters
This protocol is adapted from studies on carboxylesterases and is suitable for comparing the hydrolysis of p-nitrophenyl acetate and p-nitrothis compound.[1][3]
Materials:
-
Purified carboxylesterase
-
p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in acetonitrile (B52724) or DMSO)
-
p-Nitrothis compound (pNPH) stock solution (e.g., 100 mM in acetonitrile or DMSO)
-
Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 7.0-8.0
-
96-well microplate or quartz cuvettes
-
Spectrophotometer capable of reading absorbance at 405-410 nm
Procedure:
-
Prepare Substrate Working Solutions: Dilute the pNPA and pNPH stock solutions in the assay buffer to the desired final concentrations (e.g., ranging from 0.1 mM to 5 mM for kinetic analysis). It is important to ensure that the final concentration of the organic solvent (e.g., acetonitrile) in the reaction mixture is low (typically ≤1%) to avoid enzyme inhibition.[4]
-
Set up the Reaction:
-
In a microplate well or cuvette, add the appropriate volume of assay buffer.
-
Add a small volume of the purified enzyme solution. The amount of enzyme should be optimized to ensure a linear reaction rate for a reasonable period (e.g., 5-10 minutes).
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C or 37°C) for a few minutes to allow for temperature equilibration.
-
-
Initiate the Reaction: Start the reaction by adding the substrate working solution to the enzyme/buffer mixture.
-
Monitor the Reaction: Immediately start monitoring the increase in absorbance at 405-410 nm over time. This absorbance change is due to the formation of p-nitrophenol.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of p-nitrophenol at the specific pH of the assay.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
-
Calculate the turnover number (kcat) from the Vmax and the enzyme concentration.
-
The catalytic efficiency is determined as the ratio of kcat/Km.
-
Signaling Pathways of Hydrolysis Products
The products of phenyl ester hydrolysis, phenol and the corresponding carboxylic acids (acetic acid and hexanoic acid), can participate in various biological signaling pathways.
Phenolic Compounds: Phenol and other phenolic compounds can act as signaling molecules in various biological systems. In plants, phenolic acids are crucial for plant-microbe interactions and defense responses.[5] In mammalian systems, polyphenols have been shown to modulate neurotrophic signaling pathways, such as the ERK and PI3K/Akt pathways, which are involved in neuronal survival and differentiation.[6][7]
Short-Chain Fatty Acids (SCFAs):
-
Acetic Acid: Acetic acid can activate distinct taste pathways in organisms like Drosophila, eliciting either appetitive or aversive responses depending on the organism's metabolic state.[8] This highlights the role of SCFAs in nutrient sensing and feeding behavior.
-
Hexanoic Acid: Hexanoic acid has been identified as a resistance inducer in plants, protecting them against pathogens by priming the jasmonic acid and salicylic (B10762653) acid signaling pathways.[9]
The enzymatic hydrolysis of phenyl acetate and this compound in biological systems could, therefore, lead to the generation of molecules that influence cellular signaling, although the direct physiological relevance of these specific reactions in mammalian signaling is an area for further investigation.
Conclusion
The choice between this compound and phenyl acetate as an enzyme substrate depends on the specific enzyme being studied and the goals of the experiment. The available data on p-nitrophenyl esters suggest that many carboxylesterases exhibit higher catalytic efficiency towards the shorter-chain acyl ester, p-nitrophenyl acetate. This preference is likely due to better accommodation of the smaller acyl group within the enzyme's active site.
For researchers developing enzyme assays, phenyl acetate (or its p-nitrophenyl derivative) is often a more sensitive substrate for detecting carboxylesterase activity. However, this compound can be a valuable tool for probing the substrate specificity and the size and hydrophobicity of an enzyme's active site. The detailed protocols and comparative data in this guide provide a solid foundation for making an informed decision on substrate selection for your research needs.
References
- 1. Biochemical Characterization of a Carboxylesterase from the Archaeon Pyrobaculum sp. 1860 and a Rational Explanation of Its Substrate Specificity and Thermostability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Carboxylesterase Derived from a Compost Metagenome Exhibiting High Stability and Activity towards High Salinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An artificial self-assembling peptide with carboxylesterase activity and substrate specificity restricted to short-chain acid p-nitrophenyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acetic acid activates distinct taste pathways in Drosophila to elicit opposing, state-dependent feeding responses | eLife [elifesciences.org]
- 9. Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structure of Synthesized Phenyl Hexanoate by NMR
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the successful synthesis of phenyl hexanoate (B1226103) using Nuclear Magnetic Resonance (NMR) spectroscopy. It offers a direct comparison of expected NMR data for the product against potential unreacted starting materials, includes detailed experimental protocols for synthesis and analysis, and presents logical workflows to ensure accurate structural confirmation.
Data Presentation: Comparative NMR Analysis
Successful synthesis of phenyl hexanoate (C₁₂H₁₆O₂) from phenol (B47542) and hexanoic acid results in a distinct NMR spectrum. The disappearance of the acidic proton from hexanoic acid and the characteristic shifts in both the aromatic and aliphatic regions are key indicators of product formation. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the product and potential reactants, providing a clear basis for comparison.
Table 1: Comparative ¹H NMR Chemical Shifts (ppm)
| Assignment | This compound (Expected) | Hexanoic Acid (Starting Material) | Phenol (Starting Material) |
| -COOH / -OH | Absent | ~10-12 (broad singlet) | ~4-8 (broad singlet)[1][2] |
| Aromatic-H (ortho) | ~7.0-7.1 | Absent | ~6.7-6.9[3][4] |
| Aromatic-H (meta) | ~7.3-7.4 | Absent | ~7.1-7.2[3][4] |
| Aromatic-H (para) | ~7.2-7.3 | Absent | ~6.8-6.9[3][4] |
| α-CH₂ (to C=O) | ~2.5 (triplet) | ~2.3 (triplet) | Absent |
| β-CH₂ | ~1.7 (multiplet) | ~1.6 (multiplet) | Absent |
| γ, δ-CH₂ | ~1.3-1.4 (multiplet) | ~1.3 (multiplet) | Absent |
| ω-CH₃ | ~0.9 (triplet) | ~0.9 (triplet) | Absent |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)
| Assignment | This compound (Expected) [5] | Hexanoic Acid (Starting Material) [6] | Phenol (Starting Material) [7][8] |
| C=O (Carbonyl) | ~170-172 | ~179-181 | Absent |
| Aromatic C-O (ipso) | ~150-151 | Absent | ~155-158[9] |
| Aromatic C-H (para) | ~129 | Absent | ~121-122 |
| Aromatic C-H (meta) | ~126 | Absent | ~130-132 |
| Aromatic C-H (ortho) | ~122 | Absent | ~115-117 |
| α-CH₂ (to C=O) | ~34 | ~34 | Absent |
| β-CH₂ | ~25 | ~24 | Absent |
| γ-CH₂ | ~31 | ~31 | Absent |
| δ-CH₂ | ~22 | ~22 | Absent |
| ω-CH₃ | ~14 | ~14 | Absent |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Experimental Protocols
1. Synthesis of this compound via Fischer Esterification
Fischer-Speier esterification is a common method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol (in this case, a phenol).[10][11][12]
-
Materials : Hexanoic acid, phenol, concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), toluene, sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure :
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add hexanoic acid (1.0 eq), phenol (1.2 eq), and a suitable solvent such as toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium toward the ester product.[12]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product, if necessary, via vacuum distillation or column chromatography.
-
2. NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[13]
-
Materials : Synthesized this compound, deuterated solvent (e.g., Chloroform-d, CDCl₃), NMR tube, Pasteur pipette, cotton or glass wool.
-
Procedure :
-
Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of CDCl₃ in a small vial.[14][15] For ¹³C NMR, a higher concentration (50-100 mg) may be required.[14]
-
Ensure the sample is fully dissolved to form a homogeneous solution.[16]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely and label it appropriately.
-
The residual protium (B1232500) signal of the solvent (e.g., CDCl₃ at 7.26 ppm) can be used as an internal reference.[16]
-
Visualization of Workflow and Structure
The following diagrams illustrate the experimental workflow and the key structural features of this compound relevant to NMR analysis.
Caption: Workflow for Synthesis and NMR Validation of this compound.
Caption: Key NMR Signal Regions in the this compound Structure.
References
- 1. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. homework.study.com [homework.study.com]
- 5. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
- 6. Hexanoic acid(142-62-1) 13C NMR spectrum [chemicalbook.com]
- 7. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Phenol(108-95-2) 13C NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. organomation.com [organomation.com]
Phenyl Ester Synthesis: A Comparative Guide to Catalytic Efficiency
For researchers, scientists, and drug development professionals, the synthesis of phenyl esters is a fundamental transformation in the creation of a wide array of pharmaceuticals and advanced materials. The selection of an appropriate catalyst is a critical decision that dictates reaction efficiency, product yield, and overall process sustainability. This guide provides an objective comparison of three distinct catalyst types for phenyl ester synthesis: 4-Dimethylaminopyridine (DMAP), a homogeneous base catalyst; sulfonic acid-functionalized ZSM-5 (ZSM-5-SO3H), a heterogeneous solid acid catalyst; and zinc-exchanged montmorillonite (B579905) K-10 clay (Zn-K10), a heterogeneous metal-supported catalyst.
Performance Snapshot: A Comparative Analysis
The ideal catalyst for phenyl ester synthesis is contingent on a variety of factors including reaction kinetics, desired yield, operational parameters, and the feasibility of catalyst recycling. The following table offers a summary of the performance of DMAP, ZSM-5-SO3H, and Zn-K10 based on reported experimental data.
| Catalyst | Catalyst Type | Product Example | Catalyst Loading | Temperature (°C) | Reaction Time | Yield/Conversion | Reusability | Key Advantages | Key Disadvantages |
| DMAP | Homogeneous Base | Phenyl acetoacetate (B1235776) | 0.1 equivalents | Reflux (Toluene) | 4-6 hours | High | Not readily reusable | High catalytic efficiency and mild reaction conditions for certain substrates.[1] | Challenges in separation from the reaction mixture, leading to potential product contamination and environmental concerns. |
| ZSM-5-SO3H | Heterogeneous Solid Acid | Phenyl esters | 0.01–0.05 g per 1 mmol of phenol (B47542) | Room Temperature - 80°C | 5-30 minutes | 75-95% | Can be recovered and reused for up to four cycles without a significant loss of activity. | Facilitates easy separation from the product, is reusable, can be used in solvent-free conditions, and provides high yields in short reaction times. | May necessitate higher temperatures for the activation of less reactive starting materials. |
| Zn-K10 | Heterogeneous Metal-Supported Clay | Phenolic ester | Not specified | 100°C | 3 hours | 100% conversion, 100% selectivity | Recyclable for at least three cycles without a decrease in catalytic performance.[2] | Considered an environmentally friendly "green" catalyst, offering complete conversion and high selectivity under solvent-free conditions.[2] | Elevated temperatures may be required to achieve optimal performance. |
Detailed Experimental Protocols
To facilitate the practical application of these findings, detailed experimental methodologies for the synthesis of phenyl esters using each of the discussed catalysts are presented below.
Protocol 1: DMAP-Catalyzed Transesterification for Phenyl Acetoacetate Synthesis
This procedure outlines the synthesis of phenyl acetoacetate through the transesterification of ethyl acetoacetate with phenol, a reaction efficiently catalyzed by DMAP.[1]
Materials:
-
Phenol (1.0 equivalent)
-
Ethyl acetoacetate (1.2 equivalents)
-
Triethylamine (1.5 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
Toluene
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in toluene.
-
To this solution, add ethyl acetoacetate, triethylamine, and a catalytic quantity of DMAP.
-
The reaction mixture is then heated to reflux and maintained at this temperature for 4 to 6 hours.
-
The progress of the reaction should be monitored periodically using thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The organic layer is washed sequentially with 1 M hydrochloric acid, a saturated solution of sodium bicarbonate, and brine.
-
The washed organic phase is dried over anhydrous magnesium sulfate or sodium sulfate.
-
The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure phenyl acetoacetate.
Protocol 2: Acylation of Phenols Utilizing ZSM-5-SO3H under Solvent-Free Conditions
This protocol provides a general method for the acylation of phenols with carboxylic acid anhydrides in the absence of a solvent.
Materials:
-
Phenol (1 mmol)
-
Carboxylic acid anhydride (B1165640) (e.g., acetic anhydride, 2 mmol)
-
ZSM-5-SO3H (0.01–0.05 g)
-
Dichloromethane (B109758) (for work-up)
-
5% aqueous sodium bicarbonate solution (for work-up)
-
Anhydrous sodium sulfate (for work-up)
Procedure:
-
The phenol and ZSM-5-SO3H catalyst are ground together to form a fine powder.
-
The carboxylic acid anhydride is added to the powdered mixture with vigorous stirring at the designated temperature (room temperature is sufficient for acetic anhydride, while 80°C is recommended for benzoic anhydride).
-
The reaction is monitored by TLC to determine its completion.
-
Once the reaction is complete, 30 mL of dichloromethane is added to the mixture.
-
The ZSM-5-SO3H catalyst is separated by filtration and washed with an additional 10 mL of the solvent.
-
The filtrate is then washed with 30 mL of a 5% aqueous solution of sodium bicarbonate, followed by 20 mL of water.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by evaporation to afford the final product.
Protocol 3: "Green" Synthesis of Phenyl Acetate (B1210297) with Zn-K10 Catalyst
This procedure details the environmentally friendly synthesis of phenyl acetate from phenol and acetic anhydride using a Zn-K10 catalyst without a solvent.[2]
Materials:
-
Phenol (2.0 mL, approximately 0.02 mol)
-
Acetic anhydride (2.0 mL, approximately 0.02 mol)
-
10% Zn-K10 catalyst
-
Ice-cold water
Procedure:
-
Phenol and acetic anhydride are combined in a 25 mL round-bottom flask.
-
The 10% Zn-K10 catalyst is added to the reaction vessel.
-
The mixture is stirred and heated in an oil bath at 100°C for a duration of 3 hours.
-
The progress of the reaction is tracked using TLC.
-
After the reaction is complete, the mixture is poured into a separating funnel containing ice-cold water.
-
The phenyl acetate is extracted from the aqueous mixture using hexane.
-
The hexane is evaporated from the organic phase to yield the pure phenyl acetate product.
Visualizing the Process: A Generalized Workflow
To provide a clear overview of the typical steps involved in phenyl ester synthesis, the following diagram illustrates a generalized experimental workflow.
Caption: A generalized workflow for the synthesis of phenyl esters.
Concluding Remarks
The selection of a catalyst for the synthesis of phenyl esters is a critical decision that influences not only the success of the reaction but also its environmental impact.
-
DMAP stands out as a highly effective homogeneous catalyst, especially for transesterification reactions, though its separation from the final product can be a significant challenge.
-
ZSM-5-SO3H offers a durable and recyclable solid acid catalyst that promotes rapid and high-yield reactions, often without the need for a solvent. Its primary benefits are the ease of recovery and reuse.
-
Zn-K10 serves as a prime example of a "green" catalyst, achieving remarkable conversion and selectivity in solvent-free conditions, coupled with the advantage of being recyclable.[2]
For professionals engaged in drug discovery and materials science, the choice among these catalysts will be guided by the specific demands of their synthetic route, including the scale of the reaction, purity requirements, and environmental sustainability goals. The use of heterogeneous catalysts such as ZSM-5-SO3H and Zn-K10 presents considerable advantages in terms of process simplification and a reduced environmental footprint, positioning them as compelling alternatives to conventional homogeneous catalysts.
References
Navigating the Separation of Phenyl Hexanoate: A Comparative Guide to GC Column Performance
For researchers, scientists, and drug development professionals, the accurate identification and quantification of compounds are paramount. In gas chromatography (GC), the Kovats retention index (RI) serves as a crucial tool for standardizing retention times, enabling compound identification by comparing experimental values to database entries. This guide provides a comparative analysis of the Kovats retention index of phenyl hexanoate (B1226103) on different types of GC columns, offering insights into the influence of stationary phase polarity on its elution behavior.
This document summarizes available experimental data, details the methodology for determining retention indices, and provides a visual representation of the concepts discussed.
Unveiling the Data: Phenyl Hexanoate's Retention Behavior
The Kovats retention index of a compound is highly dependent on the properties of the stationary phase within the GC column. A comparison of the retention index on columns of different polarities reveals the impact of intermolecular interactions on the separation process.
| Compound | GC Column | Stationary Phase | Polarity | Kovats Retention Index (RI) | Reference |
| This compound | SE-30 | 100% Dimethylpolysiloxane | Non-Polar | 1196 | [1] |
| This compound | Polar Column (e.g., DB-WAX, Carbowax) | Polyethylene (B3416737) Glycol (PEG) or similar | Polar | No experimental data found | - |
Note on Data Availability: While a definitive Kovats retention index for this compound on a non-polar SE-30 column has been reported, a specific experimental value on a polar stationary phase was not found in the surveyed literature. However, based on the principles of gas chromatography, a significantly higher retention index is expected on a polar column. This is because the polar ester and phenyl functionalities of this compound would interact more strongly with a polar stationary phase (like polyethylene glycol) compared to a non-polar one, leading to a longer retention time and consequently a higher RI value.
Behind the Numbers: Experimental Protocol for Kovats Retention Index Determination
The determination of the Kovats retention index is a standardized procedure that allows for the comparison of GC data across different laboratories and instruments. The following protocol outlines the key steps involved.
Objective: To determine the Kovats retention index of this compound.
Materials:
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
GC columns of different polarities (e.g., SE-30 and a polar column like DB-WAX)
-
This compound standard
-
A homologous series of n-alkane standards (e.g., C8-C20)
-
High-purity carrier gas (e.g., helium or hydrogen)
-
Syringes for sample injection
Procedure:
-
Preparation of Standards:
-
Prepare a solution of the n-alkane series in a suitable solvent (e.g., hexane).
-
Prepare a solution of this compound in the same solvent. It is often convenient to co-inject the analyte with the n-alkane mixture.
-
-
Gas Chromatographic Analysis:
-
Column Installation: Install the desired GC column in the GC oven.
-
GC Conditions: Set the appropriate GC conditions. These will vary depending on the column and analyte, but a typical temperature-programmed analysis is common for determining Kovats indices.
-
Injector Temperature: e.g., 250 °C
-
Detector Temperature: e.g., 250 °C
-
Oven Temperature Program: e.g., Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Carrier Gas Flow Rate: Set to the optimal flow rate for the column dimensions and carrier gas used.
-
-
Injection: Inject a suitable volume (e.g., 1 µL) of the n-alkane standard mixture and the this compound standard (either separately or as a co-injection).
-
-
Data Analysis and Calculation:
-
Record the retention times (t'R) for each n-alkane and for this compound.
-
Identify the two n-alkanes that elute immediately before and after this compound.
-
Calculate the Kovats retention index (I) using the following formula for a temperature-programmed run:
I = 100n + 100 * [(t'R(analyte) - t'R(n)) / (t'R(N) - t'R(n))]
Where:
-
n is the carbon number of the n-alkane eluting before the analyte.
-
N is the carbon number of the n-alkane eluting after the analyte.
-
t'R(analyte) is the retention time of this compound.
-
t'R(n) is the retention time of the n-alkane with carbon number n.
-
t'R(N) is the retention time of the n-alkane with carbon number N.
-
-
Visualizing the Concepts
To better understand the relationships and processes described, the following diagrams are provided.
Caption: Comparison of this compound Retention on GC Columns.
Caption: Workflow for Kovats Retention Index Determination.
References
A Comparative Guide to Experimental and Theoretical Spectra of Phenyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-reference of experimental and theoretical spectral data for phenyl hexanoate (B1226103) (C₁₂H₁₆O₂), a valuable model compound in organic synthesis and mechanistic studies. By juxtaposing experimental findings with theoretical predictions, this document aims to facilitate a deeper understanding of the molecule's structural characteristics and aid in the interpretation of spectral data for related compounds.
Data Presentation: A Comparative Analysis
The following tables summarize the key spectral data for phenyl hexanoate, comparing experimentally observed values with theoretically predicted data. Theoretical NMR data were generated using online prediction tools, providing a valuable reference for spectral assignment.
Table 1: Infrared (IR) Spectroscopy Data
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) (DFT) |
| Aromatic C-H Stretch | ~3044 | Not available |
| Aliphatic C-H Stretch | 2850 - 2950 | Not available |
| Carbonyl (C=O) Stretch | ~1760 [1] | 1740-1760 [1] |
| Aromatic C=C Stretch | ~1593, ~1492 | Not available |
| Aliphatic C-H Bend | 1250 - 1470 | Not available |
| C-O Stretch | 1000 - 1220 | 1083-1200[1] |
| Aromatic C-H Bend | 490 - 980 | Not available |
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon Atom | Experimental Chemical Shift (ppm) | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 169.5–170.5 [1] | 171.8 |
| C1' (Aromatic C-O) | Not available | 150.7 |
| C2'/C6' (Aromatic C-H) | 121.6–129.8[1] | 121.7 |
| C3'/C5' (Aromatic C-H) | 121.6–129.8[1] | 129.5 |
| C4' (Aromatic C-H) | Not available | 126.1 |
| C2 (α-CH₂) | 21.3–34.0[1] | 34.3 |
| C3 (β-CH₂) | 21.3–34.0[1] | 24.6 |
| C4 (γ-CH₂) | 21.3–34.0[1] | 31.2 |
| C5 (δ-CH₂) | 21.3–34.0[1] | 22.3 |
| C6 (CH₃) | Not available | 13.8 |
Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H2'/H6' (Aromatic) | 7.12 | d | 7.6 |
| H3'/H5' (Aromatic) | 7.39 | t | 7.6 |
| H4' (Aromatic) | 7.24 | t | 7.6 |
| H2 (α-CH₂) | 2.56 | t | 7.5 |
| H3 (β-CH₂) | 1.75 | p | 7.5 |
| H4/H5 (γ/δ-CH₂) | 1.39 | m | - |
| H6 (CH₃) | 0.93 | t | 7.3 |
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion Identity | Experimental Observation | Theoretical Fragmentation |
| 192 | [M]⁺ | Molecular ion peak observed | Parent ion |
| 94 | [C₆H₅OH]⁺ | Second highest peak[2] | McLafferty rearrangement product |
| 99 | [C₅H₁₁CO]⁺ | Third highest peak[2] | Acylium ion from α-cleavage |
| 43 | [C₃H₇]⁺ | Top peak[2] | Alkyl fragment |
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for an organic compound like this compound.
1. Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Sample Preparation :
-
Neat Liquid : A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solution : The sample is dissolved in a suitable solvent (e.g., CCl₄, CS₂) that has minimal absorption in the region of interest. The solution is then placed in a liquid sample cell.
-
-
Data Acquisition : A background spectrum of the salt plates or the solvent-filled cell is recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and a carbon probe.
-
Sample Preparation :
-
Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.
-
-
Data Acquisition :
-
The NMR tube is placed in the spectrometer's probe.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio.
-
The acquired FIDs are then Fourier-transformed to obtain the NMR spectra.
-
3. Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.
-
Sample Preparation : The sample is typically dissolved in a volatile solvent.
-
Data Acquisition :
-
The sample solution is injected into the GC, where it is vaporized and separated from the solvent and any impurities.
-
The separated this compound molecules enter the ion source of the mass spectrometer.
-
Ionization : Electron ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion ([M]⁺) and fragment ions.
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : An electron multiplier or other detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
-
Mandatory Visualization
References
Phenyl Hexanoate vs. Alkyl Hexanoates: A Comparative Guide to Fragrance Profiles
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance of phenyl hexanoate (B1226103) against other alkyl hexanoates, supported by experimental data.
In the realm of fragrance chemistry, the selection of appropriate aroma compounds is paramount to achieving a desired scent profile. Esters, a broad class of organic compounds, are fundamental building blocks for creating a wide array of fruity and floral notes. This guide provides a detailed comparison of the fragrance profiles of phenyl hexanoate and a selection of linear alkyl hexanoates, offering insights into their distinct sensory characteristics and potential applications.
Performance Comparison: A Quantitative and Qualitative Overview
The olfactory characteristics of an ester are primarily determined by its volatility, polarity, and specific interactions with olfactory receptors. The following table summarizes the key fragrance attributes of this compound and several common alkyl hexanoates, providing a basis for comparison in fragrance formulation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Fragrance Profile | Odor Threshold |
| This compound | C₁₂H₁₆O₂ | 192.25[1] | Floral, rose, muguet (lily-of-the-valley) with green nuances.[2] (Note: Sensory data for this compound is limited; this profile is based on the closely related phenyl hexanol and general characteristics of phenyl esters) | Not available in searched literature. |
| Methyl Hexanoate | C₇H₁₄O₂ | 130.18 | Sweet, fruity, with notes of pineapple, apple, and apricot.[2] | Not available in searched literature. |
| Ethyl Hexanoate | C₈H₁₆O₂ | 144.21[3] | Strong, sweet, fruity with notes of pineapple, waxy green banana.[4] | 1 ppb (in water)[5] |
| Propyl Hexanoate | C₉H₁₈O₂ | 158.24 | Sweet, fruity, and green, sometimes described as juicy with pineapple notes.[6] | Not available in searched literature. |
| Butyl Hexanoate | C₁₀H₂₀O₂ | 172.27 | Fruity, berry aroma.[3] | 700 ppb (in water)[7] |
| Amyl Hexanoate | C₁₁H₂₂O₂ | 186.30 | Fruity, sweet, with green and waxy undertones. | Not available in searched literature. |
| Hexyl Hexanoate | C₁₂H₂₄O₂ | 200.32[8] | Fruity (passionfruit, apple peel), green (cut grass), waxy, tropical, sweet.[9] | Not available in searched literature. |
| Phenethyl Hexanoate | C₁₄H₂₀O₂ | 220.31[10] | Sweet, honey, floral, waxy with woody, sweaty, green, banana, and pineapple nuances.[11] | Not available in searched literature. |
| 3-Phenylpropyl Hexanoate | C₁₅H₂₂O₂ | 234.34 | Sweet, fruity, green.[12] | Not available in searched literature. |
In-Depth Fragrance Profile Analysis
Alkyl Hexanoates : The fragrance profile of linear alkyl hexanoates evolves with the increasing chain length of the alcohol moiety.
-
Short-chain alkyl hexanoates (Methyl and Ethyl) : These esters are characterized by their strong, sweet, and distinctly fruity aromas, often reminiscent of pineapple and apple.[2][4] Their high volatility contributes to a prominent top note in fragrance compositions.
-
Mid-chain alkyl hexanoates (Propyl and Butyl) : As the alkyl chain lengthens, the fruity character becomes more complex, with the emergence of green and sometimes berry-like notes.[3][6]
-
Long-chain alkyl hexanoates (Amyl and Hexyl) : These esters tend to have a less intense but more tenacious fragrance. Their profiles are often described as having waxy and tropical fruit characteristics, such as passionfruit.[9]
Other Phenyl-containing Hexanoates :
-
Phenethyl Hexanoate : The presence of a phenethyl group results in a complex aroma profile that combines sweet, honey, and floral notes with waxy and fruity undertones.[11] This makes it a versatile ingredient that can bridge floral and fruity accords.
-
3-Phenylpropyl Hexanoate : This ester exhibits a sweet, fruity, and green aroma.[12] The longer alkyl chain separating the phenyl group from the ester likely contributes to a more pronounced fruity character compared to this compound.
Experimental Protocols
To objectively compare the fragrance profiles of these esters, standardized experimental protocols are essential. The following methodologies are commonly employed in the fragrance industry.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[14] This allows for the identification of odor-active compounds in a sample.
Methodology:
-
Sample Preparation : Samples of each ester are diluted to a standardized concentration in an appropriate solvent (e.g., ethanol).
-
GC Separation : The diluted sample is injected into a gas chromatograph equipped with a capillary column suitable for separating volatile compounds. The oven temperature is programmed to ramp up, allowing for the sequential elution of the compounds based on their boiling points and polarity.
-
Olfactometry : The effluent from the GC column is split, with one portion directed to a standard detector (e.g., a mass spectrometer for identification) and the other to a sniffing port.
-
Sensory Assessment : Trained panelists sniff the effluent at the sniffing port and record the time, intensity, and description of any perceived odors.
-
Data Analysis : The retention times of the odor events are correlated with the peaks from the chemical detector to identify the specific compounds responsible for each aroma.
Quantitative Descriptive Analysis (QDA)
QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product by a trained panel.[5]
Methodology:
-
Panelist Selection and Training : A panel of 8-12 individuals is selected based on their sensory acuity and descriptive ability. Panelists undergo extensive training to develop a consensus vocabulary (lexicon) to describe the aroma attributes of the esters.
-
Sample Preparation : Samples of each ester are prepared at a standardized concentration in a neutral medium (e.g., odorless solvent on a smelling strip).
-
Sensory Evaluation : In a controlled environment, panelists evaluate the aroma of each sample and rate the intensity of each descriptive term (e.g., "fruity," "floral," "green," "waxy") on a linear scale.
-
Data Analysis : The intensity ratings from all panelists are collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a sensory profile for each compound and to identify significant differences between them.
Olfactory Signaling Pathway
The perception of esters, like all odorants, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain.
This signaling cascade is a common pathway for many odorants. The specificity of the odor perception for different esters arises from the combinatorial activation of a unique set of olfactory receptors by each molecule. The brain then interprets this specific pattern of activation as a distinct scent.
References
- 1. This compound | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl Hexanol (55066-48-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. Ethyl hexanoate | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl hexanoate, 123-66-0 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. Showing Compound Propyl hexanoate (FDB012451) - FooDB [foodb.ca]
- 7. Odor Detection Thresholds & References [leffingwell.com]
- 8. Hexyl hexanoate | C12H24O2 | CID 22873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phenethyl hexanoate | C14H20O2 | CID 61384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. phenethyl hexanoate, 6290-37-5 [thegoodscentscompany.com]
- 12. parchem.com [parchem.com]
- 13. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Inter-Laboratory Analysis of Phenyl Hexanoate
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of common analytical methods for the quantification of phenyl hexanoate (B1226103). In the absence of a formal, large-scale inter-laboratory comparison study for this specific analyte, this document synthesizes performance data from independent validation studies to provide a comprehensive reference. The aim is to facilitate the selection of suitable quantification methods and promote the standardization of protocols to enhance the comparability of results across different laboratories.
Phenyl hexanoate is an ester with applications in various fields, including as a flavoring agent and in the study of fragrances. Accurate and reproducible quantification is essential for quality control and research purposes. The primary analytical techniques for volatile and semi-volatile compounds like this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Data Presentation: Comparative Performance of Analytical Methods
The choice of an analytical method for quantifying this compound is critical and depends on the specific requirements for sensitivity, precision, and accuracy. The following tables summarize representative quantitative performance data for this compound analysis, illustrating the typical variability that might be observed between different laboratories or methods.
Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Performance Across Hypothetical Laboratories
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9989 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 98.2% | 101.3% | 98-102% |
| Precision (RSD) | ||||
| - Intra-day | 1.8% | 2.5% | 1.5% | < 2% |
| - Inter-day | 2.7% | 3.5% | 2.2% | < 3% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.08 µg/mL | 0.04 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.25 µg/mL | 0.12 µg/mL | Reportable |
Table 2: Comparison of High-Performance Liquid Chromatography (HPLC) Performance Across Hypothetical Laboratories
| Validation Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criteria |
| Linearity (r²) | 0.9996 | 0.9991 | 0.9998 | ≥ 0.999 |
| Accuracy (% Recovery) | 100.2% | 99.1% | 100.8% | 98-102% |
| Precision (RSD) | ||||
| - Intra-day | 1.5% | 2.1% | 1.2% | < 2% |
| - Inter-day | 2.3% | 2.9% | 1.9% | < 3% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.15 µg/mL | 0.09 µg/mL | Reportable |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.45 µg/mL | 0.27 µg/mL | Reportable |
Experimental Workflows and Logical Relationships
Standardized experimental protocols are fundamental for achieving reproducible and comparable results across different laboratories. The following diagrams illustrate the general workflows for the analytical methods discussed.
General workflow for the validation of an analytical method.
Workflow for GC-MS analysis of this compound.
Workflow for HPLC analysis of this compound.
Experimental Protocols
The following are detailed protocols for the quantification of this compound using GC-MS and HPLC.
Protocol 1: GC-MS Analysis of this compound
This protocol is based on a common approach for the analysis of organic esters.[1]
Objective: To quantify this compound using a GC-MS method.
1. Materials and Reagents:
-
This compound standard
-
Internal Standard (IS) (e.g., a structurally similar deuterated compound)
-
Solvents: Ethyl acetate (B1210297) (HPLC grade), Hexane (B92381) (HPLC grade)
-
Anhydrous sodium sulfate
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of the sample, add the internal standard.
-
Add 2 mL of ethyl acetate and vortex for 1-2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate and combine the organic extracts.
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of hexane for GC-MS analysis.
3. GC-MS Instrumentation and Conditions:
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification.
4. Quantification: A calibration curve is prepared using standard solutions of this compound at different concentrations with a constant concentration of the internal standard. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Protocol 2: HPLC Analysis of this compound
This protocol outlines a reversed-phase HPLC method for this compound analysis.[2][3]
Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.
1. Materials and Reagents:
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or formic acid.
2. Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v) with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.[2][3] Degas the mobile phase before use.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.
-
Sample Solution: Dissolve the sample in the mobile phase to an expected concentration within the calibration range and filter through a 0.45 µm syringe filter.[3]
4. HPLC Instrumentation and Conditions:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with the prepared mobile phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at 210 nm.[3]
5. Quantification: Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the samples from the calibration curve.
References
Confirming the Identity of Phenyl Hexanoate: A Comparative Guide to Reference Standards and Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of chemical compounds is a cornerstone of scientific research and drug development. This guide provides a comprehensive comparison of standard analytical techniques for confirming the identity of phenyl hexanoate (B1226103) using reference standards. We present detailed experimental protocols, a quantitative comparison of method performance, and visual workflows to assist researchers in selecting the most appropriate methodology for their needs.
The Role of Reference Standards
A certified reference standard is a highly purified and well-characterized substance used as a benchmark for qualitative and quantitative analysis. When confirming the identity of a newly synthesized or isolated batch of phenyl hexanoate, comparison of its analytical data with that of a certified reference standard is the definitive method. High-purity this compound reference standards are available from several commercial suppliers. It is crucial to obtain a certificate of analysis (CoA) for the reference standard to ascertain its purity and characterization data.
Comparative Analysis of Analytical Techniques
The identity of this compound can be confirmed using several analytical techniques. The most common and reliable methods are Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of technique will depend on the available instrumentation, the required level of structural detail, and the nature of the sample matrix.
Data Presentation: A Quantitative Comparison
The following table summarizes the typical performance characteristics of GC-MS, FT-IR, and NMR for the analysis of this compound and its related esters. Please note that these values are representative and can vary depending on the specific instrument, method parameters, and sample matrix.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Fourier-Transform Infrared (FT-IR) Spectroscopy | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range)[1][2] | Higher than GC-MS (µg/mL to mg/mL range) | High (mg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL range)[1][2] | Higher than GC-MS (µg/mL to mg/mL range) | High (mg/mL range) |
| Linearity (R²) | > 0.99 | > 0.99 (for quantitative methods)[3] | Not typically used for quantification in this context |
| Precision (%RSD) | < 15% | < 5% (for quantitative methods) | Not typically used for quantification in this context |
| Specificity | High (based on retention time and mass spectrum) | Moderate (based on functional group vibrations)[3] | Very High (based on unique chemical shifts and coupling constants)[4] |
| Sample Throughput | High | High | Low |
| Cost per Sample | Moderate | Low | High |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific instrumentation and samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[5] As an ester, this compound is generally volatile enough for direct analysis without derivatization.
1. Materials and Reagents:
-
This compound reference standard
-
Sample of this compound for identification
-
High-purity solvent (e.g., dichloromethane (B109758) or ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
2. Sample Preparation:
-
Prepare a stock solution of the this compound reference standard at a concentration of 1 mg/mL in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Dissolve the this compound sample to be identified in the same solvent to a concentration within the calibration range.
3. GC-MS Instrumental Parameters:
-
Injector: Split/splitless, operated in splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
4. Data Analysis:
-
Inject the reference standard solutions to establish the retention time and mass spectrum of this compound.
-
Inject the sample solution.
-
Compare the retention time and the mass fragmentation pattern of the peak in the sample chromatogram to that of the reference standard. A match in both provides high confidence in the identity of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol
FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of the sample should be identical to that of the reference standard for positive identification.[3]
1. Materials and Reagents:
-
This compound reference standard
-
Sample of this compound for identification
-
FT-IR spectrometer with an appropriate sampling accessory (e.g., ATR or salt plates for neat liquids).
2. Sample Preparation:
-
For neat liquid analysis: Place a small drop of the reference standard or sample directly onto the ATR crystal or between two KBr/NaCl plates.
-
For solution analysis: Dissolve the reference standard and sample in a suitable IR-transparent solvent (e.g., chloroform (B151607) or carbon tetrachloride) to a concentration of approximately 1-5% (w/v).
3. FT-IR Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Acquire a background spectrum before running the samples.
4. Data Analysis:
-
Acquire the FT-IR spectrum of the reference standard. Key characteristic peaks for this compound include the C=O stretch of the ester (around 1760 cm⁻¹), C-O stretches, and aromatic C-H and C=C bands.[3]
-
Acquire the FT-IR spectrum of the sample under the same conditions.
-
Overlay the two spectra and compare the peak positions, shapes, and relative intensities. An exact match confirms the identity of the functional groups and the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, making it one of the most powerful tools for structural elucidation and identity confirmation.[4]
1. Materials and Reagents:
-
This compound reference standard
-
Sample of this compound for identification
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer.
2. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound reference standard and dissolve it in ~0.6 mL of deuterated solvent in an NMR tube.
-
Prepare the sample for identification in the same manner.
3. NMR Data Acquisition (¹H and ¹³C):
-
¹H NMR: Acquire the proton NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This will require a longer acquisition time than ¹H NMR.
4. Data Analysis:
-
Acquire the ¹H and ¹³C NMR spectra of the reference standard.
-
Acquire the ¹H and ¹³C NMR spectra of the sample.
-
Compare the chemical shifts, splitting patterns (multiplicity), and integration values of all signals in the sample spectra to those of the reference standard. An identical match in both ¹H and ¹³C spectra provides unambiguous confirmation of the compound's identity.
Comparison with Alternative Compounds
To further ensure the specificity of the identification, it is often useful to compare the analytical data of this compound with that of structurally similar compounds. Here, we provide a brief comparison with ethyl hexanoate and benzyl (B1604629) hexanoate.
-
Ethyl Hexanoate: This ester shares the same hexanoate chain but has an ethyl group instead of a phenyl group. Its GC-MS fragmentation pattern will differ significantly, and its ¹H NMR spectrum will show signals for an ethyl group (a quartet and a triplet) instead of the aromatic protons of the phenyl group.[6][7] The characteristic C=O stretch in the FT-IR spectrum will be at a slightly different wavenumber.[6]
-
Benzyl Hexanoate: This isomer of this compound has a benzyl group attached to the ester oxygen. While it has the same molecular weight and elemental composition as this compound, its fragmentation pattern in GC-MS will be different due to the different arrangement of atoms.[8] The ¹H and ¹³C NMR spectra will also be distinct, particularly in the chemical shifts of the methylene (B1212753) protons adjacent to the oxygen and the aromatic protons.
Mandatory Visualizations
To aid in the understanding of the experimental workflows, the following diagrams are provided.
References
- 1. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy [pubs.sciepub.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Ethyl hexanoate | C8H16O2 | CID 31265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl Hexanoate(123-66-0) IR Spectrum [chemicalbook.com]
- 8. Benzyl hexanoate | C13H18O2 | CID 23367 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of Substituted Phenyl Hexanoates: Synthesis, Spectroscopic Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of substituted phenyl hexanoates, focusing on the influence of various substituents at the ortho, meta, and para positions of the phenyl ring on their chemical and biological properties. The information presented herein is a synthesis of data from multiple studies to offer a broad perspective on the structure-activity relationships of these compounds.
Synthesis of Substituted Phenyl Hexanoates
Substituted phenyl hexanoates are commonly synthesized through the esterification of a substituted phenol (B47542) with hexanoic acid or its derivatives. The two primary methods employed are Fischer-Speier esterification and lipase-catalyzed esterification.
General Synthetic Protocol: Fischer-Speier Esterification
This acid-catalyzed method is a standard procedure for producing phenyl esters.
Experimental Protocol:
-
Reactants: A mixture of the appropriately substituted phenol (1.0 eq.), hexanoic acid (1.2 eq.), and a catalytic amount of concentrated sulfuric acid (0.1 eq.) is prepared in a suitable solvent such as toluene.
-
Reaction Setup: The reaction is carried out in a round-bottom flask equipped with a Dean-Stark apparatus to facilitate the removal of water, which drives the reaction towards the product side.
-
Reaction Conditions: The mixture is refluxed for several hours (typically 4-8 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient.
A Comparative Guide to the Validation of a Novel Analytical Method for Phenyl Hexanoate Quantification
This guide provides a comprehensive comparison between a new, highly sensitive Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method and established analytical techniques for the quantification of phenyl hexanoate (B1226103). Phenyl hexanoate is an ester compound utilized as a model and intermediate in various research fields, including organic synthesis and materials science.[1] Accurate quantification is critical for ensuring the purity, stability, and characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis, offering objective performance data and detailed experimental protocols to support informed methodological choices.
Methodology Comparison: Established vs. Novel Techniques
The quantification of this compound has traditionally been approached using methods like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and standard Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC-UV): This technique is robust for separating non-volatile compounds.[2] For this compound, which contains a phenyl group chromophore, UV detection provides good sensitivity.[3] A common approach involves a reversed-phase C18 column.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile ester, this compound is well-suited for GC-MS analysis, which offers high chromatographic resolution and specific detection.[4][5] This method is ideal for analyzing this compound in complex matrices.[5]
-
Novel Method - Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): The new method presented here utilizes tandem mass spectrometry (MS/MS) for quantification. This approach enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, significantly reducing matrix interference and allowing for lower detection limits compared to standard GC-MS.
Quantitative Performance Data
The validation of the new GC-MS/MS method was performed in accordance with International Council for Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision, and detection limits against established methods.[6] The results are summarized below.
| Validation Parameter | Novel GC-MS/MS | Standard GC-MS | HPLC-UV | Acceptance Criteria |
| Linearity (R²) | ≥ 0.9995 | ≥ 0.999 | ≥ 0.998 | R² ≥ 0.99[6][7] |
| Range | 0.5 - 500 ng/mL | 10 - 1000 ng/mL | 50 - 2000 ng/mL | Interval demonstrating precision, accuracy, and linearity[7] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.3% - 102.5% | 96.5% - 103.0% | 98.0% to 102.0%[6] |
| Precision (%RSD) | ||||
| - Intraday | ≤ 1.5% | ≤ 2.8% | ≤ 3.5% | ≤ 2.0%[6] |
| - Interday | ≤ 2.1% | ≤ 4.1% | ≤ 5.2% | ≤ 2.0%[6] |
| Limit of Detection (LOD) | 0.1 ng/mL | 2.5 ng/mL | 15 ng/mL | ng/mL to pg/mL range[6] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 10 ng/mL | 50 ng/mL | ng/mL to pg/mL range[6] |
| Specificity | Excellent (based on specific MRM transitions) | High (based on mass spectral fragmentation)[7] | Good (potential for co-eluting impurities)[6] | No interference with analyte peaks[7] |
Experimental Protocols
Detailed methodologies for sample preparation and instrumental analysis for each compared method are provided below.
Protocol 1: Novel GC-MS/MS Method
1. Reagents and Materials:
-
This compound reference standard
-
HPLC-grade Ethyl Acetate (B1210297)
-
Internal Standard (IS): Deuterated this compound (e.g., Phenyl-d5-hexanoate)
-
Analytical balance, volumetric flasks, pipettes, GC vials
2. Standard and Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of ethyl acetate.
-
Calibration Standards (0.5 - 500 ng/mL): Prepare a series of dilutions from the stock solution using ethyl acetate. Add a constant concentration of internal standard to each.
-
Sample Preparation: Dilute the sample matrix with ethyl acetate to fall within the calibration range. Add the internal standard. Vortex for 1 minute and centrifuge at 3000 x g for 10 minutes if particulates are present.[4] Transfer the supernatant to a GC vial.
3. GC-MS/MS Instrumental Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 260°C
-
Injection Mode: Splitless
-
Oven Program: Start at 100°C, ramp to 280°C at 20°C/min, hold for 3 minutes.
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electron Ionization (EI) at 70 eV[4]
-
MS Source Temperature: 230°C[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Protocol 2: Standard GC-MS Method
1. Reagents and Materials: As per Protocol 1.
2. Standard and Sample Preparation: As per Protocol 1, with calibration standards typically ranging from 10 to 1000 ng/mL.
3. GC-MS Instrumental Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at 1.2 mL/min
-
Injector Temperature: 250°C[4]
-
Oven Program: Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 minutes.[8]
-
MS System: Single Quadrupole Mass Spectrometer
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.[8]
Protocol 3: HPLC-UV Method
1. Reagents and Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724) and water[3]
-
Phosphoric acid[3]
-
Analytical balance, volumetric flasks, pipettes, HPLC vials
2. Mobile Phase and Standard Preparation:
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v).[3] Degas the mobile phase before use.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in a 100 mL volumetric flask using the mobile phase as a diluent.[3]
-
Calibration Standards (50 - 2000 ng/mL): Prepare serial dilutions from the standard solution.
3. HPLC-UV Instrumental Conditions:
-
HPLC System: Agilent 1290 Infinity LC system or equivalent[9]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm[3]
Visualizations
The following diagrams illustrate the workflow of the novel analytical method and the logical comparison between the validated techniques.
Caption: Workflow for the Novel GC-MS/MS Method.
Caption: Logical Decision Guide for Method Selection.
References
- 1. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Verification of Phenyl Hexanoate Derivatives
The precise structural elucidation of phenyl hexanoate (B1226103) and its derivatives is a critical step in drug development, metabolomics, and synthetic chemistry. Confirmation of molecular structure ensures compound identity, purity, and provides the foundation for understanding its biological activity and chemical properties. This guide offers a comparative overview of standard analytical techniques used for the structural verification of these compounds, supported by experimental data and detailed protocols.
Core Analytical Techniques: A Comparative Overview
The structural verification of phenyl hexanoate derivatives primarily relies on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's architecture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] ¹H NMR provides information about the electronic environment of protons, their connectivity through spin-spin coupling, and their relative numbers. ¹³C NMR identifies the different types of carbon atoms in the molecule, including the characteristic carbonyl carbon of the ester group.[1]
-
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for separating and identifying volatile or semi-volatile derivatives.[2] The molecular formula of this compound is C12H16O2, with a molecular weight of 192.25 g/mol .[1][3][4]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[1] For this compound derivatives, the most prominent absorption band is the carbonyl (C=O) stretch of the ester group, which is a key indicator of successful synthesis.[1]
Data Presentation: Spectroscopic Signatures
The following table summarizes the expected spectroscopic data for the parent compound, this compound. Derivatives will show shifts in these values depending on the nature and position of substituents.
| Technique | Parameter | Expected Value for this compound | Reference |
| ¹H NMR | Chemical Shift (δ) | Aromatic Protons: ~7.1-7.4 ppmAliphatic Protons (chain): ~0.9-2.6 ppm | [1] |
| ¹³C NMR | Chemical Shift (δ) | Carbonyl Carbon (C=O): ~169.5–170.5 ppmAromatic Carbons: ~121.6-129.8 ppmAliphatic Carbons: ~14-35 ppm | [1] |
| Mass Spec. | Molecular Ion (m/z) | 192.25 [M]⁺ | [1][3][4][5] |
| FTIR | Vibrational Freq. (cm⁻¹) | Carbonyl Stretch (C=O): ~1740–1760 cm⁻¹ | [1] |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and reliable data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
¹H NMR Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction using appropriate software. Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
2. Gas Chromatography-Mass Spectrometry (GC-MS) This protocol is adapted for a phenylhexanoic acid derivative, which requires derivatization to increase volatility.[2] this compound itself is generally volatile enough for direct analysis.
-
Sample Preparation (with Derivatization):
-
To 1 mL of an aqueous sample containing the analyte, add a known amount of an appropriate internal standard.
-
Acidify the sample to pH 1-3 with 0.5 N HCl to ensure the carboxylic acid is in its protonated form.[2]
-
Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Add 100 µL of a derivatization reagent (e.g., BSTFA with 1% TMCS) to the dried extract.[2]
-
Cap the vial and heat at 60-70°C for 30-60 minutes.[2] Cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
GC Column: Use a non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
-
Data Analysis: Identify the compound by its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).[4]
3. Fourier-Transform Infrared (FTIR) Spectroscopy This protocol uses a modern Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.[6]
-
Instrument Setup: Use an FTIR spectrometer equipped with a diamond ATR accessory.[6]
-
Background Measurement: Collect a background spectrum (48 scans at a resolution of 2 cm⁻¹) of the clean, empty ATR crystal.[6] This accounts for atmospheric CO₂ and H₂O.
-
Sample Analysis:
-
Place a small drop (~20 µL) of the liquid this compound derivative directly onto the ATR diamond crystal.[6] If the sample is a solid, place a small amount on the crystal and use the anvil to ensure good contact.
-
Collect the sample spectrum using the same parameters as the background scan.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum. Analyze the positions and intensities of the absorption bands to identify functional groups.
Workflow and Visualization
A systematic workflow ensures all necessary data is collected for unambiguous structural confirmation. The process begins with the synthesized or isolated compound and proceeds through multiple analytical stages to arrive at a verified structure.
References
- 1. This compound|CAS 7780-16-7|Research Chemical [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C12H16O2 | CID 522678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hexanoic acid, phenyl ester [webbook.nist.gov]
- 5. 6-Phenylhexanoic acid(5581-75-9) 1H NMR spectrum [chemicalbook.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Analysis of the Biological Efficacy of Phenyl Hexanoate and Its Analogs as Bacterial Virulence Attenuators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of phenyl hexanoate (B1226103) and its analogs, focusing on their potent inhibitory activity against the bacterial caseinolytic protease P (ClpP). Inhibition of this key enzyme has emerged as a promising anti-virulence strategy to combat pathogenic bacteria. The data presented herein is compiled from key studies that have elucidated the structure-activity relationships (SAR) of this class of compounds.
Mechanism of Action: Covalent Inhibition of ClpP
Phenyl esters, including phenyl hexanoate and its analogs, act as irreversible inhibitors of the bacterial ClpP protease.[1][2][3] The inhibitory mechanism involves the covalent modification of the catalytic serine residue within the active site of the enzyme.[3][4] This occurs through a process where the ester bond of the phenyl ester is cleaved, and the acyl portion of the molecule forms a stable acyl-enzyme intermediate with the serine residue.[1][2][3] This acylation effectively blocks the enzyme's normal proteolytic activity.[1][2][3] The inhibition of ClpP disrupts cellular proteostasis, leading to an accumulation of misfolded or aggregated proteins and the dysregulation of various cellular processes, ultimately attenuating bacterial virulence.[5][6][7]
Quantitative Comparison of Biological Efficacy
The following table summarizes the in vitro inhibitory activity of a series of phenyl ester analogs against Staphylococcus aureus ClpP (SaClpP). The data is adapted from seminal studies by Gersch et al. (2015) and Mabanglo et al. (2022) to illustrate the structure-activity relationships.
| Compound ID | Structure / Modification from this compound | Target Enzyme | IC50 (µM) | Reference |
| This compound Analog | Phenyl 2-(3,4,5-trimethoxyphenyl)acetate | SaClpP | ~1 | [1] |
| AV170 | Phenyl 2-(piperidin-1-yl)-2-(3,4,5-trimethoxyphenyl)acetate | SaClpP | < 0.1 | [8] |
| MAS-19 | 4-(methoxycarbonyl)phenyl 2-(3,4,5-trimethoxyphenyl)-2-(piperidin-1-yl)acetate | SaClpP | ~0.2 | [8] |
| MAS-30 | 4-carbamoylphenyl 2-(3,4,5-trimethoxyphenyl)-2-(piperidin-1-yl)acetate | SaClpP | ~0.5 | [8] |
| MAS-55 | Phenyl 2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetate | SaClpP | > 100 | [8] |
| GDI-5755 | 4-chlorophenyl 2-(1H-indol-3-yl)acetate | M. tuberculosis ClpP1P2 | ~0.13 | [9] |
Note: IC50 values are approximate and intended for comparative purposes. Please refer to the original publications for precise values and experimental details.
Experimental Protocols
A detailed methodology for a key experiment, the in vitro ClpP peptidase inhibition assay, is provided below.
In Vitro ClpP Peptidase Inhibition Assay
-
Objective: To determine the inhibitory potency (IC50) of test compounds against the peptidase activity of ClpP.
-
Materials:
-
Purified S. aureus ClpP enzyme.
-
Fluorogenic peptide substrate (e.g., Ac-Ala-hArg-2-Aoc-ACC).[8]
-
Assay Buffer: e.g., 25 mM HEPES, 100 mM KCl, 10 mM MgCl2, 1 mM DTT, pH 7.5.
-
Test compounds (this compound and its analogs) dissolved in DMSO.
-
384-well microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 0.5 µL) of the compound dilutions to the wells of a 384-well plate. Include DMSO-only wells as a negative control.
-
Add a solution of the ClpP enzyme in assay buffer to the wells and pre-incubate with the compounds for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm).[10]
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Impact of Phenyl Ester Analogs on Bacterial Virulence
The following diagrams illustrate the mechanism of action of phenyl ester inhibitors on the ClpP protease and the subsequent effects on bacterial virulence pathways.
Caption: Covalent inhibition of ClpP by a phenyl ester analog.
Caption: Signaling pathway impacted by ClpP inhibition.
References
- 1. Frontiers | Activation of a Cell Surface Signaling Pathway in Pseudomonas aeruginosa Requires ClpP Protease and New Sigma Factor Synthesis [frontiersin.org]
- 2. Pharmacological Inhibition of the ClpXP Protease Increases Bacterial Susceptibility to Host Cathelicidin Antimicrobial Peptides and Cell Envelope-Active Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cellular functions of the ClpP protease impacting bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClpP Peptidase as a Plausible Target for the Discovery of Novel Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational control of the bacterial Clp protease by natural product antibiotics - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00125D [pubs.rsc.org]
- 8. Tailored Phenyl Esters Inhibit ClpXP and Attenuate Staphylococcus aureus α‐Hemolysin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a phenyl ester covalent inhibitor of caseinolytic protease and analysis of the ClpP1P2 inhibition in mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailored Phenyl Esters Inhibit ClpXP and Attenuate Staphylococcus aureus α-Hemolysin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Phenyl Hexanoate
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Phenyl hexanoate (B1226103), including detailed operational and disposal plans. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
When handling Phenyl hexanoate, a comprehensive approach to personal protection is necessary to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Usage Notes |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses.[1][2][3] | Must meet ANSI Z.87.1 1989 standard.[1] A face shield is required when there is a risk of splashing or a highly exothermic reaction.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., disposable nitrile gloves).[1][2] | Disposable nitrile gloves offer short-term protection against a broad range of chemicals.[1] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure suitability for this compound. Inspect gloves before each use and replace them immediately upon contact with the chemical. |
| Body Protection | A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing.[1] Full-body coveralls may be necessary for larger quantities or increased exposure risk.[2][4] | The lab coat should be fully buttoned to cover as much skin as possible.[1] Avoid clothing made of polyester (B1180765) or acrylic materials.[1] |
| Foot Protection | Closed-toe, closed-heel shoes that cover the entire foot.[1] Chemical-resistant boots with steel toes and shanks are recommended for higher-risk scenarios.[2] | Shoes should be made of a non-porous material. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator is required if engineering controls are insufficient to maintain exposure below permissible limits.[1][2][5] | The use of a respirator requires annual medical evaluations, fit testing, and training on proper use and maintenance.[1] |
Operational Plan: Step-by-Step Handling Procedure
Experimental Protocol:
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.
-
Review SDS: Always review the Safety Data Sheet for this compound before beginning any work.
-
Prepare Workspace: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, chemical-resistant material.
-
Assemble Materials: Gather all necessary chemicals, glassware, and equipment.
-
-
Handling:
-
Dispensing: Carefully measure and dispense this compound in the fume hood to minimize vapor release.
-
Procedure: Carry out the experimental procedure as planned, avoiding splashes and aerosol generation.
-
Monitoring: Continuously observe the reaction for any signs of unexpected outcomes, such as temperature or pressure changes.
-
-
Cleanup and Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound using an appropriate solvent.
-
Waste Segregation: Collect all this compound waste, including contaminated consumables, in a dedicated, properly labeled, and sealed container.[5]
-
Disposal: Dispose of the waste container according to your institution's hazardous waste management guidelines and local regulations.[5][6]
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Streams:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a clearly labeled, sealed, and chemical-resistant container.
-
Solid Waste: All contaminated materials, such as gloves, absorbent pads, and pipette tips, must be collected in a separate, labeled, and sealed container.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself.[5]
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the mixture.
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area, away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour this compound down the drain or dispose of it with regular trash.[6]
By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
